Product packaging for 1H-Pyrrole-2-carboxamide(Cat. No.:CAS No. 4551-72-8)

1H-Pyrrole-2-carboxamide

Cat. No.: B1583015
CAS No.: 4551-72-8
M. Wt: 110.11 g/mol
InChI Key: RLOQBKJCOAXOLR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide is a natural product found in Agelas oroides and Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B1583015 1H-Pyrrole-2-carboxamide CAS No. 4551-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2-carboxamide
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InChI

InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RLOQBKJCOAXOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341512
Record name 1H-Pyrrole-2-carboxamide
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Molecular Weight

110.11 g/mol
Source PubChem
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CAS No.

4551-72-8
Record name Pyrrole-2-carboxamide
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Record name 1H-Pyrrole-2-carboxamide
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Record name 1H-Pyrrole-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrole-2-carboxamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrrole-2-carboxamide, a foundational heterocyclic molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structural characteristics, and therapeutic potential of this important scaffold. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its role as a key building block in modern medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amide built upon a five-membered pyrrole ring.[1] This seemingly simple structure possesses a rich electronic character that dictates its physical and chemical behavior. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack. The carboxamide substituent at the C2 position acts as an electron-withdrawing group, modulating the reactivity of the ring and providing a crucial handle for hydrogen bonding interactions, which is fundamental to its biological activity.[2]

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
CAS Number 4551-72-8[3]
Appearance White to brown crystalline solid[4]
Melting Point 175-178 °CSourced from supplier data
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 1[3]
Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthesis and biological assays. Its polarity, driven by the amide group and the pyrrole N-H, allows for some interaction with polar solvents, but this is counteracted by the largely non-polar aromatic ring.

  • Water: Insoluble.[4]

  • Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in chloroform and methanol.[4][5]

This solubility profile is typical for small, functionalized heterocyclic compounds and necessitates the use of polar aprotic solvents like DMSO for creating stock solutions for biological screening.

Crystal Structure and Conformational Analysis

The solid-state structure of this compound has been elucidated by X-ray crystallography (CSD Entry: CCDC 278026).[3] The crystal structure reveals a nearly planar conformation, a consequence of the sp² hybridization of the ring atoms and the partial double-bond character of the C2-carbonyl bond. In the solid state, molecules are organized into extensive networks through intermolecular hydrogen bonds. Specifically, the amide N-H protons and the pyrrole N-H proton act as hydrogen bond donors, while the carbonyl oxygen serves as the primary hydrogen bond acceptor. This hydrogen-bonding motif is a self-validating system that dictates the crystal packing and is a key predictor of how this scaffold will interact with biological targets such as enzyme active sites.[6]

Diagram: Intermolecular hydrogen bonding in this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are based on experimental findings and analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides a detailed map of the proton and carbon environments. The chemical shifts are highly predictable due to the aromatic nature of the pyrrole ring and the influence of the carboxamide substituent. (Data predicted based on the closely related pyrrole-2-carboxylic acid).[7]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrrole ring.

  • δ ~7.5 ppm (br s, 1H) & ~7.0 ppm (br s, 1H): These two broad singlets are from the two protons of the -CONH₂ group. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential for restricted rotation.

  • δ ~6.9 ppm (m, 1H): This multiplet is assigned to the H5 proton, which is adjacent to the nitrogen atom.

  • δ ~6.7 ppm (m, 1H): This multiplet corresponds to the H3 proton, adjacent to the carboxamide group.

  • δ ~6.1 ppm (m, 1H): This multiplet is assigned to the H4 proton.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~162 ppm: The carbonyl carbon of the amide group.

  • δ ~128 ppm: The C2 carbon atom, bonded to the electron-withdrawing carboxamide group.

  • δ ~122 ppm: The C5 carbon atom.

  • δ ~112 ppm: The C3 carbon atom.

  • δ ~108 ppm: The C4 carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups. The spectrum of this compound shows characteristic absorption bands confirming its structure. A notable feature is the presence of a carbonyl (C=O) doublet in DMSO solution, indicating rotational isomerism (s-cis/s-trans) around the C(ring)-C(carbonyl) bond.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (pyrrole and amide)
~1667, ~1689 (in DMSO)C=O stretching (Amide I band)
~1600N-H bending (Amide II band)
~1550C=C stretching (aromatic ring)
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the pyrrole ring and the cleavage of the amide side chain.[8]

  • m/z 110 [M]⁺: The molecular ion peak, corresponding to the molecular weight of the compound.[3]

  • m/z 94: Loss of NH₂ radical ([M-NH₂]⁺).

  • m/z 66: Represents the pyrrole cation, resulting from the cleavage of the entire carboxamide group.

Synthesis and Reactivity

Synthetic Protocol: Ammonolysis of Ethyl Pyrrole-2-carboxylate

A reliable and straightforward method for the laboratory-scale synthesis of this compound is the ammonolysis of its corresponding ethyl ester. The precursor, ethyl pyrrole-2-carboxylate, can be synthesized from pyrrole itself.[9]

G Pyrrole Pyrrole Trichloroketone 2-Pyrrolyl Trichloromethyl Ketone Pyrrole->Trichloroketone CCl₃COCl, Et₂O Ester Ethyl 1H-pyrrole- 2-carboxylate Trichloroketone->Ester NaOEt, EtOH Amide 1H-Pyrrole- 2-carboxamide Ester->Amide NH₃ (aq), MeOH, Heat

Diagram: Synthetic pathway to this compound.

Step-by-Step Methodology:

  • Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor):

    • Acylation: Pyrrole is first acylated with trichloroacetyl chloride in anhydrous diethyl ether to form 2-pyrrolyl trichloromethyl ketone. The reaction is exothermic and proceeds readily at room temperature.[9]

    • Esterification: The resulting ketone is then treated with sodium ethoxide in ethanol. This effects a haloform-type reaction, yielding ethyl 1H-pyrrole-2-carboxylate after workup and distillation.[9]

  • Ammonolysis to this compound:

    • Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in methanol in a sealed pressure vessel.

    • Ammonolysis: An excess of concentrated aqueous ammonia is added, and the mixture is heated (e.g., to 100-120 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxamide group.

  • Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophiles.[10] The C2 position is occupied, and the carboxamide group is deactivating. Therefore, electrophilic substitution (e.g., halogenation, nitration) is directed primarily to the C4 and C5 positions. The C4 position is generally favored due to less steric hindrance and the electronic influence of the C2-substituent. Strong acids can cause polymerization, so mild reaction conditions are required.[11]

  • N-Alkylation and N-Acylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This provides a straightforward route to N-substituted derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]

  • Reactions of the Amide Group: The amide functionality can undergo standard transformations, such as dehydration to a nitrile or hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.

Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds while presenting a modifiable aromatic surface makes it an ideal starting point for drug design.

Antitubercular Agents: MmpL3 Inhibition

Derivatives of this compound have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall.

  • Mechanism of Action: These inhibitors are believed to function by binding within a proton channel of MmpL3, disrupting the proton motive force required for its transport activity.[2] Docking studies reveal that the pyrrole N-H and one of the amide N-H protons form crucial hydrogen bonds with key residues (like Asp645) in the MmpL3 binding pocket. Bulky, lipophilic groups attached elsewhere on the scaffold enhance binding affinity by occupying hydrophobic pockets.[2] The essentiality of these hydrogen bonds is demonstrated by the significant loss of activity upon methylation of either nitrogen atom.[2]

cluster_MmpL3 MmpL3 Transporter BindingSite Binding Pocket (e.g., Asp645) PMF Proton Motive Force BindingSite->PMF Disrupts Inhibitor Pyrrole-2-carboxamide Derivative Inhibitor->BindingSite Binds via H-Bonds MycolicAcid Mycolic Acid Transport PMF->MycolicAcid Drives MycolicAcid->MycolicAcid Blocked CellWall Cell Wall Synthesis MycolicAcid->CellWall Essential for

Diagram: Mechanism of MmpL3 inhibition.
Anti-Inflammatory Agents: PDE4B Inhibition

The pyrrole-2-carboxamide core is also central to the design of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.

  • Mechanism of Action: By inhibiting PDE4B, these compounds prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α) and enhances the release of anti-inflammatory mediators. The selectivity for the PDE4B isoform over others (like PDE4D) is crucial, as PDE4D inhibition is associated with side effects such as emesis. This selectivity is achieved through specific interactions within the enzyme's active site, where the pyrrole-2-carboxamide moiety often serves as an anchor.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its well-defined structure, predictable reactivity, and versatile chemical nature make it an invaluable building block in organic synthesis. For drug development professionals, its proven utility as a pharmacophore scaffold in targeting critical enzymes like MmpL3 and PDE4B underscores its enduring relevance. A thorough understanding of its core chemical properties and structure, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

The Spectroscopic Signature of 1H-Pyrrole-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1H-Pyrrole-2-carboxamide, a molecule of significant interest in medicinal chemistry and materials science. This guide provides a detailed interpretation of its spectral characteristics, offering a foundational reference for its identification and utilization in research and development.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with a carboxamide group. This structural motif is a key component in a variety of biologically active molecules and functional materials.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide presents a comprehensive analysis of the NMR, IR, and Mass Spectrometry data of this compound, providing researchers, scientists, and drug development professionals with a detailed reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the pyrrole ring protons, the amide protons, and the pyrrole N-H proton.

Expected Chemical Shifts and Coupling Constants:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~6.9ddJ(H5,H4) ≈ 2.5, J(H5,H3) ≈ 1.5
H3~6.8ddJ(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.5
H4~6.1tJ(H4,H3) ≈ 3.5, J(H4,H5) ≈ 2.5
NH (pyrrole)> 11.0br s-
NH₂ (amide)~7.0 - 7.5br s-
  • Pyrrole Ring Protons: The three protons on the pyrrole ring (H3, H4, and H5) will appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the carboxamide group at the C2 position, the adjacent H3 and the distant H5 protons are expected to be deshielded and appear at a lower field compared to the H4 proton. The coupling between these protons results in characteristic splitting patterns. H5 and H3 will likely appear as doublets of doublets, while H4 will be a triplet (or more accurately, a triplet of doublets with similar coupling constants).

  • Amide and Pyrrole NH Protons: The amide (NH₂) and pyrrole (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. In DMSO-d₆, a hydrogen-bonding solvent, these protons will exchange more slowly, making them more likely to be observed. The pyrrole NH proton is typically found at a very downfield chemical shift.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving a few milligrams of the sample in a deuterated solvent such as DMSO-d₆.[5] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the coupling patterns.[6]

G H5 H5 H4 H4 H5->H4 J ≈ 2.5 Hz H3 H3 H5->H3 J ≈ 1.5 Hz H4->H3 J ≈ 3.5 Hz

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C=O (amide)~161
C2~127
C5~122
C3~111
C4~108
  • Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field.

  • Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the nitrogen heteroatom and the carboxamide substituent. C2, being directly attached to the electron-withdrawing carboxamide group, will be downfield. C5 is also deshielded due to its proximity to the nitrogen. C3 and C4 are expected to be more shielded and appear at a higher field. Data for related substituted pyrrole-2-carboxamides in DMSO-d₆ show the carbonyl carbon around 161.1 ppm and pyrrole carbons in the range of 107-128 ppm.[2]

Experimental Protocol for ¹³C NMR:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR.[5] Proton decoupling is commonly employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=O groups.

Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (KBr pellet)Wavenumber (cm⁻¹) (DMSO solution)
N-H Stretch (pyrrole)~3400~3400
N-H Stretch (amide)~3300-3100 (broad)~3300-3100 (broad)
C=O Stretch (Amide I)16441689, 1667
N-H Bend (Amide II)~1600~1600
  • N-H Stretching: The pyrrole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. The amide N-H stretching vibrations result in a broad absorption in the region of 3300-3100 cm⁻¹, characteristic of hydrogen-bonded N-H groups.

  • C=O Stretching (Amide I Band): The carbonyl stretching vibration is a strong and prominent band. Interestingly, in a KBr pellet, this band appears at 1644 cm⁻¹. However, in a DMSO solution, it splits into a doublet at 1689 and 1667 cm⁻¹. This splitting is attributed to the presence of rotational isomers (s-cis and s-trans) due to restricted rotation around the C(ring)-C(carbonyl) bond in solution.[7]

Experimental Protocol for FT-IR:

For solid-state analysis, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-phase analysis, the sample is dissolved in a suitable solvent like DMSO, and the spectrum is recorded using a liquid cell.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of this compound is C₅H₆N₂O, with a molecular weight of 110.11 g/mol .[8][9]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 110.

G M [C₅H₆N₂O]⁺˙ m/z = 110 F1 [C₄H₅N]⁺˙ m/z = 67 M->F1 - CONH₂ F2 [C₄H₄N]⁺ m/z = 66 M->F2 - C(O)NH₂ F3 [C₄H₄]⁺˙ m/z = 52 F2->F3 - HCN

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the key biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols. This document is designed to be a comprehensive resource, synthesizing current knowledge and offering insights into the design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the this compound Moiety

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle found in numerous natural products and synthetic molecules of therapeutic importance.[1] The this compound moiety, in particular, has emerged as a crucial pharmacophore, demonstrating a remarkable capacity for molecular recognition and interaction with various biological targets.[2][3] This versatility stems from the unique electronic properties of the pyrrole ring and the hydrogen bonding capabilities of the carboxamide group. The ability to readily modify the substituents at different positions of the pyrrole ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of new drug candidates. This guide will systematically explore the major therapeutic areas where this compound derivatives have shown significant promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with diverse mechanisms of action.[4] this compound derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[2][4][5]

Mechanism of Action: Targeting Essential Bacterial Processes

A key advantage of this class of compounds is their ability to target various essential bacterial enzymes.

  • DNA Gyrase Inhibition: Some 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been identified as potential inhibitors of Escherichia coli DNA gyrase, an enzyme crucial for DNA replication and repair.[2] This inhibition disrupts essential cellular processes, leading to bacterial cell death.

  • Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition: In the context of tuberculosis, certain pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of MmpL3.[6][7] MmpL3 is an essential transporter protein involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall integrity, leading to mycobacterial death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on their structural features.

  • Substituents on the Pyrrole Ring: Dihalogenation, particularly dibromination, on the pyrrole ring has been shown to be crucial for intense antibacterial activity.[2] The attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can significantly improve anti-tuberculosis (anti-TB) activity.[6][7]

  • Substituents on the Carboxamide Nitrogen: Bulky substituents, such as an adamantyl group, on the carboxamide nitrogen have been shown to greatly enhance anti-TB activity.[6] For broader antibacterial activity, various aromatic and cycloaliphatic amines can be coupled to the carboxylic acid, with specific substitutions leading to potent activity against strains like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[4][5]

  • Importance of Hydrogen Bonding: The hydrogens on the pyrrole and carboxamide moieties are often crucial for maintaining potent activity, likely due to their involvement in hydrogen bonding interactions with the target enzyme's active site.[6]

Quantitative Data: Antimicrobial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values for representative this compound derivatives against various bacterial strains.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[2]
1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamideGram-negative bacteria1.02-3.56[2][4][5]
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide HybridsEscherichia coli (DNA Gyrase)-[2]
Phenyl and Pyridyl substituted Pyrrole-2-carboxamidesMycobacterium tuberculosis< 0.016[6][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for bacterial growth (turbidity). D->E F The MIC is the lowest concentration of the compound that completely inhibits visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Cancer

The this compound scaffold is present in numerous compounds exhibiting potent anticancer activity through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[8][9][10]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

These derivatives have been shown to target several critical pathways in cancer biology.

  • Kinase Inhibition (EGFR and VEGFR): Certain pyrrole derivatives act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These receptor tyrosine kinases play crucial roles in tumor growth, proliferation, and angiogenesis. By binding to these receptors, the compounds block downstream signaling pathways, leading to apoptosis in malignant cells.[8]

  • Tubulin Polymerization Inhibition: Novel pyrrole-based carboxamides have been identified as microtubule targeting agents (MTAs).[11] They bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent apoptosis.[11]

  • EZH2 Inhibition: A series of pyrrole-3-carboxamide derivatives have been developed as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[12] EZH2 is a histone methyltransferase that is often overexpressed in various cancers and is involved in silencing tumor suppressor genes.[12] Inhibition of EZH2 can reactivate these suppressor genes, leading to anticancer effects.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these compounds is intricately linked to their chemical structure.

  • For Kinase Inhibition: The nature of the radical substituents on the pyrrole ring influences the interaction with the cell membrane and the target kinases.[8]

  • For Tubulin Inhibition: Specific substitutions on the pyrrole and carboxamide moieties contribute to efficient binding within the colchicine-binding site of tubulin.[11]

  • For EZH2 Inhibition: The presence of a pyridone fragment attached to the pyrrole-3-carboxamide core has been shown to be important for potent EZH2 inhibition.[12]

Quantitative Data: In Vitro Antiproliferative Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolizine-5-carboxamide derivative (4c)MCF-7 (Breast)0.08Not specified[13]
Pyrrolizine-5-carboxamide derivative (4b, 5b)MCF-7, A2780, HT290.30-0.92COX Inhibition[13]
N-substituted pyrrole-based scaffold (Compound 1)L1210, CEM, HeLa10-14Not specified[14]
Pyrrole-based carboxamides (CA-61, CA-84)Various epithelial cancersPotentTubulin Inhibition[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition Reagent Addition & Incubation cluster_measurement Measurement A Seed cancer cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). A->B C Add MTT reagent to each well and incubate for 2-4 hours. B->C D Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate the percentage of cell viability and determine the IC50 value. E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. Several pyrrole-containing compounds, including some NSAIDs like tolmetin and ketorolac, feature the pyrrole scaffold.[15][16]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2 Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[15][17] Some derivatives have been designed to exhibit a balance of COX-1 and COX-2 inhibition to enhance efficacy and improve safety profiles.[17]

  • Dual COX/LOX Inhibition: To overcome the side effects associated with selective COX-2 inhibition, some pyrrole derivatives have been developed as dual inhibitors of both COX-2 and lipoxygenase (LOX) pathways, thereby preventing the release of both prostaglandins and leukotrienes.[18]

  • Immunomodulatory Effects: Certain pyrrole derivatives can also exert immunomodulatory effects by altering the production of pro-inflammatory and anti-inflammatory cytokines. For instance, some compounds have been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α and increase the levels of the anti-inflammatory cytokine TGF-β1.[16]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and COX selectivity can be modulated through structural modifications.

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical for COX inhibitory activity.

  • Acidic Moiety: The presence of an acetic acid group at position 1 of the pyrrole ring has been associated with high activity against both COX-1 and COX-2.[17]

Quantitative Data: In Vitro COX Inhibition

The following table shows the half-maximal inhibitory concentration (IC50) values for representative pyrrole derivatives against COX-1 and COX-2.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Pyrrole carboxylic acid derivatives (e.g., 4g, 4h, 4k, 4l)Potent inhibitionPotent inhibition[17]
Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be evaluated using commercially available inhibitor screening kits.

Workflow for COX Inhibition Assay

COX_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_detection Incubation & Detection cluster_data_analysis Data Analysis A Prepare reaction mixtures containing either COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. B Initiate the reaction by adding arachidonic acid as the substrate. A->B C Incubate the reaction mixtures for a specific time at a controlled temperature. B->C D Measure the production of prostaglandin (e.g., PGG2) using a suitable detection method (e.g., colorimetric or fluorometric). C->D E Calculate the percentage of COX inhibition for each compound concentration. D->E F Determine the IC50 value for each compound against both COX-1 and COX-2. E->F

References

Whitepaper: Natural Sources, Biosynthesis, and Isolation of 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: 1H-Pyrrole-2-carboxamide and its derivatives represent a significant class of natural products, serving as crucial precursors and core scaffolds for a multitude of bioactive alkaloids with potential applications in medicine and drug development[1]. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of this compound, its biosynthetic pathways, and detailed, field-proven methodologies for its isolation and purification from complex natural matrices. The protocols described herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of the Pyrrole-2-carboxamide Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of life's essential molecules, from heme and chlorophyll to vitamin B12[2]. The pyrrole-2-carboxamide moiety, specifically, is a recurring structural unit in numerous marine alkaloids, many of which exhibit promising biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties[1][2]. Its importance is underscored by its role as a key biosynthetic precursor to more complex and potent molecules, such as the pyrrole-imidazole alkaloids (P-2-AIs)[3][4]. Understanding the natural production and developing robust methods for the isolation of this compound is therefore a critical first step for natural product chemists and pharmacologists aiming to explore this rich chemical space for novel therapeutic agents.

Natural Occurrences of this compound and Derivatives

The marine environment, particularly sponges, is the most prolific source of pyrrole-2-carboxamide alkaloids. Microorganisms, such as actinomycetes, also contribute to the diversity of these natural products.

Marine Sponges: A Primary Reservoir

Sponges of the genus Agelas and Stylissa are renowned for producing a wide variety of brominated and non-brominated pyrrole alkaloids[5].

  • Agelas nakamurai : This South China Sea sponge has been a source for the isolation of several pyrrole-2-carboxamides. Research has identified both brominated and non-brominated congeners from this species[2][5].

  • Stylissa carteri : Collected from the Red Sea, this sponge has yielded a diverse array of fifteen pyrrole alkaloids, including 3,4-dibromo-1H-pyrrole-2-carbamide and 4-bromo-1H-pyrrole-2-carbamide[6][7][8].

  • Other Marine Sources : Genera such as Hymeniacidon, Axinella, and Pseudaxinyssa are also known producers of related bioactive pyrrole alkaloids[8].

Microbial Sources

While marine invertebrates are primary sources, microorganisms are also known to produce this scaffold.

  • Streptomyces species : The PubChem database notes that this compound and its parent acid, Pyrrole-2-carboxylic acid, have been reported in bacteria of the genus Streptomyces[9][10]. These actinomycetes are well-known producers of diverse secondary metabolites.

Data Summary: Natural Sources
Compound ClassSpecific Compound ExampleNatural Source (Genus, Species)HabitatReference
Pyrrole-2-carboxamidesNon-brominated & Brominated AnalogsAgelas nakamuraiMarine (South China Sea)[2][5]
Bromopyrrole Alkaloids3,4-dibromo-1H-pyrrole-2-carbamideStylissa carteriMarine (Red Sea)[6][7]
Pyrrole-2-carboxamideThis compoundStreptomyces sp.Microbial[9]
Pyrrole-Imidazole AlkaloidsOroidin, AgeliferinAgelas cf. mauritiana, Agelas spp.Marine[4][5][6]

Biosynthesis: The Origin of the Pyrrole-2-Carboxylate Scaffold

Understanding the biosynthesis of this compound provides critical context for its presence in nature. The recurring biological form is the pyrrole-2-carboxylate skeleton, which is often activated and used as an acyl donor in subsequent biosynthetic steps[3]. The prevailing hypothesis suggests that this scaffold originates from proteinogenic amino acids, primarily L-proline.

The proposed pathway involves the enzymatic oxidation of L-proline to form a pyrrole-2-carboxyl moiety, which remains tethered to a carrier protein (S-PCP). This activated intermediate is then positioned for further reactions, such as amidation to form the carboxamide or coupling with other amino acids (like arginine) to build the more complex pyrrole-imidazole alkaloids[3][4].

Biosynthesis of Pyrrole-2-Carboxamide cluster_0 Core Pathway cluster_1 Product Formation Proline L-Proline Proline_PCP L-Proline-S-PCP Proline->Proline_PCP ATP, Mg2+ (A-domain activation) PCP Peptidyl Carrier Protein (PCP) Pyrrole_PCP Pyrrolyl-2-carboxyl-S-PCP Proline_PCP->Pyrrole_PCP Dehydrogenase (DH domain) Oxidation Pyrrole_Carboxamide This compound Pyrrole_PCP->Pyrrole_Carboxamide Amidation/ Release PIA_Alkaloids Pyrrole-Imidazole Alkaloids (e.g., Oroidin) Pyrrole_PCP->PIA_Alkaloids Transfer to Amine Nucleophile Ammonia Ammonia (NH3) Source Ammonia->Pyrrole_Carboxamide Arginine L-Arginine/ Homoarginine Arginine->PIA_Alkaloids

Proposed biosynthetic logic for the pyrrole-2-carboxamide scaffold.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from natural sources is a multi-step process requiring careful optimization. The following protocol is a generalized yet robust workflow synthesized from methodologies reported for marine sponges[7][8].

Step 1: Collection and Initial Extraction

The primary objective is to efficiently extract the target compounds from the biomass while minimizing degradation.

  • 1.1. Sample Preparation : Immediately after collection, the marine sponge material is typically frozen or immersed in a solvent like ethanol or methanol to halt enzymatic degradation[7]. The preserved material is then homogenized or cut into small pieces to increase the surface area for extraction.

  • 1.2. Solvent Maceration/Soxhlet Extraction : The homogenized biomass is exhaustively extracted with an organic solvent. Methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH are commonly used. Maceration involves soaking the material in the solvent at room temperature for extended periods (e.g., 3 x 24h), while Soxhlet extraction provides a more efficient, continuous extraction with hot solvent[11].

  • 1.3. Concentration : The resulting crude extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Step 2: Solvent Partitioning (Fractionation)

Solvent partitioning is a critical liquid-liquid extraction step that separates compounds based on their polarity, simplifying the complex crude extract into manageable fractions.

  • 2.1. Initial Suspension : The dried crude extract is suspended in water or a water/methanol mixture.

  • 2.2. Sequential Extraction : The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence is:

    • Ethyl Acetate (EtOAc) : To extract medium-polarity compounds.

    • n-Butanol (n-BuOH) : To extract more polar compounds.

  • 2.3. Fraction Collection : The organic layers (EtOAc, n-BuOH) and the final aqueous layer are separated and concentrated. The pyrrole alkaloids are often found in the EtOAc and n-BuOH fractions[7].

Step 3: Chromatographic Purification

This stage involves multiple chromatographic techniques to isolate the pure compound from the enriched fractions.

  • 3.1. Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC) : The most promising fraction (e.g., from n-BuOH) is subjected to initial chromatographic separation on a silica gel column. The column is eluted with a solvent gradient of increasing polarity (e.g., starting with chloroform (CHCl₃) and gradually increasing the proportion of methanol (MeOH))[7]. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • 3.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC) : Fractions from CC containing the target compound are further purified using HPLC. A reverse-phase C18 column is most common.

    • Mobile Phase : A gradient of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically used[8].

    • Detection : A photodiode array (PDA) detector is used to monitor the elution, with detection wavelengths set at 235, 254, and 280 nm[8].

  • 3.3. Final Purification : If necessary, a final purification step using a different HPLC column or a different solvent system (isocratic elution) is performed to achieve >95% purity. For racemic mixtures, chiral HPLC may be employed to resolve the enantiomers[5].

Workflow Visualization: Isolation & Purification

Isolation_Workflow cluster_Extraction Extraction & Partitioning cluster_Fractions Crude Fractions cluster_Purification Chromatographic Purification cluster_Analysis Structural Elucidation Source Marine Sponge Biomass (e.g., Stylissa carteri) Extract Crude Methanol Extract Source->Extract Maceration/Soxhlet (MeOH) Partition Solvent Partitioning (EtOAc, n-BuOH, H2O) Extract->Partition EtOAc EtOAc Fraction Partition->EtOAc BuOH n-BuOH Fraction (Target Enriched) Partition->BuOH H2O Aqueous Fraction Partition->H2O CC Silica Gel Column Chromatography (Gradient Elution) BuOH->CC Subfractions Sub-fractions CC->Subfractions HPLC Reverse-Phase HPLC (C18 Column, H2O/MeOH Gradient) Subfractions->HPLC TLC Analysis Pure Pure this compound HPLC->Pure Analysis NMR, MS Analysis Pure->Analysis

Generalized workflow for the isolation of this compound.

Structural Elucidation and Characterization

Once isolated, the compound's identity must be unequivocally confirmed.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure and assign all proton and carbon signals.

  • Comparison : The obtained spectroscopic data (MS and NMR) are critically compared with values reported in the scientific literature to confirm the identity of this compound or its derivatives[7].

Conclusion and Future Outlook

Marine sponges and associated microorganisms remain a fertile ground for the discovery of novel pyrrole-2-carboxamide derivatives. The methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of these valuable natural products. The primary challenge remains the often low natural abundance of these compounds, which necessitates highly efficient and sensitive isolation techniques. Future efforts may focus on optimizing extraction methods, such as pressurized liquid extraction[12], and employing advanced chromatographic techniques to improve yields and throughput. These efforts are essential to supply sufficient material for comprehensive biological evaluation and to advance promising candidates into the drug development pipeline.

References

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Ring

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has cemented its role as a fundamental building block in a vast array of therapeutic agents.[3][4] From naturally occurring vital molecules like heme and chlorophyll to blockbuster synthetic drugs, the pyrrole motif is a recurring theme in compounds that modulate critical biological pathways.[5][6] This guide provides a comprehensive technical overview of pyrrole-containing medicinal compounds, delving into their mechanisms of action, structure-activity relationships, synthesis, and biological evaluation.

Therapeutic Applications of Pyrrole-Containing Compounds: A Diverse Pharmacological Landscape

The inherent structural features of the pyrrole ring, including its capacity for hydrogen bonding and substitution at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This has led to the development of pyrrole-containing drugs across a wide spectrum of therapeutic areas, including cardiovascular disease, inflammation, and oncology.[4][8]

Atorvastatin: A Landmark in Cholesterol Management

Atorvastatin, marketed as Lipitor, is a synthetic pyrrole-based compound that has revolutionized the treatment of hypercholesterolemia.[9][10] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9][11]

Mechanism of Action: Atorvastatin competitively inhibits HMG-CoA reductase, thereby reducing the synthesis of cholesterol in the liver.[10][11] This decrease in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[9][12] Beyond its lipid-lowering effects, atorvastatin also exhibits pleiotropic anti-inflammatory properties.[11]

Signaling Pathway of Atorvastatin Action:

Atorvastatin_Pathway cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate LDL_Receptor LDL Receptor Expression HMG_CoA_Reductase->LDL_Receptor Downregulation leads to Upregulation LDL_Uptake LDL Uptake by Liver LDL_Receptor->LDL_Uptake Increases Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition LDL_C LDL Cholesterol LDL_C->LDL_Uptake Ketorolac_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ketorolac Ketorolac Ketorolac->COX_Enzymes Inhibition Anticancer_Evaluation_Workflow Start Novel Pyrrole Compound Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Target_Identification Target Identification & Validation Mechanism_of_Action->Target_Identification Kinase_Inhibition Kinase Inhibition Assays (e.g., VEGFR-2 Assay) Target_Identification->Kinase_Inhibition Western_Blot Western Blot Analysis Target_Identification->Western_Blot Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

References

The Role of 1H-Pyrrole-2-carboxamide in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrrole-2-carboxamide core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple architecture, consisting of a five-membered aromatic pyrrole ring linked to a primary, secondary, or tertiary carboxamide, provides a versatile framework for developing potent and selective modulators of a wide array of biological targets. This guide explores the multifaceted role of this scaffold, delving into its fundamental chemical properties, diverse therapeutic applications, intricate structure-activity relationships (SAR), and the robust synthetic strategies employed in its derivatization. We will examine its success in targeting enzymes and receptors implicated in infectious diseases, cancer, and neurological disorders, providing field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Profile in Versatility

The efficacy of the this compound scaffold stems from its unique combination of structural and electronic properties. The pyrrole ring itself is an electron-rich aromatic system, while the carboxamide moiety presents critical hydrogen bond donor and acceptor capabilities. The N-H of the pyrrole and the N-H of a primary or secondary amide can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This trifecta of interaction points allows derivatives to form tight, specific binding interactions within the active sites of diverse proteins.

Furthermore, the scaffold offers multiple, readily accessible points for chemical modification (Positions 1, 3, 4, 5 on the pyrrole ring and the amide nitrogen), enabling chemists to systematically tune a compound's steric bulk, lipophilicity, and electronic profile. This tunability is fundamental to optimizing potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Therapeutic Landscape and Mechanisms of Action

Derivatives of this compound have demonstrated significant therapeutic potential across several major disease areas. The scaffold's ability to engage with targets ranging from bacterial enzymes to human G-protein coupled receptors underscores its remarkable adaptability.

2.1. Antimicrobial Agents: A New Front Against Resistance

The pyrrole-carboxamide core is a pharmacophore in numerous compounds with potent activity against bacteria, viruses, and mycobacteria.[1]

  • Anti-tuberculosis: A prominent application is the development of inhibitors against the mycobacterial membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acids and building the mycobacterial cell wall.[2] Structure-guided design has led to potent pyrrole-2-carboxamide derivatives with impressive anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[2] The hydrogen atoms on both the pyrrole nitrogen and the amide are crucial for potency, as their methylation leads to a dramatic loss of activity, indicating their vital role in forming hydrogen bonds within the MmpL3 active site.[2]

  • Antibacterial: The scaffold has yielded broad-spectrum antibacterial agents. Derivatives have shown efficacy against both Gram-positive and Gram-negative strains, with MIC values in the low microgram per milliliter range (1.05–12.01 μg/mL).[3][4] These compounds often function by inhibiting essential bacterial enzymes or disrupting cell membrane integrity.

  • Antiviral: Researchers have successfully designed pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides as potent inhibitors of the SARS-CoV-2 main protease (MPro), a critical enzyme for viral replication.[5] Other derivatives have been investigated for activity against Hepatitis C Virus (HCV), where they can suppress viral replication by inhibiting host factors like cyclooxygenase-2 (COX-2).[6]

2.2. Anticancer Therapeutics: Targeting Cellular Proliferation

The pyrrole-carboxamide scaffold has been extensively utilized to develop novel anticancer agents that operate through diverse mechanisms.[7]

  • Tubulin Polymerization Inhibition: Certain pyrrole-based carboxamides exhibit potent anti-cancer properties by interfering with microtubule dynamics.[8] These agents bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of the microtubule network halts the cell cycle in the G2/M phase, leading to mitotic arrest and ultimately apoptosis in cancer cells.[8]

  • Kinase Inhibition: Pyrrole derivatives have been synthesized as inhibitors of key protein kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[9] By forming stable complexes with these kinases, they block downstream signaling pathways that drive cell proliferation and angiogenesis.

  • Dual mPGES-1/sEH Inhibition: More recently, 5‐methyl‐2‐carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E2 synthase‐1 (mPGES‐1) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation and cancer, highlighting a promising multi-target approach.[10]

2.3. Central Nervous System (CNS) Agents: Modulating Neurological Pathways

The ability of small molecules based on this scaffold to cross the blood-brain barrier has opened avenues for treating neurological and psychiatric disorders.

  • Cognition Enhancement: 2-Phenyl-1H-pyrrole-3-carboxamide has been identified as a novel scaffold for developing inverse agonists of the serotonin 6 (5-HT₆) receptor.[11] Inverse agonism at this receptor is a validated strategy for improving cognitive function. Lead compounds have been shown to reverse scopolamine-induced memory deficits in preclinical models, suggesting potential for treating cognitive impairments in disorders like Alzheimer's disease and schizophrenia.[11]

  • Neurodegenerative Diseases: The scaffold is a key component in the design of inhibitors for enzymes implicated in neurodegeneration, such as phosphodiesterase 4B (PDE4B) and monoamine oxidase B (MAO-B).[12][13] PDE4B inhibitors can modulate neuroinflammatory processes, while MAO-B inhibitors prevent the breakdown of neurotransmitters and reduce oxidative stress, both of which are key pathological features of Alzheimer's and Parkinson's diseases.[12][14][15]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the this compound scaffold has yielded a wealth of SAR data, providing a roadmap for rational drug design. The causality behind these relationships often lies in optimizing interactions with specific sub-pockets of the target protein.

Position of ModificationGeneral ObservationTherapeutic Target Example & RationaleCitation
Pyrrole N-H (Position 1) Substitution is often tolerated but can be critical. The N-H itself is a key H-bond donor.MmpL3 (Anti-TB): Replacing the pyrrole hydrogen with a methyl group reduced activity ~50-fold. This N-H is a crucial hydrogen bond donor.[2]
Amide N-H The N-H is a critical H-bond donor. The substituents on the nitrogen (R') define interactions with a key binding pocket.MmpL3 (Anti-TB): Bulky, lipophilic groups like adamantyl dramatically increase potency by occupying a hydrophobic pocket. Small or aromatic groups lead to loss of activity.[2]
Pyrrole C4/C5 Substitution with electron-withdrawing groups or hydrophobic moieties often enhances activity.PDE4B (CNS): Phenyl groups with electron-withdrawing substituents (e.g., 3,4-dichloro) at these positions are favorable for potent inhibition.[12]
Pyrrole C4/C5 Vicinal diphenyl groups can be important for potency.Metallo-β-lactamase (Antibacterial): The presence of 4,5-diphenyl groups on the pyrrole ring is important for the inhibitory potency against several MBL subclasses.[16]
Carboxamide Moiety The amide itself is generally essential. Modifications to esters or other bioisosteres often reduce activity.Antimalarial: Replacement of the carboxamide with esters or other amides resulted in considerably reduced antimalarial activity.[17]
Synthetic Methodologies and Experimental Protocols

The synthesis of this compound libraries is typically straightforward, relying on robust and well-established chemical transformations. A common and efficient route involves the coupling of a pyrrole-2-carboxylic acid intermediate with a desired amine.

Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of a this compound-based therapeutic agent.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase HTS High-Throughput Screen or Scaffold Hop Hit_ID Hit Identification (Pyrrole-Carboxamide Core) HTS->Hit_ID Identifies Scaffold Library Combinatorial Synthesis of Analogs Hit_ID->Library SAR SAR Studies (In Vitro Assays) Library->SAR Generates Data SAR->Library Informs Design ADME ADME/Tox Profiling SAR->ADME Prioritizes Compounds Lead_Opt Lead Optimization ADME->Lead_Opt Selects Candidates In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate Validates Efficacy G PC Pyrrole-Carboxamide Inhibitor (e.g., CA-61) Tubulin α/β-Tubulin Dimers PC->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibited Spindle Mitotic Spindle Formation MT->Spindle Disrupted G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrrole-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets modulated by this chemical class. We will delve into the mechanistic underpinnings of these interactions, present quantitative data on their potency, and provide exemplary experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives.

Introduction: The Therapeutic Promise of the this compound Core

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. The this compound, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide will explore the key molecular targets that are potently and, in some cases, selectively modulated by this promising class of compounds.

Modulating the Inflammatory Response: Targeting Phosphodiesterase 4B (PDE4B)

2.1. The Role of PDE4B in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The PDE4B isoform is predominantly expressed in inflammatory and immune cells, where it plays a critical role in regulating pro-inflammatory responses. Inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[6]

2.2. This compound Derivatives as PDE4B Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[6] These compounds have demonstrated significant anti-inflammatory activity by inhibiting the release of TNF-α from macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[6] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for optimizing their potency and selectivity.[6]

2.3. Quantitative Analysis of PDE4B Inhibition

The inhibitory potency of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B is summarized below.

Compound IDPDE4B IC50 (µM)PDE4D IC50 (µM)TNF-α Inhibition IC50 (µM)
11h 0.11>100.5
Rolipram 0.200.20.3

Data sourced from reference[6].

2.4. Experimental Protocol: TNF-α Release Assay in Macrophages

This protocol outlines the key steps to assess the anti-inflammatory activity of this compound derivatives by measuring their effect on TNF-α release from bone marrow-derived macrophages (BMDMs).

  • Cell Culture: Culture BMDMs in a suitable medium until they reach the desired confluency.

  • Pre-treatment: Pre-treat the BMDMs with varying concentrations of the test compounds (e.g., 1 µM, 10 µM) or a known PDE4 inhibitor like rolipram for 30 minutes.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) for 4 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated control.

2.5. Signaling Pathway of PDE4B Inhibition

PDE4B_Inhibition cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway (cAMP-mediated) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa_gene TNF-α Gene NFkB->TNFa_gene TNFa TNF-α Release TNFa_gene->TNFa ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PDE4B PDE4B cAMP->PDE4B CREB CREB PKA->CREB Anti_inflammatory Anti-inflammatory Response CREB->Anti_inflammatory AMP AMP PDE4B->AMP Pyrrole_Carboxamide This compound Derivative Pyrrole_Carboxamide->PDE4B Inhibits

Caption: Inhibition of PDE4B by this compound derivatives.

Combating Drug-Resistant Tuberculosis: Targeting MmpL3

3.1. MmpL3: A Critical Transporter in Mycobacterium tuberculosis

Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis. It is responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs, particularly against drug-resistant strains.[7][8]

3.2. This compound Derivatives as MmpL3 Inhibitors

Structure-guided design and pharmacophore modeling have led to the development of potent this compound derivatives as MmpL3 inhibitors.[7][8] These compounds exhibit excellent activity against drug-resistant tuberculosis strains and have demonstrated favorable safety profiles, with low cytotoxicity and minimal inhibition of the hERG K+ channel.[7][8]

3.3. Quantitative Analysis of Anti-TB Activity

The in vitro activity of a representative this compound derivative against M. tuberculosis and its effect on the hERG channel are presented below.

Compound IDM. tuberculosis MIC (µg/mL)Cytotoxicity IC50 (µg/mL)hERG Inhibition IC50 (µM)
32 <0.016>64>30

Data sourced from references[7][8].

3.4. Experimental Protocol: MmpL3 Target Engagement Assay

This protocol describes a method to confirm that the anti-tubercular activity of this compound derivatives is mediated through the inhibition of MmpL3.

  • Strain Generation: Generate strains of M. smegmatis that express either the wild-type MmpL3 from M. tuberculosis (MmpL3tb) or mutated variants of MmpL3tb.

  • MIC Determination: Determine the minimum inhibitory concentration (MIC) of the test compounds against the wild-type and mutant strains using a standard broth microdilution method.

  • Data Analysis: A significant increase in the MIC for the mutant strains compared to the wild-type strain indicates that the compound's activity is dependent on its interaction with MmpL3.

  • Mycolic Acid Biosynthesis Assay (Optional): To further confirm the mechanism, perform a [14C] acetate metabolic labeling assay to measure the effect of the compounds on mycolic acid biosynthesis. Inhibition of MmpL3 will lead to a reduction in the incorporation of labeled acetate into mycolic acids.[8]

3.5. Experimental Workflow for MmpL3 Target Validation

MmpL3_Validation start Start generate_strains Generate M. smegmatis strains: - Wild-type MmpL3tb - Mutant MmpL3tb start->generate_strains mic_determination Determine MIC of This compound derivative generate_strains->mic_determination compare_mic Compare MIC values mic_determination->compare_mic target_confirmed Target Confirmed: Compound acts via MmpL3 compare_mic->target_confirmed MIC (mutant) >> MIC (wild-type) target_not_confirmed Target Not Confirmed: Alternative mechanism likely compare_mic->target_not_confirmed MIC (mutant) ≈ MIC (wild-type)

Caption: Workflow for validating MmpL3 as the target.

Targeting Neuroinflammation and Neurodegeneration

The versatility of the this compound scaffold extends to the central nervous system, with derivatives showing promise in targeting enzymes and receptors implicated in neurodegenerative diseases.

4.1. p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway is a key regulator of inflammatory responses in the brain. Its overactivation is associated with neuroinflammation in conditions like Alzheimer's disease. A novel series of this compound derivatives have been identified as inhibitors of p38α MAPK through virtual screening and subsequent optimization.[9]

4.2. Selective Butyrylcholinesterase (BChE) Inhibition

In the progression of Alzheimer's disease, the levels of butyrylcholinesterase (BChE) increase while those of acetylcholinesterase (AChE) decrease. Therefore, selective inhibition of BChE is considered a viable therapeutic strategy. Certain 1,3-diaryl-pyrrole derivatives have demonstrated high selectivity for BChE over AChE, with IC50 values in the low micromolar range.[10][11] Kinetic studies have revealed a mixed competitive mode of inhibition for some of these compounds.[11]

4.3. 5-HT6 Receptor Inverse Agonism

The serotonin 5-HT6 receptor is a promising target for enhancing cognitive function. A 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been developed to create inverse agonists of the 5-HT6 receptor.[12][13] These compounds have shown the ability to reverse cognitive deficits in preclinical models.[13]

Broader Therapeutic Potential: Anticancer and Anti-inflammatory Applications

5.1. Enhancer of Zeste Homologue 2 (EZH2) Inhibition

EZH2 is a histone methyltransferase that is often overexpressed in various cancers, where it acts as an oncogene by silencing tumor suppressor genes. Pyrrole-3-carboxamide derivatives have been reported as inhibitors of EZH2, leading to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3) and an increase in the expression of downstream tumor suppressor genes.[14]

5.2. Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Pyrrole derivatives have been designed as dual inhibitors of COX-1 and COX-2, as well as selective COX-2 inhibitors, offering potential for the development of novel anti-inflammatory agents with improved side-effect profiles compared to traditional NSAIDs.[15][16]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of diseases. The examples highlighted in this guide underscore the potential of this chemical class to yield potent and selective modulators of key biological targets. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in relevant in vivo disease models. The continued exploration of the chemical space around the this compound core promises to deliver the next generation of innovative medicines.

References

An In-depth Technical Guide to the Mechanisms of Action of 1H-Pyrrole-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrole-2-carboxamide scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions, make it an attractive starting point for the design of novel therapeutics.[1] This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by analogs of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of how these compounds modulate key biological pathways, offering insights into their therapeutic potential across a range of diseases, from inflammatory conditions and infectious diseases to cancer.

This document will dissect three primary mechanisms of action where this compound analogs have demonstrated significant activity:

  • Inhibition of Phosphodiesterase 4B (PDE4B)

  • Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

  • Inhibition of Protein Kinases (VEGFR-2 and JAK2)

For each mechanism, we will explore the underlying signaling pathways, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to enable the replication and validation of these findings.

Inhibition of Phosphodiesterase 4B (PDE4B)

Mechanism of Action

Analogs of this compound, particularly the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, have emerged as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[3] PDE4B is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating inflammatory responses.[4] By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from immune cells like macrophages.[3] This mechanism of action makes PDE4B inhibitors promising therapeutic agents for central nervous system (CNS) diseases with an inflammatory component.[3]

Docking studies have revealed that the 1H-pyrrolo[2,3-b]pyridine core of these inhibitors engages in π–π stacking interactions with key phenylalanine residues (e.g., Phe618) within the active site of PDE4B.[3] The carboxamide portion and its substituents are crucial for modulating potency and selectivity, with variations in ring size and hydrophobicity significantly impacting activity.[3]

Signaling Pathway

The inhibition of PDE4B by this compound analogs leads to an increase in intracellular cAMP, which subsequently activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates downstream effectors involved in the inflammatory response, ultimately leading to a reduction in the transcription and release of pro-inflammatory cytokines like TNF-α.

PDE4B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4B_Inhibitor This compound Analog (Inhibitor) PDE4B_Inhibitor->PDE4B Inhibits AMP AMP PDE4B->AMP Hydrolyzes Inflammatory_Response Pro-inflammatory Response PKA->Inflammatory_Response Inhibits TNF_alpha TNF-α Transcription & Release Inflammatory_Response->TNF_alpha

Figure 1: PDE4B Inhibition Signaling Pathway.
Quantitative Data

Compound IDR Group on CarboxamidePDE4B IC50 (µM)[3]PDE4D IC50 (µM)[3]Selectivity (PDE4D/PDE4B)[3]
11a Cyclopropyl0.451.22.7
11c 3-Fluorocyclobutyl0.381.53.9
11h 3,3-Difluoroazetidine0.140.846.0
Rolipram (Standard)0.110.232.1
Experimental Protocols
1.4.1. PDE4B Enzymatic Assay[2][5]

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4B.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE4B enzyme

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds serially diluted in DMSO

    • 384-well black microplate

    • Microplate reader capable of measuring fluorescence polarization (FP) or TR-FRET

  • Procedure: a. Add assay buffer, recombinant PDE4B enzyme, and test compound at various concentrations to the wells of the microplate. b. Initiate the enzymatic reaction by adding the FAM-cAMP substrate. c. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction (if necessary, depending on the detection method). e. For FP assays, a binding agent that binds to the hydrolyzed AMP-FAM is added. The change in polarization is measured. For TR-FRET assays, the signal is measured directly.[2] f. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. g. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

1.4.2. TNF-α Release Assay in Macrophages[1][6][7]

This cell-based assay quantifies the inhibitory effect of a compound on the release of TNF-α from activated macrophages.

Methodology:

  • Reagents and Materials:

    • Macrophage cell line (e.g., J774A.1 or THP-1 differentiated into macrophages)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS) to stimulate macrophages

    • Test compounds serially diluted in a suitable solvent

    • 96-well cell culture plate

    • Human TNF-α ELISA kit

  • Procedure: a. Seed macrophages in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). c. Stimulate the macrophages with LPS (e.g., 100 ng/mL) to induce TNF-α production. d. Incubate the cells for a defined period (e.g., 16-18 hours).[1] e. Collect the cell culture supernatant. f. Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.[7] g. Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

Mechanism of Action

A distinct class of this compound derivatives has been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[8][9] MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the plasma membrane.[10][11] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune system.[12][13] By inhibiting MmpL3, these compounds block mycolic acid biosynthesis, leading to cell wall disruption and bacterial death.[8][11] This novel mechanism of action makes them promising candidates for the treatment of drug-resistant tuberculosis.[8]

Structural and modeling studies indicate that the pyrrole-2-carboxamide scaffold binds within a pocket of MmpL3, with the 2,4-dichlorophenyl group occupying the S3 pocket, the pyrrole-2-carboxamide in the S4 pocket, and a bulky substituent on the carboxamide (like adamantyl or difluorocyclohexyl) in the S5 pocket.[8] Hydrogen bonds between the pyrrole and carboxamide hydrogens and the protein are critical for potent activity.[8]

Experimental Workflow for MmpL3 Inhibition

The validation of MmpL3 as the target of this compound analogs involves a multi-step experimental workflow.

MmpL3_Inhibition_Workflow MIC_Determination Whole-Cell Activity: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis Cytotoxicity_Assay Assess Cytotoxicity against Mammalian Cells MIC_Determination->Cytotoxicity_Assay Mycolic_Acid_Assay Mechanism of Action: Mycolic Acid Biosynthesis Inhibition Assay ([14C] Acetate Labeling) Cytotoxicity_Assay->Mycolic_Acid_Assay Target_Validation Target Validation: Activity against M. smegmatis expressing wild-type and mutated M. tuberculosis mmpL3 Mycolic_Acid_Assay->Target_Validation

Figure 2: Experimental Workflow for MmpL3 Inhibitor Characterization.
Quantitative Data

Compound IDR1 Group on PyrroleR2 Group on CarboxamideMIC (µg/mL) against M. tuberculosis H37Rv[8]IC50 (µg/mL) against Vero cells[8]
2 2,4-Dichlorophenyl4,4-Difluorocyclohexyl< 0.016> 64
5 2,4-Dichlorophenyl2-Adamantyl< 0.016> 64
16 2-Fluorophenyl2-Adamantyl< 0.016> 64
18 4-Fluorophenyl2-Adamantyl< 0.016> 64
32 4-Chlorophenyl1-Adamantyl< 0.016> 64
Experimental Protocols
2.4.1. Minimum Inhibitory Concentration (MIC) Assay[14]

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Reagents and Materials:

    • M. tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC and Tween 80

    • Test compounds serially diluted in DMSO

    • 96-well microplates

  • Procedure: a. Dispense the supplemented 7H9 broth into the wells of a 96-well plate. b. Add serial dilutions of the test compounds to the wells. c. Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. d. Incubate the plates at 37°C for 7-14 days. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2.4.2. Mycolic Acid Biosynthesis Inhibition Assay[8]

This assay measures the effect of a compound on the synthesis of mycolic acids using radiolabeled precursors.

Methodology:

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture

    • [14C] Acetic acid, sodium salt

    • Test compounds

    • Solvents for lipid extraction (e.g., chloroform/methanol)

    • Thin-layer chromatography (TLC) plates and developing solvents

    • Phosphorimager or autoradiography film

  • Procedure: a. Grow M. tuberculosis to mid-log phase. b. Treat the bacterial culture with the test compound at various concentrations for a defined period. c. Add [14C] acetate to the culture and incubate to allow for metabolic labeling of lipids. d. Harvest the bacterial cells and extract the total lipids. e. Analyze the radiolabeled mycolic acid methyl esters (MAMEs) by TLC. f. Visualize and quantify the radiolabeled lipids using a phosphorimager or autoradiography. g. A reduction in the incorporation of [14C] acetate into mycolic acids indicates inhibition of their biosynthesis.[12]

Inhibition of Protein Kinases

Mechanism of Action

The this compound moiety is a key structural feature in a number of potent protein kinase inhibitors.[4][14] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[15] This blockade of signal transduction can have profound effects on cellular processes such as proliferation, survival, and angiogenesis, making kinase inhibitors a cornerstone of modern cancer therapy.[14]

Two notable examples of kinase families targeted by this compound analogs are:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Analogs based on the pyrrole indolin-2-one scaffold, such as Sunitinib, inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[14] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[16]

  • Janus Kinase 2 (JAK2): Novel pyrrole carboxamide derivatives have been identified as potent inhibitors of JAK2, a non-receptor tyrosine kinase central to the JAK-STAT signaling pathway.[4] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative disorders, and JAK2 inhibitors can effectively suppress the proliferation of cancer cells dependent on this pathway.[15]

Signaling Pathways

3.2.1. VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes ADP ADP VEGFR2->ADP Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Autophosphorylates & Activates Kinase_Inhibitor Pyrrole Indolin-2-one (Inhibitor) Kinase_Inhibitor->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Cellular_Response Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Cellular_Response

Figure 3: VEGFR-2 Signaling Pathway and Point of Inhibition.
3.2.2. JAK2-STAT Signaling Pathway

JAK2_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates ADP ADP JAK2->ADP STAT STAT JAK2->STAT Phosphorylates Kinase_Inhibitor Pyrrole Carboxamide (Inhibitor) Kinase_Inhibitor->JAK2 Inhibits ATP Binding ATP ATP ATP->JAK2 pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates & Regulates

Figure 4: JAK2-STAT Signaling Pathway and Point of Inhibition.
Quantitative Data

CompoundTarget KinaseBiochemical IC50 (nM)Cell-Based AssayCell-Based IC50 (nM)Reference
Sunitinib VEGFR-2, PDGFRβ2, 8HUVEC Proliferation-[14]
Famitinib VEGFR-2, PDGFRβ---[14]
NMS-P830 (16) JAK21SET-2 Cell Proliferation140[4]
Experimental Protocols
3.4.1. In Vitro Kinase Assay (Luminescence-Based)[3][15][17]

This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying ATP consumption.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2 or JAK2)

    • Kinase-specific substrate peptide

    • Kinase assay buffer

    • ATP

    • Test compounds serially diluted in DMSO

    • Luminescence-based detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure: a. Add the kinase, substrate, and test compound at various concentrations to the wells of the assay plate. b. Initiate the kinase reaction by adding ATP. The ATP concentration should be near the Km for the specific kinase. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[17] d. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of ATP present. e. A lower luminescence signal indicates higher kinase activity (more ATP consumed). f. Calculate the percent inhibition for each compound concentration. g. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[15]

3.4.2. HUVEC Proliferation Assay (for VEGFR-2 inhibitors)[3]

This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Methodology:

  • Reagents and Materials:

    • HUVECs

    • Endothelial cell growth medium

    • VEGF

    • Test compounds

    • Cell proliferation detection reagent (e.g., BrdU, MTS, or CellTiter-Glo®)

    • 96-well cell culture plate

  • Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere. b. Starve the cells in a low-serum medium to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound. d. Stimulate proliferation by adding VEGF to the medium. e. Incubate for a period sufficient for cell division (e.g., 48-72 hours). f. Quantify cell proliferation using a suitable detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition of proliferation and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and highly fruitful starting point for the development of novel therapeutic agents. Its chemical tractability allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of diverse biological targets. This guide has provided a comprehensive overview of three distinct mechanisms of action for this compound analogs: inhibition of PDE4B for inflammatory diseases, inhibition of MmpL3 for tuberculosis, and inhibition of protein kinases for cancer.

The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the investigation and development of the next generation of drugs based on this remarkable chemical scaffold. As our understanding of the intricate roles of these targets in disease pathogenesis continues to grow, so too will the potential for this compound analogs to provide innovative solutions to pressing medical needs.

References

Physicochemical properties of 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrole-2-carboxamide

Introduction: The Significance of a Core Scaffold

This compound stands as a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, aromatic structure serves as a versatile scaffold found in a multitude of natural products and synthetic bioactive molecules, including anti-infectives and enzyme inhibitors.[1][2][3] The biological activity and ultimate therapeutic success of any drug candidate derived from this core are intrinsically linked to its physicochemical properties.[4][5] These properties govern how a molecule behaves in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6][7]

This guide offers a detailed examination of the core physicochemical attributes of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, providing not only foundational data but also the causality behind experimental choices for property determination. By understanding these principles, scientists can better predict and optimize the "drug-like" qualities of novel compounds built upon this valuable scaffold.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and composition. These basic properties are the foundation upon which all other physicochemical characteristics are built.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₅H₆N₂O[8][9]
Molecular Weight 110.11 g/mol [8][9]
Canonical SMILES C1=CC(=C(N1)C(=O)N)[8][9]
InChI Key RLOQBKJCOAXOLR-UHFFFAOYSA-N[8][9]
CAS Number 4551-72-8[8]
Appearance Solid (typically white or off-white)[9][10]

Key Physicochemical Properties: A Quantitative Overview

The interaction of a drug candidate with a biological system is dictated by a balance of properties. For this compound, the most critical of these are its solubility, ionization state (pKa), and lipophilicity (logP). While extensive experimental data for the parent compound is not always available in public databases, computed values and data for analogous structures provide a valuable starting point.

Physicochemical PropertyValue / StatusSignificance in Drug Development
Melting Point Not availableInfluences formulation, stability, and purification.
Boiling Point Not availableRelevant for purification and stability at high temperatures.
Aqueous Solubility Requires experimental determinationCritical for absorption and formulation; poor solubility can hinder bioavailability.[11]
pKa (Acid Dissociation Constant) Data available in IUPAC Digitized pKa DatasetDetermines the charge state at physiological pH, affecting solubility, permeability, and target binding.[5]
logP (Octanol-Water Partition Coefficient) 0.2 (Computed XLogP3-AA)Measures lipophilicity, which impacts permeability, metabolism, and potential for toxicity.[8]

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Physicochemical properties guiding the drug discovery process.

In-Depth Analysis of Core Properties

Aqueous Solubility

Solubility is the measure of a compound's ability to dissolve in a solvent. In drug development, aqueous solubility is a paramount property, as a compound must be in solution to be absorbed by the body.[11]

  • Expertise & Causality : Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[11] For oral drugs, the compound must dissolve in the gastrointestinal fluids before it can permeate the gut wall. The pyrrole-carboxamide scaffold, while containing hydrogen bond donors and acceptors, has an aromatic core that can limit solubility. Modifications to the scaffold are often necessary to enhance this property, for instance, by adding ionizable groups or polar substituents.[12]

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[13] This is crucial because the ionization state of a drug affects its ability to cross biological membranes, which are primarily lipid-based.[5]

  • Expertise & Causality : Neutral, uncharged species are generally more capable of passive diffusion across cell membranes. The this compound structure has both a weakly acidic proton (on the pyrrole nitrogen) and potentially basic character (amide group). Knowing the pKa values allows chemists to predict the charge state of the molecule in different body compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.4, blood at pH 7.4). This prediction is essential for understanding absorption and distribution profiles.

Relationship between pH, pKa, and ionization state.
Lipophilicity (logP)

Lipophilicity, or "fat-loving" character, is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is commonly expressed as its logarithm, logP.[14]

  • Expertise & Causality : A compound's logP value provides critical insight into its "drug-like" nature.

    • High logP (>3) : Indicates high lipophilicity. Such compounds readily cross lipid membranes but may suffer from poor aqueous solubility, high metabolic turnover, and potential off-target toxicity.[12]

    • Low logP (<1) : Indicates high hydrophilicity. These compounds often have good aqueous solubility but may struggle to cross cell membranes, leading to poor absorption.

    • Optimal Range : For many oral drugs, a balanced logP (typically 1-3) is desired to achieve both sufficient solubility and membrane permeability.[6] The computed logP of 0.2 for this compound suggests it is a relatively polar molecule, providing a good starting point for modification.[8]

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating systems for generating reliable data.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining thermodynamic equilibrium solubility.[11]

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the temperature of a shaking incubator or water bath is maintained at a constant temperature (e.g., 25°C or 37°C).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The key is to ensure that undissolved solid remains visible, confirming saturation.

  • Equilibration: Place the vial in the shaking incubator and agitate for a defined period, typically 24-48 hours, to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Extreme care must be taken to avoid aspirating any solid particles. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration of the saturated solution.

Protocol: pKa Determination (Potentiometric Titration)

This method measures changes in pH as a titrant is added to a solution of the compound, allowing for the identification of inflection points that correspond to pKa values.[15][16]

Objective: To determine the pKa of the ionizable groups of this compound.

Methodology:

  • System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a sample solution of known concentration (e.g., 1 mM).[15] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

  • Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate a basic group, or 0.1 M NaOH to titrate an acidic group).[13]

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[15]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is numerically equal to the pH at the half-equivalence point of the titration curve.[17][18] The equivalence point is identified as the inflection point of the curve.

Protocol: logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[14][19]

Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

  • Solvent Saturation: Prepare a biphasic system by mixing equal volumes of n-octanol and water (or PBS pH 7.4 for logD) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures that each phase is pre-saturated with the other.

  • Compound Addition: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a glass vial. The typical volume ratio is 1:1 or 2:1.

  • Equilibration: Seal the vial and shake it gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw an aliquot from each layer for analysis.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: LogP = log₁₀([Organic]/[Aqueous]) .[14]

Experimental workflow for logP determination via the shake-flask method.

References

Methodological & Application

Synthesis of 1H-Pyrrole-2-carboxamide and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole-2-carboxamide Scaffold

The 1H-Pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its prevalence in nature and its synthetic tractability have made it a focal point for the development of novel therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[3][4] This guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis

The construction of this compound derivatives can be broadly categorized into two main phases: the formation of the pyrrole ring itself, followed by the installation of the carboxamide functionality. Several elegant and efficient methods have been developed for each of these stages, offering chemists a versatile toolbox to create a diverse array of analogues. This guide will detail three primary strategies:

  • Sequential Synthesis: Involving the initial construction of the pyrrole ring, typically via the Paal-Knorr synthesis, followed by functionalization at the 2-position to introduce the carboxamide group.

  • Convergent Synthesis via Amide Coupling: This approach utilizes a pre-functionalized pyrrole-2-carboxylic acid, which is then coupled with a desired amine to form the final product.

  • Multi-Component Reactions: The Ugi four-component reaction offers a powerful and atom-economical route to rapidly assemble complex pyrrole-2-carboxamide derivatives in a single step.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the pyrrole ring and the amide nitrogen, and the overall efficiency of the synthetic sequence.

Part 1: Building the Core - Synthesis of the Pyrrole Ring

The Paal-Knorr synthesis is a classical and highly reliable method for the construction of substituted pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6][7] The reaction is typically acid-catalyzed and proceeds through a cyclization-dehydration mechanism.[7][8]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a five-membered ring. The final step involves the acid-catalyzed dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[5] The ring-closing step is often the rate-determining step of the reaction.[5]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2H2O (Dehydration) Amide_Coupling_Workflow Carboxylic_Acid Pyrrole-2-carboxylic Acid Activation Activation (e.g., EDC, HOBt) Carboxylic_Acid->Activation Amine Primary/Secondary Amine Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Product This compound Derivative Coupling->Product

References

One-Pot Synthesis of Pyrrole-2-Carboxamides: A Comprehensive Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-547

Abstract

Pyrrole-2-carboxamides are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Their synthesis, therefore, is of paramount importance to drug discovery and development professionals. This comprehensive guide details a robust and efficient one-pot synthesis of pyrrole-2-carboxamides. We delve into the underlying chemical principles, provide step-by-step, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The methodologies presented herein are designed to be highly reproducible and scalable, catering to both early-stage research and process development needs.

Introduction: The Significance of Pyrrole-2-Carboxamides

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of many natural products, including heme, chlorophyll, and vitamin B12.[6] In the realm of synthetic pharmaceuticals, the pyrrole-2-carboxamide moiety is a recurring structural motif in compounds exhibiting a wide array of biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3][4][5][7] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Consequently, the development of efficient and practical synthetic routes to access these valuable compounds is a continuous focus of chemical research.[8][9][10]

Mechanistic Insights: The Paal-Knorr Synthesis and Subsequent Amidation

The one-pot synthesis of pyrrole-2-carboxamides often leverages a modified Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[11][12][13][14]

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration.[13][14][15] Computational studies have suggested that the hemiaminal cyclization is the rate-determining step.[14][15]

To achieve a one-pot synthesis of pyrrole-2-carboxamides, a multicomponent approach is often employed, where the initial pyrrole formation is immediately followed by an amidation reaction without the isolation of intermediates.[7] This strategy significantly improves synthetic efficiency by reducing the number of reaction steps, purification procedures, and solvent usage.[7]

Visualizing the Workflow: A Generalized Reaction Scheme

Below is a generalized workflow for the one-pot synthesis of pyrrole-2-carboxamides. This diagram illustrates the key transformations from starting materials to the final product.

One-Pot Pyrrole-2-Carboxamide Synthesis cluster_0 Step 1: Pyrrole Formation (Paal-Knorr) cluster_1 Step 2: Amidation Start 1,4-Dicarbonyl Compound + Primary Amine Intermediate Pyrrole-2-carboxylic Acid/Ester Start->Intermediate Acid Catalyst, Heat Product Pyrrole-2-carboxamide Intermediate->Product Coupling Agent, Base Amine Desired Amine Amine->Product caption Generalized One-Pot Synthesis Workflow

References

Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Paal-Knorr Reaction: Mechanism, Modern Applications, and Detailed Experimental Protocols for the Synthesis of Substituted Pyrroles

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The Paal-Knorr synthesis, a classic name reaction, remains one of the most straightforward and widely utilized methods for constructing the pyrrole ring.[1][3] This guide provides an in-depth exploration of the Paal-Knorr reaction, from its fundamental mechanism to modern, greener methodologies, complete with detailed protocols for practical application in a research and development setting.

Historically, the Paal-Knorr synthesis was often limited by harsh reaction conditions, such as prolonged heating in strong acids, which could compromise sensitive functional groups on the starting materials.[1][3] However, significant advancements have led to the development of milder and more efficient protocols, employing a diverse range of catalysts and energy sources, thereby expanding the reaction's scope and applicability.[1][3][4]

Theoretical Framework: Understanding the Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a substituted pyrrole.[5][6] The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[5]

The Reaction Mechanism

The precise mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. While an initial enamine formation pathway was once considered, substantial evidence now points towards a mechanism involving the formation of a hemiaminal intermediate as the key rate-determining step.[2][3][5]

The currently accepted mechanism, supported by both experimental and computational studies, proceeds as follows[2][3][5]:

  • Nucleophilic Attack: The amine nitrogen attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound.

  • Hemiaminal Formation: This initial attack leads to the formation of a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen of the hemiaminal onto the second carbonyl group forms a cyclic intermediate.

  • Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the aromatic pyrrole ring.

This mechanistic understanding is crucial for optimizing reaction conditions and predicting the reactivity of various substrates.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal + R'-NH2 amine Primary Amine (R'-NH2) amine->hemiaminal cyclic_intermediate Cyclic Dihydroxy Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2 H2O h2o 2 H2O

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.

Modern Methodologies and Catalytic Systems

The evolution of the Paal-Knorr synthesis has been marked by the introduction of various catalysts and reaction conditions aimed at improving yields, reducing reaction times, and enhancing the "green" profile of the synthesis.

Catalysis

A wide array of both Brønsted and Lewis acids have been successfully employed to catalyze the Paal-Knorr reaction.[3]

  • Brønsted Acids: Acetic acid is a classic and effective catalyst.[3][5] Other Brønsted acids like p-toluenesulfonic acid (p-TsOH) have also been used.[3] More recently, solid-supported acids such as silica sulfuric acid have gained attention for their reusability and operational simplicity, often enabling solvent-free reactions at room temperature with high yields in short reaction times.[3]

  • Lewis Acids: A variety of Lewis acids, including Sc(OTf)₃, Bi(NO₃)₃, and FeCl₃, have been shown to effectively promote the reaction under mild conditions.[7][8] Bismuth nitrate, in particular, has been utilized in modified Paal-Knorr methods.[4]

Alternative Energy Sources

To overcome the limitations of conventional heating, modern techniques have been incorporated into the Paal-Knorr synthesis:

  • Microwave Irradiation: This has emerged as a powerful tool for accelerating the reaction, often reducing reaction times from hours to minutes and improving yields.[9][10] Microwave-assisted protocols have been developed for the synthesis of a wide range of substituted pyrroles.[9][10][11]

  • Mechanical Activation: Mechanochemical methods, such as ball milling, offer a solvent-free approach to the Paal-Knorr synthesis, providing rapid and efficient access to pyrroles.[12]

Green Chemistry Approaches

The principles of green chemistry have been increasingly applied to the Paal-Knorr reaction. This includes the use of water as a solvent, the development of reusable heterogeneous catalysts, and solvent-free reaction conditions.[1][3][13] For instance, iron(III) chloride has been used as a catalyst for the synthesis of N-substituted pyrroles in water under very mild conditions.[8]

Applications in Drug Discovery and Development

The pyrrole motif is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds.[2] The Paal-Knorr synthesis is a key strategy for accessing these important molecules.

  • Atorvastatin (Lipitor®): The synthesis of this blockbuster cholesterol-lowering drug often involves a Paal-Knorr or a related reaction to construct the central pyrrole ring.[2][14]

  • Marineosin A: This marine natural product, which exhibits potent antimicrobial activity, was synthesized using the Paal-Knorr reaction as a crucial step.[7][14]

  • Target-Guided Synthesis: The Paal-Knorr reaction has been employed in target-guided synthesis approaches for the discovery of new bioactive molecules. For example, it has been used to prepare fluorescent ligands for human prostaglandin-endoperoxide synthase (COX-2).[2]

Experimental Protocols

The following section provides detailed, step-by-step protocols for both a conventional and a microwave-assisted Paal-Knorr pyrrole synthesis.

General Experimental Workflow

The overall process for a Paal-Knorr synthesis, from starting materials to the purified product, can be visualized as follows:

Paal_Knorr_Workflow start_materials Starting Materials: 1,4-Dicarbonyl Compound Primary Amine Catalyst & Solvent reaction_setup Reaction Setup: Combine Reagents Apply Energy (Heat/Microwave) start_materials->reaction_setup monitoring Reaction Monitoring (e.g., TLC) reaction_setup->monitoring workup Aqueous Workup: Partitioning & Extraction monitoring->workup Upon Completion drying Drying of Organic Phase (e.g., MgSO4) workup->drying purification Purification: Column Chromatography or Recrystallization drying->purification characterization Product Characterization: NMR, MS, etc. purification->characterization

Caption: A general workflow for the Paal-Knorr pyrrole synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.[14]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent), aniline (1 equivalent), and a catalytic amount of glacial acetic acid in ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.[14]

  • After the reflux period, cool the reaction mixture in an ice bath.[14]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[14]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[14]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation.[14]

Materials:

  • Substituted 1,4-diketone (e.g., 1 equivalent)

  • Primary amine (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Column chromatography supplies

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.[14]

  • Add glacial acetic acid and the primary amine (3 equivalents) to the vial.[14]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[9][11][14] The power will be modulated by the instrument to maintain the target temperature.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.[14]

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[14]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[14]

Data Summary

The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen methodology. The following table provides a comparative overview of different approaches.

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidEthanolReflux15 minGood[14]
MicrowaveAcetic Acid/Ethanol120-1502-10 min65-89[9][11]
Silica Sulfuric AcidSolvent-freeRoom Temp.3 min~98[3]
Iron(III) ChlorideWaterRoom Temp.VariableGood-Excellent[8]
Mechanical ActivationSolvent-freeN/A15 minGood[12]

Conclusion

The Paal-Knorr reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and versatile route to substituted pyrroles. The continued development of new catalysts and technologies has transformed this classic reaction into a modern, efficient, and environmentally conscious tool for chemists in academia and industry. The protocols and information provided herein serve as a comprehensive resource for the successful application of the Paal-Knorr synthesis in contemporary chemical research and drug development.

References

Application of 1H-Pyrrole-2-carboxamide in Antibacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of 1H-pyrrole-2-carboxamide and its derivatives in antibacterial research. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate this promising class of compounds. This document delves into the mechanisms of action, provides detailed experimental workflows, and offers insights into the structure-activity relationships that drive the antibacterial efficacy of these molecules.

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In this context, the exploration of novel antibacterial scaffolds is of paramount importance. The this compound core is a recurring motif in various natural products and synthetic compounds exhibiting a wide range of biological activities, including potent antibacterial effects.[1][2] This structural moiety serves as a versatile pharmacophore, lending itself to chemical modifications that can enhance its antibacterial spectrum and potency.[1][3]

Derivatives of this compound have demonstrated activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][4] The tunability of this scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of new antibacterial agents.

Mechanisms of Antibacterial Action

The antibacterial activity of this compound derivatives is not attributed to a single, universal mechanism. Instead, different analogs appear to exert their effects through various molecular targets, highlighting the chemical versatility of the scaffold. Understanding these mechanisms is crucial for the rational design of more effective and target-specific antibacterial agents.

Inhibition of Bacterial Topoisomerases

A primary and well-investigated mechanism of action for several this compound derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.[5][6]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[5]

Inhibition of these enzymes by this compound derivatives leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death.[5] The ability to dually target both DNA gyrase and topoisomerase IV is a particularly attractive feature, as it may reduce the likelihood of the emergence of bacterial resistance.[5]

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition Pyrrole_Carboxamide This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrrole_Carboxamide->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling Pyrrole_Carboxamide->Supercoiling Blocks ATP_Binding_Site ATP Binding Site DNA_Gyrase->ATP_Binding_Site DNA_Binding DNA Binding and Cleavage DNA_Gyrase->DNA_Binding DNA_Gyrase->Supercoiling Catalyzes Replication_Transcription DNA Replication & Transcription Supercoiling->Replication_Transcription Enables Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Disruption leads to

Caption: Inhibition of DNA Gyrase by this compound Derivatives.

Disruption of Mycobacterial Cell Wall Synthesis

In the context of Mycobacterium tuberculosis, a significant target for some this compound derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter protein responsible for the translocation of mycolic acids, a key component of the mycobacterial cell wall, from the cytoplasm to the periplasm.[4] Inhibition of MmpL3 disrupts the formation of this protective outer layer, leading to increased cell permeability and eventual cell lysis.[4] This mechanism is particularly promising for the development of new anti-tubercular drugs, including those effective against drug-resistant strains.[4]

Quorum Sensing Inhibition

Some pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, have been identified as inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa.[7] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates the production of virulence factors and biofilm formation.[7] By inhibiting QS, these compounds can reduce the pathogenicity of bacteria and their ability to form biofilms, rendering them more susceptible to conventional antibiotics.[7] This approach offers a novel strategy to combat bacterial infections by disarming pathogens rather than directly killing them, which may exert less selective pressure for the development of resistance.[7]

Quantitative Antibacterial Activity Data

The antibacterial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for a selection of these compounds against various bacterial strains.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[1]
1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide AnaloguesGram-positive and Gram-negative strains1.05 - 12.01[1]
Carboxamide 4iKlebsiella pneumoniae1.02[8][9]
Carboxamide 4iEscherichia coli1.56[8][9]
Carboxamide 4iPseudomonas aeruginosa3.56[8][9]
Compound 32Mycobacterium tuberculosis H37Rv0.125[4]
Compound 47Mycobacterium tuberculosis H37Rv0.0625[4]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the in vitro evaluation of the antibacterial properties of this compound derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[2][10][11]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterial strain.[10][12]

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates[10]

  • Spectrophotometer

  • 0.5 McFarland turbidity standard[11]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare bacterial inoculum (0.5 McFarland standard) B1 Inoculate 96-well plate with bacteria and compound dilutions A1->B1 A2 Prepare serial dilutions of test compound A2->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity or read absorbance B2->C1 C2 Determine the lowest concentration with no visible growth (MIC) C1->C2

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.[11] b. Transfer the colonies into a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] d. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[10]

  • Plate Preparation and Serial Dilution: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[2][14] b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). c. Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1.[2] d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 50 µL from well 10.[2] e. Well 11 will serve as the growth control (containing only broth and inoculum), and well 12 will be the sterility control (containing only broth).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. b. Seal the plate and incubate at 37°C for 18-24 hours.[2][10]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[2]

Objective: To determine the bactericidal potential of a this compound derivative.

Procedure:

  • Following the determination of the MIC, select the wells that show no visible growth (the MIC well and wells with higher concentrations).[2]

  • Mix the contents of each of these wells thoroughly.

  • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-20 µL) from each clear well.[2]

  • Spot-plate or streak the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and if its killing effect is time-dependent or concentration-dependent.[13][15]

Objective: To evaluate the rate and extent of bacterial killing by a this compound derivative over time.[15]

Materials:

  • Test compound

  • Bacterial strain in mid-logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)[13]

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification cluster_analysis Data Analysis S1 Prepare bacterial inoculum (mid-log phase) S3 Inoculate tubes with bacteria and test compound S1->S3 S2 Prepare test compound concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) S2->S3 Sampling Remove aliquots at specified time points S3->Sampling T0 T=0h Q1 Perform serial dilutions T0->Q1 T1 T=2h T1->Q1 T2 T=4h T2->Q1 T3 T=8h T3->Q1 T4 T=24h T4->Q1 Q2 Plate on agar Q1->Q2 Q3 Incubate and count colonies (CFU) Q2->Q3 A1 Calculate log10 CFU/mL Q3->A1 A2 Plot log10 CFU/mL vs. Time A1->A2 A3 Determine bactericidal/ bacteriostatic activity A2->A3

Caption: Workflow for the Time-Kill Kinetics Assay.

Procedure:

  • Preparation: a. Prepare a bacterial inoculum in the mid-logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.[15] b. Prepare sterile tubes containing CAMHB and the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.[15]

  • Assay Execution: a. Inoculate each tube with the prepared bacterial suspension. b. Immediately after inoculation (T=0), remove an aliquot, perform serial dilutions in sterile saline, and plate onto agar to determine the initial CFU/mL.[13] c. Incubate the tubes at 37°C with shaking. d. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots from each tube, perform serial dilutions, and plate onto agar.[13]

  • Data Analysis: a. After incubation of the plates, count the colonies and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][16] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.[13]

Protocol 4: Mechanism of Action - DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine if a compound inhibits the supercoiling activity of DNA gyrase.

Objective: To assess the inhibitory effect of a this compound derivative on E. coli DNA gyrase activity.

Procedure:

  • Reaction Setup: a. On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and water. b. Aliquot the reaction mixture into microfuge tubes. c. Add the test compound at various concentrations to the respective tubes. Include a no-compound control and a no-enzyme control. d. Initiate the reaction by adding a known amount of E. coli DNA gyrase to each tube (except the no-enzyme control).

  • Incubation and Termination: a. Incubate the reactions at 37°C for 30-60 minutes.[17] b. Stop the reaction by adding a stop buffer/loading dye (containing SDS and a tracking dye) and optionally, chloroform/isoamyl alcohol to deproteinize.

  • Analysis: a. Load the aqueous phase of each reaction onto a 1% agarose gel containing ethidium bromide.[17] b. Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. c. Visualize the DNA bands under UV light. Inhibition of supercoiling is indicated by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.

Protocol 5: Mechanism of Action - Bacterial Membrane Potential Assay

This assay assesses whether a compound disrupts the bacterial cytoplasmic membrane potential, a key indicator of membrane integrity and function.[18][19]

Objective: To determine if a this compound derivative causes depolarization of the bacterial membrane.

Procedure:

  • Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). c. Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).[18]

  • Staining and Measurement: a. Use a voltage-sensitive fluorescent dye, such as DiSC₃(5) or the components of the BacLight™ Bacterial Membrane Potential Kit.[18][20] b. Add the dye to the bacterial suspension and incubate to allow the dye to partition into the polarized membranes. c. Add the test compound at various concentrations. Include a positive control for depolarization, such as the protonophore CCCP.[18][21] d. Measure the fluorescence using a fluorometer or a flow cytometer. Depolarization of the membrane is indicated by a change in fluorescence intensity (e.g., an increase in fluorescence for DiSC₃(5) as it is released from the quenched state within the membrane).[20]

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the discovery and development of novel antibacterial agents. Its amenability to chemical modification allows for the fine-tuning of its antibacterial spectrum and potency. The diverse mechanisms of action associated with its derivatives, including the inhibition of essential enzymes like DNA gyrase and MmpL3, as well as the disruption of bacterial communication through quorum sensing, offer multiple avenues to combat bacterial infections, including those caused by multidrug-resistant pathogens. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the antibacterial potential of this important class of compounds. Rigorous and systematic investigation, guided by the principles and methodologies outlined herein, will be crucial in unlocking the full therapeutic potential of this compound derivatives in the ongoing fight against bacterial diseases.

References

Application Notes & Protocols: Characterizing 1H-Pyrrole-2-carboxamide Derivatives as Potent and Selective Inhibitors of p38α MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting p38α MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cellular responses to external stress signals and pro-inflammatory cytokines.[1][2][3] This highly conserved cascade is a key player in inflammation, apoptosis, cell cycle regulation, and immune responses.[2][4] The pathway is typically activated by a tiered system of kinases, where upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate a Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPKs.[4][5]

Of the four known p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary isoform involved in the synthesis of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][7] Its pivotal role in driving inflammatory diseases has made p38α a compelling therapeutic target for a host of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7][8][9] The development of small-molecule inhibitors that can modulate this pathway holds significant therapeutic promise.[10][11]

Recently, a novel series of inhibitors based on the 1H-Pyrrole-2-carboxamide scaffold was identified as potent inhibitors of p38α.[12] This guide provides a comprehensive set of protocols and technical insights for researchers to effectively characterize the biochemical and cellular activity of this inhibitor class, ensuring scientific rigor and reproducibility in the drug development process.

Mechanism of Action: Inhibition of the p38α Signaling Cascade

This compound derivatives, like many kinase inhibitors, are designed to function as ATP-competitive inhibitors. They target the ATP-binding pocket of p38α, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[7][13] The activation of p38α by stressors or cytokines leads to the phosphorylation and activation of downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAP-K2), and transcription factors like ATF2, ultimately resulting in the production of inflammatory cytokines.[5][14] A potent inhibitor will effectively block these downstream events.

p38_pathway Stress Stress / Cytokines (LPS, UV, IL-1, TNF-α) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38a p38α MAP2K->p38a P Substrates Downstream Substrates (MAPKAP-K2, ATF2) p38a->Substrates P Inhibitor This compound (Inhibitor) Inhibitor->p38a Blocks ATP Binding Response Inflammatory Response (TNF-α, IL-1β Production) Substrates->Response

Figure 1: p38α MAP Kinase Signaling Pathway and Point of Inhibition.

Part 1: Biochemical Characterization of Inhibitor Potency and Selectivity

The initial evaluation of a kinase inhibitor involves direct biochemical assays using purified enzymes. These experiments are crucial for determining the intrinsic potency (IC50) of the compound against the target kinase and assessing its selectivity against other kinases, which is a critical predictor of potential off-target effects.[15]

Protocol 1: In Vitro p38α Kinase Activity Assay (ADP-Glo™ Format)

This protocol determines the concentration at which the inhibitor reduces the enzymatic activity of p38α by 50% (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16]

Rationale for Experimental Design:

  • Enzyme and Substrate: Utilizes recombinant active p38α and a specific peptide substrate (e.g., ATF2).

  • ATP Concentration: The ATP concentration is set near the Michaelis constant (Km) for p38α. This ensures that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki), providing a standardized condition for comparing different compounds.[15]

  • Controls: The inclusion of "no inhibitor" (100% activity) and "no enzyme" (background) controls is essential for data normalization and calculating percent inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[16] Prepare serial dilutions of the this compound inhibitor in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 1 µL of the diluted inhibitor. For controls, add 1 µL of buffer with DMSO.

    • Add 2 µL of recombinant p38α enzyme diluted in kinase buffer. For the "no enzyme" control, add 2 µL of buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (containing ATF2 substrate and ATP at Km concentration).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Figure 2: Workflow for the p38α In Vitro Kinase Inhibition Assay.
Protocol 2: Kinase Selectivity Profiling

A highly selective inhibitor is crucial to minimize off-target effects and potential toxicity.[17][18] This protocol involves screening the inhibitor against a panel of related and unrelated kinases to assess its specificity.

Rationale for Experimental Design:

  • Kinase Panel: The panel should include closely related kinases (e.g., p38β, p38γ, p38δ), other MAPKs (e.g., JNK1, ERK2), and a broad selection of kinases from different families to provide a comprehensive selectivity profile.[15]

  • Assay Conditions: Each kinase assay should be run under its own optimized conditions, particularly with ATP at its respective Km value, to allow for a fair comparison of intrinsic inhibitor affinities across different kinases.[15]

Step-by-Step Methodology:

  • Select Kinase Panel: Choose a commercially available kinase profiling service or establish in-house assays for a desired panel of kinases.

  • Single-Dose Screening (Optional): As a cost-effective first pass, screen the inhibitor at a single high concentration (e.g., 1 or 10 µM) against the full panel.[18]

  • IC50 Determination: For any kinase showing significant inhibition (>50-70%) in the single-dose screen, perform a full 10-point dose-response curve to determine the IC50 value, as described in Protocol 1.

  • Data Analysis: Calculate a selectivity score by comparing the IC50 for the target kinase (p38α) to the IC50 values for off-target kinases. A compound is considered highly selective if there is a >100-fold difference in potency between the primary target and other kinases.

Table 1: Example Biochemical Potency and Selectivity Data

Kinase Target IC50 (nM) Selectivity (Fold vs. p38α)
p38α 15 1
p38β 350 23
JNK1 >10,000 >667
ERK2 >10,000 >667

| LCK | 8,500 | 567 |

Part 2: Cellular Characterization of Inhibitor Activity

While biochemical assays measure direct enzyme inhibition, cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the desired biological effect.[19]

Protocol 3: Cellular Target Engagement via Phospho-p38 ELISA

This assay measures the ability of the inhibitor to block the activation of p38α within cells. Cellular activation is measured by quantifying the phosphorylation of p38α at Thr180/Tyr182 using a cell-based ELISA.[20][21]

Rationale for Experimental Design:

  • Cell Line: A cell line responsive to p38 activation, such as the human monocytic cell line THP-1 or HeLa cells, is used.

  • Stimulus: A known p38 activator, such as lipopolysaccharide (LPS) or anisomycin, is used to induce robust phosphorylation of cellular p38α.[7][20]

  • Detection: A phospho-specific antibody provides a direct readout of the activation state of the kinase.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the this compound inhibitor for 1-2 hours.

  • Stimulation: Add a p38 activator (e.g., 20 µg/mL anisomycin) to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Fixing and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde.

    • Wash the cells and add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunodetection:

    • Block non-specific binding with a blocking buffer.

    • Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with stop solution.

  • Data Acquisition: Read the absorbance at 450 nm. A parallel plate can be run and stained with a total p38 antibody to normalize for cell number.

  • Data Analysis: Normalize the phospho-p38 signal to the total p38 signal or cell number and calculate the EC50 from a dose-response curve.

Protocol 4: Functional Assay of Downstream Signaling (TNF-α Release)

The ultimate goal of a p38α inhibitor in an inflammatory context is to block the production of pro-inflammatory cytokines.[8] This protocol measures the functional consequence of p38α inhibition by quantifying the release of TNF-α from LPS-stimulated monocytes.

Rationale for Experimental Design:

  • Cell Model: THP-1 cells, a human monocytic leukemia line, are an excellent model as they robustly produce TNF-α in response to LPS via a p38α-dependent mechanism.

  • Measurement: A standard sandwich ELISA for human TNF-α provides a sensitive and quantitative readout of the biological output.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 cells and differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA), if desired.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the inhibitor for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to stimulate TNF-α production. Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of TNF-α against the inhibitor concentration and calculate the EC50 value.

Figure 3: Cellular Assay Workflow for Target Engagement and Functional Output.
Protocol 5: Cellular Cytotoxicity Assay

It is critical to ensure that the observed inhibition of cellular functions is due to specific target modulation and not general cytotoxicity.[22][23][24] This is achieved by measuring cell viability in the presence of the inhibitor.

Rationale for Experimental Design:

  • Principle: Assays like MTT or CellTiter-Glo® measure metabolic activity, which serves as a proxy for cell viability. A decrease in signal indicates cell death or a halt in proliferation.

  • Therapeutic Window: Comparing the cytotoxic concentration (CC50) with the functional potency (EC50) defines the in vitro therapeutic window. A large window (e.g., >100-fold) is highly desirable.

Step-by-Step Methodology:

  • Cell Plating: Seed the relevant cell line (e.g., THP-1) in a 96-well plate and allow it to recover.

  • Inhibitor Treatment: Treat the cells with the same range of inhibitor concentrations used in the functional assays.

  • Incubation: Incubate for an extended period (e.g., 24-48 hours) to allow for cytotoxic effects to manifest.

  • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance or luminescence.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the CC50 value.

Summary of Key Parameters and Data Interpretation

The comprehensive evaluation of a this compound derivative as a p38α inhibitor involves integrating data from all assays. The goal is to identify a compound with high potency, clean selectivity, clear on-target cellular activity, and low cytotoxicity.

Table 2: Consolidated Inhibitor Profile

Parameter Assay Type Measured Value Interpretation
IC50 Biochemical Kinase Assay 15 nM High intrinsic potency against p38α.
Selectivity Kinase Panel Screen >100-fold vs. other kinases High specificity for the intended target.
EC50 (p-p38) Cellular Target Engagement 75 nM Good cell permeability and target binding in situ.
EC50 (TNF-α) Cellular Functional Assay 150 nM Effective inhibition of downstream biological response.
CC50 Cytotoxicity Assay >20,000 nM Low general toxicity to cells.

| Therapeutic Index | (CC50 / EC50) | >133 | A wide in vitro therapeutic window. |

A successful lead candidate from the this compound series would exhibit a profile similar to the one exemplified above, justifying its advancement into more complex preclinical studies.

References

Application Notes and Protocols for the Use of 1H-Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors for Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Gatekeeper of the Mycobacterial Fortress

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents that act on new molecular targets. One of the most promising of these targets is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1]

MmpL3 is an essential inner membrane transporter belonging to the Resistance-Nodulation-Division (RND) superfamily.[2][3] Its primary function is to transport trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the distinctive, impermeable outer membrane of mycobacteria.[1][3][4] This unique and complex cell wall is fundamental to the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1] By transporting TMM across the inner membrane, MmpL3 acts as a critical gatekeeper in the construction of this defensive barrier.[4][5] Inhibition of MmpL3 disrupts this transport process, leading to the intracellular accumulation of TMM, a halt in cell wall synthesis, and ultimately, bacterial death.[1][4] The essentiality and vulnerability of MmpL3 have made it a focal point for the development of a new generation of anti-TB drugs.[6][7]

The 1H-Pyrrole-2-carboxamide scaffold has recently emerged as a potent and promising chemical class of MmpL3 inhibitors.[4][8] These compounds, often developed through structure-guided design based on the MmpL3 crystal structure, demonstrate remarkable activity against both drug-sensitive and drug-resistant Mtb strains.[4][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of these novel inhibitors.

Mechanism of Action: Halting Mycolic Acid Transport

This compound derivatives function by directly binding to the MmpL3 transporter.[4][8] This binding event is thought to occur within the transmembrane domain of the protein, which serves as a proton translocation path that powers the transport process.[9][10] By occupying this critical site, the inhibitor effectively jams the transporter machinery. There are two proposed mechanisms of inhibition: direct blockage of the TMM translocation channel or indirect inhibition by dissipating the proton motive force (PMF) that energizes the transporter.[11][12] However, recent studies provide strong evidence that many potent inhibitors, including novel carboxamides, interact directly with MmpL3.[6][7]

The functional consequence is the cessation of TMM export to the periplasm. This leads to two key downstream effects:

  • Cytoplasmic Accumulation of TMM : The precursor molecule builds up within the bacterial cell.[4]

  • Depletion of Mycolic Acids : The lack of TMM in the periplasm prevents the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, two final, essential components of the cell wall.[4][5]

This disruption of cell wall biogenesis compromises the structural integrity of the bacterium, rendering it susceptible to environmental stresses and host immune responses.[1]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) Accumulation TMM Accumulation TMM->Accumulation MmpL3 MmpL3 Transporter TMM->MmpL3 MmpL3->Accumulation Blocked Export TMM_peri TMM MmpL3->TMM_peri Export Inhibitor This compound Inhibitor Inhibitor->MmpL3 Binds & Inhibits TDM Trehalose Dimycolate (TDM) TMM_peri->TDM AG_Mycolate Mycolyl-Arabinogalactan TMM_peri->AG_Mycolate CellWall Cell Wall Synthesis TDM->CellWall AG_Mycolate->CellWall

Caption: Mechanism of MmpL3 inhibition by this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives typically follows a multi-step route, which can be adapted to generate a diverse library of analogues for structure-activity relationship (SAR) studies. A representative strategy involves the amidation of a substituted pyrrole-2-carboxylic acid core.

Synthesis_Workflow start Pyrrole-2-carboxylic acid (Starting Material) step1 Functionalization (e.g., Bromination, Suzuki Coupling) to add R1/R2 groups start->step1 step2 Amide Coupling with desired amine (R3-NH2) (e.g., using HATU, EDCI) step1->step2 product Final Product: This compound Derivative step2->product Whole_Cell_Screening start Prepare serial dilutions of This compound compounds in 384-well plates step1 Add fluorescent M. tuberculosis culture (e.g., H37Rv-mCherry) to each well start->step1 step2 Include Positive (Rifampin) & Negative (DMSO) Controls step1->step2 step3 Incubate plates at 37°C for 5-7 days step2->step3 step4 Measure fluorescence (or add Resazurin and measure fluorescence/color) step3->step4 end Calculate % Inhibition and Determine Minimum Inhibitory Concentration (MIC) step4->end Target_Validation_Workflow cluster_methods Validation Methods start Select active compounds from whole-cell screen method1 Method A: MmpL3 Mutant Strains Test MIC against WT vs. MmpL3 mutant strains start->method1 method2 Method B: Metabolic Labeling Use [14C] acetate to track TMM accumulation start->method2 method3 Method C: Competitive Binding Displace a fluorescent probe bound to MmpL3 start->method3 end Confirm MmpL3 as the primary target of the This compound series method1->end method2->end method3->end InVivo_Workflow start Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol route step1 Allow infection to establish (e.g., 2-4 weeks) start->step1 step2 Administer test compound, vehicle control, and positive control (e.g., Isoniazid) daily for a defined period (e.g., 4 weeks) step1->step2 step3 At endpoint, harvest lungs and spleens from mice step2->step3 step4 Homogenize organs and plate serial dilutions on 7H11 agar step3->step4 step5 Incubate plates for 3-4 weeks and count Colony-Forming Units (CFU) step4->step5 end Determine log10 CFU reduction compared to vehicle control group step5->end

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Pyrrole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-tuberculosis agents.[1][2][3][4][5] This guide provides an in-depth exploration of robust and versatile synthetic protocols for the preparation of novel pyrrole-2-carboxamide derivatives. We will delve into the mechanistic underpinnings of several key synthetic strategies, offering detailed, step-by-step experimental procedures. The protocols are designed to be self-validating, with integrated purification and characterization steps to ensure the synthesis of high-purity compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel pyrrole-containing entities.

Introduction: The Significance of the Pyrrole-2-Carboxamide Core

The pyrrole ring is a fundamental heterocyclic motif prevalent in nature and synthetic chemistry.[4] When functionalized at the 2-position with a carboxamide linkage, the resulting scaffold serves as a versatile template for interacting with various biological targets. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, while the pyrrole N-H provides an additional hydrogen bond donor site, crucial for molecular recognition at receptor active sites.[1] Structure-activity relationship (SAR) studies have consistently shown that modifications to the substituents on the pyrrole ring and the amide nitrogen allow for fine-tuning of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[1][2][6] For instance, attaching bulky substituents to the carboxamide and electron-withdrawing groups to the pyrrole ring has been shown to significantly enhance anti-tuberculosis activity.[1][2][6]

This guide will detail three primary synthetic methodologies:

  • Direct Amide Coupling: The most common and versatile approach, starting from pyrrole-2-carboxylic acid.

  • Acyl Chloride Mediated Synthesis: A highly reactive pathway suitable for less reactive amines.

  • Paal-Knorr Synthesis followed by Amidation: A classic method for constructing the pyrrole ring from acyclic precursors before functionalization.

Synthetic Strategies & Protocols

Method A: Direct Amide Coupling of Pyrrole-2-carboxylic Acid

This is the most frequently employed method in medicinal chemistry for forming amide bonds due to its operational simplicity and the vast commercial availability of starting materials and coupling reagents.[7] The core principle involves the in situ activation of the carboxylic acid group of pyrrole-2-carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.

Mechanism & Rationale: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and produces water, which can lead to hydrolysis of the product.[8] To overcome this, coupling reagents are used. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group.

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is readily attacked by the amine to form the amide bond, generating a urea byproduct. To minimize side reactions and potential racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) are often included.[10] HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These phosphonium or aminium-based reagents are highly efficient and lead to faster reactions with fewer side products compared to carbodiimides.[10][] They react with the carboxylic acid to form an activated ester, which then rapidly reacts with the amine.

Workflow Diagram: Method A

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Purification & Analysis P2CA Pyrrole-2-carboxylic Acid Reaction Stir at 0°C to RT (2-18 h) P2CA->Reaction Amine Primary/Secondary Amine Amine->Reaction Solvent Aprotic Solvent (DMF, DCM) Solvent->Reaction Base Base (DIPEA, TEA) Base->Reaction Reagent Coupling Reagent (EDC/HOBt, HATU) Reagent->Reaction Quench Aqueous Workup Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Chrom Column Chromatography Extract->Chrom Product Pure Pyrrole-2-carboxamide Chrom->Product Analysis Characterization (NMR, MS) Product->Analysis caption Workflow for Direct Amide Coupling.

Caption: Workflow for Direct Amide Coupling.

Experimental Protocol: Synthesis of N-benzyl-1H-pyrrole-2-carboxamide

Materials:

  • 1H-Pyrrole-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrrole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath and add DIPEA (3.0 eq) dropwise.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-1H-pyrrole-2-carboxamide.[12]

Method B: Acylation using Pyrrole-2-carbonyl Chloride

For sterically hindered or electron-deficient (less nucleophilic) amines, the direct coupling method may be sluggish or low-yielding. In such cases, converting the carboxylic acid to a more reactive acyl chloride is an effective strategy.[][13]

Mechanism & Rationale: Pyrrole-2-carboxylic acid is first converted to pyrrole-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][13] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[13] The resulting acyl chloride is a highly electrophilic species that reacts readily with amines in a nucleophilic acyl substitution reaction, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction.[9][] This is often referred to as a Schotten-Baumann reaction.[9]

Workflow Diagram: Method B

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification P2CA Pyrrole-2-carboxylic Acid ChlorinatingAgent SOCl₂ or (COCl)₂ in DCM/Toluene P2CA->ChlorinatingAgent AcylChloride Pyrrole-2-carbonyl Chloride (Isolate or use in situ) ChlorinatingAgent->AcylChloride Reaction Stir at 0°C to RT AcylChloride->Reaction Amine Primary/Secondary Amine Amine->Reaction Base Base (TEA, Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Chrom Column Chromatography Workup->Chrom Product Pure Pyrrole-2-carboxamide Chrom->Product caption Workflow for Acyl Chloride Mediated Synthesis.

Caption: Workflow for Acyl Chloride Mediated Synthesis.

Experimental Protocol: Synthesis via Pyrrole-2-carbonyl Chloride

Part 1: Preparation of Pyrrole-2-carbonyl chloride [13]

  • Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude pyrrole-2-carbonyl chloride is often a solid or oil and can be used in the next step without further purification.

Part 2: Amidation [9]

  • Dissolve the amine (1.0 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Dissolve the crude pyrrole-2-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Method C: Paal-Knorr Pyrrole Synthesis and Subsequent Amidation

When highly substituted pyrroles are desired, building the pyrrole ring from scratch provides a powerful alternative. The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[14][15][16]

Mechanism & Rationale: The synthesis begins with the condensation of a 1,4-dicarbonyl compound with a primary amine. The reaction proceeds via the formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to yield the aromatic pyrrole ring.[16] By choosing a 1,4-dicarbonyl precursor that contains an ester group (e.g., a 2-acyl-4-ketoester), a pyrrole-carboxylate ester is formed. This ester can then be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the desired amine using the protocol described in Method A . This multi-step approach allows for the synthesis of complex substitution patterns on the pyrrole core that may not be accessible through functionalization of the parent pyrrole ring.

Workflow Diagram: Method C

G cluster_0 Step 1: Paal-Knorr Cyclization cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling Dicarbonyl 1,4-Dicarbonyl (e.g., 2,5-dimethoxytetrahydrofuran) PyrroleEster N-Substituted Pyrrole-2-ester Dicarbonyl->PyrroleEster Amine1 Primary Amine (R¹-NH₂) Amine1->PyrroleEster AcidCat Acid Catalyst (e.g., AcOH) AcidCat->PyrroleEster BaseHyd Base Hydrolysis (LiOH, NaOH) followed by Acidification PyrroleEster->BaseHyd PyrroleAcid Pyrrole-2-carboxylic Acid BaseHyd->PyrroleAcid Coupling Coupling Conditions (See Method A) PyrroleAcid->Coupling Amine2 Desired Amine (R²-NH₂) Amine2->Coupling Product Final Pyrrole-2-carboxamide Coupling->Product caption Workflow for Paal-Knorr Synthesis and Amidation.

Caption: Workflow for Paal-Knorr Synthesis and Amidation.

Experimental Protocol: Two-Step Synthesis

Part 1: Paal-Knorr Synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate

  • Combine ethyl 2,5-dioxohexanoate (a 1,4-dicarbonyl equivalent) (1.0 eq) and benzylamine (1.1 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water and neutralize with a solid base like NaHCO₃.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield ethyl 1-benzyl-1H-pyrrole-2-carboxylate.

Part 2: Hydrolysis and Amidation

  • Dissolve the synthesized ester (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).

  • Add an excess of lithium hydroxide (LiOH) (3-5 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1M HCl.

  • Extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 1-benzyl-1H-pyrrole-2-carboxylic acid.

  • Use this crude acid directly in the amide coupling protocol as detailed in Method A with the desired amine.

Purification and Characterization

Post-synthesis, purification is critical to isolate the target compound from unreacted starting materials, reagents, and byproducts.

  • Purification: Flash column chromatography on silica gel is the most common method. The choice of eluent (typically a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate) is determined by the polarity of the product, guided by TLC analysis.

  • Characterization: The identity and purity of the final pyrrole-2-carboxamide derivatives must be confirmed through spectroscopic methods.[1][17]

Table 1: Spectroscopic Data for a Representative Pyrrole-2-carboxamide

TechniqueExpected Observations
¹H NMR Pyrrole Protons: Three distinct signals in the aromatic region (~6.0-7.0 ppm), often showing characteristic coupling constants.[18] Amide N-H: A broad singlet, typically downfield (>8.0 ppm). Other Protons: Signals corresponding to the specific substituents on the pyrrole and amide nitrogen.
¹³C NMR Carbonyl Carbon: A signal in the range of 160-165 ppm.[12] Pyrrole Carbons: Four signals in the aromatic region (~105-130 ppm).
Mass Spec (MS) The molecular ion peak ([M]+, [M+H]+, or [M+Na]+) corresponding to the calculated molecular weight of the target compound.[1][17]
IR Spectroscopy N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ (pyrrole N-H) and a broader peak for the amide N-H. C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the amide carbonyl.

Troubleshooting Common Synthetic Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive coupling reagent.- Poorly reactive amine.- Insufficient reaction time or temperature.- Use fresh coupling reagents.- Switch to the more reactive acyl chloride method (Method B).- Increase reaction time or gently heat the reaction mixture.
Multiple Byproducts - Side reactions of the coupling reagent (e.g., formation of N-acylurea with carbodiimides).- Decomposition of starting material or product.- Use onium salt reagents (HATU, HBTU) which are known for cleaner reactions.- Ensure anhydrous conditions and an inert atmosphere.- Lower the reaction temperature.
Difficulty in Purification - Product co-elutes with starting material or byproduct.- Urea byproduct from DCC/EDC is difficult to remove.- Optimize the chromatography solvent system.- If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. For EDC, aqueous washes are usually sufficient to remove the water-soluble urea byproduct.

Conclusion

The synthesis of pyrrole-2-carboxamide derivatives is a cornerstone of modern medicinal chemistry. The methods outlined in this guide—direct amide coupling, acylation via acyl chlorides, and the Paal-Knorr synthesis—provide a robust toolkit for accessing a wide diversity of these valuable compounds. The choice of synthetic route depends on the availability of starting materials, the reactivity of the chosen amine, and the desired substitution pattern on the pyrrole core. By understanding the principles behind each protocol and employing rigorous purification and characterization techniques, researchers can confidently and efficiently synthesize novel derivatives for biological screening and drug discovery programs.

References

Application Note: A Multi-Modal Analytical Workflow for the Comprehensive Characterization of 1H-Pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Pyrrole-2-carboxamide is a foundational heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives have shown a wide range of biological activities, making the parent compound a critical starting material or fragment in drug discovery.[1][4] Rigorous analytical characterization is therefore not merely a procedural step but a prerequisite for ensuring the validity of subsequent research and development. This guide presents an integrated, multi-modal approach to the structural elucidation and purity assessment of this compound. We move beyond simple data reporting to explain the causal-driven strategy behind the selection and sequence of analytical techniques, providing field-proven protocols and interpretation guidance for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Strategic Imperative for Multi-Modal Analysis

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization relies on the orthogonal and complementary nature of different methods. Our strategy begins with chromatography to assess purity, followed by mass spectrometry to confirm molecular weight, and culminates in spectroscopic methods (NMR and FTIR) for unambiguous structural confirmation. This workflow ensures that each piece of data validates the others, building a comprehensive and trustworthy analytical profile.

cluster_workflow Integrated Characterization Workflow Synthesis Synthesis Purity Purity & Quantification (HPLC-UV) Synthesis->Purity Is the sample pure? MW_Confirm Molecular Weight Confirmation (MS) Purity->MW_Confirm Yes Structure_ID Definitive Structure Elucidation (NMR) MW_Confirm->Structure_ID Correct MW? Yes Functional_Groups Functional Group Verification (FTIR) Structure_ID->Functional_Groups Correct Structure? Yes Final_Report Certificate of Analysis (CoA) Functional_Groups->Final_Report

Caption: Integrated workflow for this compound characterization.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of non-volatile small molecules. For a polar, aromatic compound like this compound, Reversed-Phase (RP) HPLC is the logical starting point. This technique separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides a non-polar environment, while a polar mobile phase elutes the analytes. By starting with a high concentration of the weak, polar solvent (water) and gradually increasing the concentration of the strong, organic solvent (acetonitrile or methanol), we can effectively separate the target compound from less polar impurities (which elute later) and more polar impurities (which elute earlier). The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is critical for achieving sharp, symmetrical peaks by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single protonation state.[5][6]

Protocol: Rapid Purity Screening via Gradient RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.[6] Ensure the sample is fully dissolved; sonicate if necessary. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3 or 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Set to the λmax of this compound (~260-280 nm) or use a Photo Diode Array (PDA) detector to scan a range (e.g., 200-400 nm) to identify the optimal wavelength.

    • Injection Volume: 5 µL.

  • Gradient Elution Program: A broad "scouting" gradient is highly effective for initial analysis.[5][8]

    • Start at 5% Mobile Phase B.

    • Ramp linearly to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 2 minutes before the next injection.

  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (e.g., Ascentis C18, X-Bridge C18)[5][9]Provides excellent retention for aromatic, moderately polar compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid[8]Volatile buffer suitable for LC-MS, provides good peak shape.
Elution Mode Broad Gradient (5-95%)[5]Efficiently screens for impurities with a wide range of polarities.
Detection UV-Vis (PDA)The conjugated pyrrole system is a strong chromophore, allowing sensitive detection.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Expertise & Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is fundamental for confirming the identity of a compound. For this compound (C₅H₆N₂O), the monoisotopic mass is 110.0480 Da. The "Nitrogen Rule" of mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10][11] Our compound has two nitrogen atoms, so we expect an even molecular weight (110 Da), which is consistent. High-Resolution Mass Spectrometry (HRMS), for instance, using an Orbitrap or TOF analyzer, can measure the mass with high accuracy (e.g., to four or five decimal places), allowing for the unambiguous determination of the elemental formula.[1]

Protocol: ESI-MS via Direct Infusion
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water with 0.1% formic acid.

  • Instrumentation & Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

    • Analyzer: Quadrupole, TOF, or Orbitrap.

    • Infusion: Infuse the sample solution directly into the source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺, at m/z 111.0553.

    • If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

    • Observe characteristic fragment ions.

cluster_frag Potential ESI Fragmentation Pathways M [C₅H₆N₂O+H]⁺ m/z = 111.05 F1 [M - NH₃]⁺ m/z = 94.04 M->F1 Loss of Ammonia F2 [M - H₂NCO]⁺ m/z = 68.05 M->F2 Loss of Carboxamide Radical

Caption: Predicted fragmentation of this compound in ESI-MS.

Ion SpeciesCalculated Exact Mass (m/z)Interpretation
[M+H]⁺ 111.0553Protonated molecular ion (parent)
[M+Na]⁺ 133.0372Sodium adduct (common artifact)
[M-NH₃+H]⁺ 94.0400Loss of ammonia from the amide group
[C₄H₄N]⁺ 66.0338Pyrrole ring fragment after loss of CONH₂

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for de novo structure determination. ¹H NMR reveals the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides analogous information for the carbon skeleton. For this compound, we expect to see distinct signals for the three protons on the pyrrole ring, the N-H proton of the pyrrole, and the two protons of the amide (-NH₂) group. The chemical shifts and coupling patterns are highly diagnostic of the 2-substituted pyrrole motif.

img_node

Caption: Structure of this compound.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not obscure key signals. It also allows for the observation of exchangeable N-H protons.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiments: Acquire a standard ¹H spectrum, a ¹³C spectrum (e.g., with proton decoupling), and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shift, multiplicity, and integration.

Proton AssignmentExpected ¹H Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityRationale
Pyrrole N-H (1) 11.0 - 12.0Broad SingletDeshielded due to aromaticity and hydrogen bonding potential.[12]
Amide -NH₂ (exo) 7.0 - 8.0Broad SingletsTwo distinct signals may appear due to restricted rotation around the C-N bond.
Ring H-5 ~6.9MultipletAdjacent to the electron-donating NH group.[12]
Ring H-3 ~6.7MultipletInfluenced by both the NH group and the C=O group.[12]
Ring H-4 ~6.1MultipletLeast deshielded ring proton.[12]
Carbon AssignmentExpected ¹³C Chemical Shift (δ, ppm)Rationale
C=O (Amide) 160 - 165Typical chemical shift for a carboxamide carbonyl carbon.
C-2 (ring) ~127Carbon attached to the carboxamide group.
C-5 (ring) ~121Carbon adjacent to the nitrogen.
C-3 (ring) ~111
C-4 (ring) ~108Most shielded ring carbon.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational modes of molecules. It is an exceptionally rapid and simple method to confirm the presence of key functional groups. For this compound, the most characteristic absorptions will be from the N-H stretching of both the pyrrole and the primary amide, and the strong C=O stretch of the amide carbonyl. The presence and position of these bands provide a definitive fingerprint of the molecule's functional makeup.[13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Clamp the sample to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amide) 3400 - 3200Medium
N-H Stretch (Pyrrole) ~3300Medium
C=O Stretch (Amide I) 1680 - 1630Strong
N-H Bend (Amide II) 1640 - 1550Medium
C=C Stretch (Ring) 1500 - 1400Medium
C-N Stretch 1350 - 1200Medium

References

Application Note & Protocols: The 1H-Pyrrole-2-carboxamide Scaffold for High-Throughput Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrrole-2-carboxamide core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, planar structure and strategically positioned hydrogen bond donor and acceptor sites allow for precise interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold for combinatorial library synthesis. We will explore key synthetic strategies, provide detailed, field-proven protocols for both solution-phase and solid-phase derivatization, and discuss the therapeutic applications of the resulting compound libraries.

Introduction: The Strategic Value of the Pyrrole-2-carboxamide Core

Heterocyclic compounds are the bedrock of many pharmaceuticals, and the pyrrole ring system is a recurring motif in a multitude of clinically relevant molecules.[4] The this compound scaffold is particularly valuable for several reasons:

  • Bioisosteric Potential: The pyrrole ring is often considered a bioisostere of a phenyl ring but with distinct electronic properties and a hydrogen-bonding N-H group, offering unique interaction possibilities.

  • Structural Rigidity: The aromatic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

  • Multiple Diversification Points: As illustrated below, the scaffold offers at least three primary points for chemical modification (R¹, R², R³), making it an ideal template for generating large and diverse compound libraries to explore structure-activity relationships (SAR).[5]

  • Proven Therapeutic Relevance: Derivatives have demonstrated potent activity as antibacterial agents, kinase inhibitors, anti-inflammatory molecules, and inhibitors of novel targets like the mycobacterial membrane protein MmpL3.[5][6][7]

The diagram below outlines the basic combinatorial strategy centered on the this compound scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Combinatorial Derivatization cluster_2 Generated Library Core This compound Core Scaffold R1 R¹ Building Blocks (e.g., Alkyl/Aryl Halides) Core->R1 N-Alkylation/ N-Arylation R2 R² Building Blocks (e.g., Boronic Acids) Core->R2 C-C Coupling (e.g., Suzuki) R3 R³ Building Blocks (e.g., Primary/Secondary Amines) Core->R3 Amide Coupling Library Diverse Chemical Library (Screening Ready) R1->Library R2->Library R3->Library

Figure 1: Combinatorial diversification strategy for the this compound scaffold.

Synthesis of the Core Scaffold and Derivatization Strategies

The generation of a high-quality library begins with an efficient synthesis of the core structure and robust methods for its diversification.

Synthesis of the Pyrrole-2-carboxylate Precursor

A common and effective route to the pyrrole scaffold is through a one-pot reaction involving an electrocyclic ring closure of intermediates formed from chalcones and glycine esters.[8] This method is advantageous due to the accessibility of the starting materials and the operational simplicity.

Key Reaction: Chalcone + Glycine Ester → Dihydropyrrole → Oxidation → Pyrrole-2-carboxylate

The resulting pyrrole-2-carboxylate ester is a stable, versatile intermediate that can be readily hydrolyzed to the corresponding carboxylic acid just before amide coupling.

Combinatorial Derivatization Approaches

This is the most common and straightforward point of diversification. The pyrrole-2-carboxylic acid can be coupled with a vast array of commercially available primary and secondary amines using standard peptide coupling reagents.

  • Chemistry: Amide bond formation.

  • Reagents: T3P (Propylphosphonic Anhydride), HATU, HOBt/EDC.

  • Rationale: T3P is an excellent choice as it is highly efficient, and the byproducts are water-soluble, simplifying purification.[6]

The C-H bonds of the pyrrole ring can be functionalized, often after halogenation, using modern cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for introducing aryl or heteroaryl moieties, which are crucial for modulating pharmacokinetic properties and exploring interactions with aromatic-binding pockets in target proteins.[5]

  • Chemistry: Suzuki-Miyaura Cross-Coupling.

  • Prerequisite: A halogenated (Br or I) pyrrole scaffold.

  • Reagents: Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

The pyrrole N-H bond is acidic and can be deprotonated with a mild base, followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents.

  • Chemistry: N-Alkylation or N-Arylation (e.g., Buchwald-Hartwig amination).

  • Reagents: NaH or K₂CO₃ followed by an alkyl halide (for alkylation).

  • Expert Insight: It is often strategic to perform N-alkylation at an early stage of the synthesis. However, studies have shown that the unsubstituted N-H is crucial for the biological activity of some compound series, as it can act as a critical hydrogen bond donor.[5]

Solid-Phase vs. Solution-Phase Synthesis

Both solid-phase and solution-phase synthesis are viable for creating pyrrole-carboxamide libraries, and the choice depends on the desired library size and purification strategy.

FeatureSolution-Phase SynthesisSolid-Phase Synthesis (SPS)
Scale Larger scale per compound (mg to g).Smaller scale per compound (µmol to mmol).
Purification Requires individual purification (chromatography, crystallization).Simplified purification by washing the resin; final cleavage step.
Throughput Lower throughput, suitable for focused libraries.High throughput, ideal for large screening libraries.[9][10]
Reaction Monitoring Straightforward (TLC, LC-MS).More complex, often requires cleaving a sample for analysis.[11]
Key Advantage More flexible reaction conditions, easier to scale up hits.Amenable to automation and split-and-pool strategies for massive libraries.[10]

The following diagram illustrates a typical cycle for solid-phase synthesis of a pyrrole-carboxamide library.

G Start Start: Rink Amide Resin Step1 1. Acetoacetylation Start->Step1 Step2 2. Enaminone Formation (Primary Amine R¹-NH₂) Step1->Step2 Step3 3. Hantzsch Cyclization (α-bromoketone R²) Step2->Step3 Step4 4. Cleavage from Resin (TFA in DCM) Step3->Step4 End Final Product: Pyrrole-3-carboxamide (Varies from core) Step4->End

Figure 2: Workflow for solid-phase synthesis of a pyrrole carboxamide library.[9]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Solution-Phase Amide Coupling (T3P)

This protocol describes the parallel synthesis of a small library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides from a common carboxylic acid intermediate.[6]

  • Preparation: In an array of reaction vials, add the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate (1.0 eq, ~50 mg).

  • Reagent Addition: To each vial, add a solution of a unique primary or secondary amine (1.2 eq) in anhydrous DMF (2 mL).

  • Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to each vial, followed by 50% T3P in DMF (1.5 eq).

    • Scientist's Note: T3P is a mild and effective coupling reagent that minimizes racemization for chiral substrates. The DIPEA acts as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.

  • Reaction: Seal the vials and stir the mixtures at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final carboxamide.

Protocol 2: Solid-Phase Synthesis of a Pyrrole Library

This protocol is adapted from established methods for the solid-phase synthesis of pyrrole-3-carboxamides.[9][10][11]

  • Resin Preparation: Swell Rink Amide resin in dichloromethane (DCM) for 1 hour.

  • Acetoacetylation: Treat the resin with diketene (5.0 eq) and pyridine (5.0 eq) in DCM. Shake for 4 hours. Wash the resin thoroughly with DCM and DMF.

  • Enaminone Formation (Diversity Point 1):

    • Divide the resin into separate reaction vessels.

    • To each vessel, add a unique primary amine (5.0 eq) and acetic acid (1.0 eq) in a 1:1 mixture of trimethyl orthoformate/methanol. Shake overnight.

    • Scientist's Note: This step introduces the first point of diversity. The use of trimethyl orthoformate helps to drive the reaction towards the enaminone by scavenging water.

  • Hantzsch Pyrrole Synthesis (Diversity Point 2):

    • Wash the resin from the previous step.

    • To each vessel, add a unique α-bromoketone (5.0 eq) and DIPEA (5.0 eq) in N-methyl-2-pyrrolidone (NMP). Shake at 60°C for 12 hours.

  • Cleavage and Isolation:

    • Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.

    • Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and purify by preparative HPLC to obtain the individual pyrrole-3-carboxamide products.

Applications & Case Studies

Libraries derived from the this compound scaffold have yielded potent inhibitors against a range of biological targets.

Compound Class / ExampleTherapeutic TargetIndication / ApplicationKey FindingsReference
Substituted Pyrrole-2-carboxamidesMmpL3 (Mycobacterial Membrane Protein Large 3)Tuberculosis (including drug-resistant strains)Compounds showed potent anti-TB activity (MIC < 0.016 µg/mL) and good in vivo efficacy. The pyrrole and amide N-H were crucial for activity.[5]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B (Phosphodiesterase 4B)CNS / Inflammatory DiseasesIdentified a selective PDE4B inhibitor that significantly inhibited TNF-α release from macrophages.[6]
Halogenated Pyrrole-2-carboxamidesBacterial DNA Gyrase BBacterial InfectionsHalogen substitution patterns were explored to optimize activity and physical properties, leading to nanomolar inhibitors.[1]
Pyrrole-2-carbohydrazide DerivativesENR (Enoyl-acyl carrier protein reductase)TuberculosisDesigned as potential ENR inhibitors, with some derivatives showing promising antimycobacterial activity.[12]

Conclusion

The this compound scaffold stands out as a highly effective and versatile template for combinatorial chemistry in drug discovery. Its synthetic tractability, coupled with the ability to introduce chemical diversity at multiple positions, allows for the systematic exploration of chemical space. The successful development of potent modulators for diverse targets like MmpL3 and PDE4B underscores the power of this scaffold. The robust solution-phase and solid-phase protocols provided herein offer a solid foundation for any research group aiming to construct high-quality libraries for screening and lead optimization campaigns.

References

Application Notes & Protocols: A Guide to In Vitro Bioactivity Testing of 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrrole-2-carboxamide

The this compound core is a recurring motif in medicinal chemistry, recognized as a "privileged scaffold."[1] This designation stems from its ability to form the structural basis of numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its unique electronic properties and capacity for diverse substitutions allow it to interact with a multitude of biological targets. As a result, derivatives of this scaffold are continuously investigated for novel therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-angiogenic properties.[2][3][4]

This guide provides a series of detailed in vitro assays and protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data on the bioactivity of novel this compound compounds.

Section 1: Foundational Assessment—Cytotoxicity and Antiproliferative Activity

Expertise & Experience: Before exploring specific therapeutic activities, it is crucial to establish a compound's fundamental effect on cell viability. A cytotoxicity assay serves as the initial gatekeeper in the screening cascade. It determines the concentration range at which a compound is toxic, which is vital for interpreting results from subsequent mechanistic assays. We will focus on the Water-Soluble Tetrazolium salt (WST-1) assay, a robust and efficient colorimetric method. The underlying principle is that mitochondrial dehydrogenases in metabolically active, viable cells cleave the tetrazolium salt into a soluble formazan dye.[5] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity, representing the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassCompound IDCell LineCancer TypeIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine10aPC-3Prostate0.19[7]
Pyrrolo[2,3-d]pyrimidine10bMCF-7Breast1.66[7]
Pyrrolo[2,3-d]pyrimidine9eA549Lung4.55[7]
Fused PyrroleIaHepG-2Liver7.8[1]
Fused PyrroleIeMCF-7Breast9.3[1]
Spiro-pyrrolopyridazineSPP10PC-3Prostate2.31[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells 1. Seed Cells in 96-well plate exp_treat 3. Treat Cells (24-72h incubation) prep_cells->exp_treat Add compound prep_cpd 2. Prepare Serial Dilutions of Pyrrole Compound prep_cpd->exp_treat exp_wst 4. Add WST-1 Reagent (1-4h incubation) exp_treat->exp_wst analysis_read 5. Measure Absorbance (~450 nm) exp_wst->analysis_read analysis_calc 6. Calculate % Viability & Determine IC50 analysis_read->analysis_calc

Caption: Workflow for determining compound cytotoxicity using the WST-1 assay.

Protocol: WST-1 Cell Viability Assay
  • Cell Plating:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the this compound test compound in culture medium. A typical series might range from 200 µM to 0.1 µM.

    • Add 100 µL of each 2X compound dilution to the corresponding wells of the cell plate, resulting in a final 1X concentration. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[2]

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time depends on the cell type's metabolic rate and should be determined empirically.

    • Trustworthiness: Monitor the color change. The highest concentration of the positive control should turn a deep orange/red, while the "no cell" blank should remain unchanged.

  • Data Acquisition and Analysis:

    • Shake the plate for 1 minute on a shaker to ensure uniform color distribution.

    • Measure the absorbance at 420-480 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Section 2: Antimicrobial Activity Screening

Expertise & Experience: A primary screen for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[8] The broth microdilution method is a standardized, high-throughput technique for determining MIC values for multiple compounds simultaneously.[9][10] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[11]

Quantitative Antimicrobial Data
Compound IDBacterial StrainTypeMIC (µg/mL)Reference
4b Staphylococcus aureusGram-positive15.6[12]
4i Klebsiella pneumoniaeGram-negative1.02[13]
4i Escherichia coliGram-negative1.56[13]
4i Pseudomonas aeruginosaGram-negative3.56[13]
ENBHEDPC Mycobacterium tuberculosisAcid-fast0.7[3]

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_exp Inoculation & Incubation cluster_analysis Data Analysis prep_cpd 1. Prepare 2-fold Serial Dilutions of Compound in Broth exp_inoc 3. Inoculate Wells with Bacteria prep_cpd->exp_inoc prep_bact 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_bact->exp_inoc exp_incub 4. Incubate Plate (16-20h at 35-37°C) exp_inoc->exp_incub analysis_read 5. Visually Inspect for Turbidity or Measure OD600 exp_incub->analysis_read analysis_mic 6. Determine MIC (Lowest concentration with no growth) analysis_read->analysis_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay
  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 50 µL of appropriate bacterial growth broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Trustworthiness: Wells 11 (growth control, no compound) and 12 (sterility control, no compound, no bacteria) are essential for validating the assay.[10]

  • Inoculum Preparation:

    • From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[14]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.[14]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[9]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[8]

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

    • Validation: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Section 3: Anti-Inflammatory Activity Assessment

Expertise & Experience: Chronic inflammation is a hallmark of many diseases.[4] A common in vitro model uses murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[15] This stimulation activates key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines.[16][17] A robust screening approach involves first measuring the inhibition of NO production and then confirming the mechanism by assessing the inhibition of NF-κB activation.

Signaling Pathway: LPS-Induced NF-κB Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα (degraded) IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (sequesters) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription NO Nitric Oxide (NO) Genes->NO iNOS expression leads to

Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of the this compound compound.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Reagent Reaction:

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes. A purple/magenta color will develop.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Calculate the percentage of NO production inhibition relative to the LPS-only control.

Protocol: NF-κB (p65) Nuclear Translocation Assay (ELISA-based)

This protocol is based on commercially available transcription factor assay kits.[18][19]

  • Nuclear Extract Preparation:

    • Seed and treat cells in a larger format (e.g., 6-well or 10 cm plates) as described for the Griess assay, but for a shorter duration (e.g., 30-60 minutes) to capture peak p65 translocation.

    • Following treatment, harvest the cells and use a nuclear extraction kit to separate the cytoplasmic and nuclear fractions.[18] The principle involves sequential lysis of the plasma membrane followed by the nuclear membrane.

  • ELISA Procedure:

    • The assay plate is pre-coated with an oligonucleotide containing the specific NF-κB consensus binding site.

    • Add equal amounts of nuclear extract protein to each well and incubate for 1 hour at room temperature or overnight at 4°C.[19] The NF-κB p65 subunit in the extract will bind to the DNA on the plate.

    • Wash the wells to remove non-specific binding proteins.

  • Detection and Quantification:

    • Add a primary antibody specific for the NF-κB p65 subunit and incubate for 1 hour.[19]

    • Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again, and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of activated p65 that translocated to the nucleus.

Section 4: Anti-Angiogenic Activity Assessment

Expertise & Experience: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[20] The in vitro tube formation assay is a widely used and rapid method to screen for pro- or anti-angiogenic potential of compounds.[21] The assay relies on the ability of endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.[22][23] Anti-angiogenic compounds will disrupt or inhibit this tube formation process.

Experimental Workflow: Endothelial Tube Formation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_plate 1. Coat 96-well Plate with Basement Membrane Extract (BME) exp_seed 3. Seed HUVECs onto BME prep_plate->exp_seed Solidify gel prep_cells 2. Prepare HUVEC Suspension with Test Compound prep_cells->exp_seed exp_incub 4. Incubate (4-12h) to Allow Tube Formation exp_seed->exp_incub analysis_img 5. Image Wells (Phase Contrast or Fluorescence) exp_incub->analysis_img analysis_quant 6. Quantify Tube Network (Total length, nodes, loops) analysis_img->analysis_quant

Caption: Workflow for the in vitro angiogenesis (tube formation) assay.

Protocol: HUVEC Tube Formation Assay
  • Plate Preparation:

    • Thaw Basement Membrane Extract (BME) on ice at 4°C overnight.[24]

    • Causality: BME solidifies rapidly at temperatures above 15°C. All pipette tips and plates must be pre-chilled to prevent premature gelling.

    • Add 50 µL of liquid BME to each well of a pre-chilled 96-well plate.[22]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to form a solid gel.[22]

  • Cell Preparation and Seeding:

    • Culture HUVECs to ~80% confluency. Use cells at a low passage number (P2-P5) for optimal results.[20]

    • Harvest the cells and resuspend them in basal medium (with reduced serum) to create a single-cell suspension.

    • Prepare cell suspensions containing the desired concentrations of the this compound compound or controls (e.g., a known inhibitor like Suramin or an inducer like VEGF).

    • Carefully add 100 µL of the cell suspension (1-3 x 10^4 cells) onto the surface of the solidified BME gel.[24]

  • Incubation and Imaging:

    • Incubate the plate at 37°C and 5% CO2. Tube networks typically form within 4-12 hours.[23]

    • Trustworthiness: The timing is critical. After 18-24 hours, the network will begin to disintegrate as cells undergo apoptosis.[24]

    • At the optimal time point, visualize and capture images of the tube network in each well using an inverted microscope. For enhanced contrast, cells can be pre-labeled with a fluorescent dye like Calcein AM.[22]

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Quantify key parameters such as total tube length, number of junctions/nodes, and number of loops.

    • Compare the results from compound-treated wells to the vehicle control to determine the percentage of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrole-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrrole-2-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important chemical scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core structure?

There are two primary disconnection strategies for this target molecule:

  • Amide Bond Formation (Late Stage): This is the most prevalent approach, where a pre-formed 1H-pyrrole-2-carboxylic acid (or an activated derivative) is coupled with a desired amine. This method offers great flexibility for creating derivative libraries by varying the amine component.

  • De Novo Pyrrole Ring Synthesis: In this strategy, the carboxamide functionality (or a precursor) is incorporated into one of the starting materials used to construct the pyrrole ring itself. The Paal-Knorr synthesis is a classic example of this approach.[1]

Q2: I need to couple 1H-pyrrole-2-carboxylic acid with an amine. What coupling reagents do you recommend?

The choice of coupling reagent is critical and depends on the scale, substrate sensitivity, and cost considerations. Here is a summary of common options:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC·HCl, DCC, DICWidely used, effective. EDC·HCl byproducts are water-soluble, simplifying workup.[2][3]Can cause racemization (often used with additives like HOBt to suppress this).[3] DCC can be difficult to remove due to insoluble urea byproduct.[3]
Phosphonium/Uronium Salts PyBOP, HBTU, TBTUHigh coupling efficiency, fast reaction times, low racemization.[3][4]More expensive, produce stoichiometric amounts of waste.
Triphosphonate Anhydrides T3P® (Propylphosphonic Anhydride)Effective, byproducts are water-soluble. Often used in industrial settings.[5]---
Acid Chloride Surrogates 2-(Trichloroacetyl)pyrroleHighly effective, avoids traditional coupling reagents. The trichloromethyl group is a good leaving group, and the reaction with amines proceeds smoothly.[4]Requires pre-synthesis of the activated pyrrole.

For general lab-scale synthesis, a combination of EDC·HCl and HOBt in a solvent like DMF is a reliable starting point.[2] For more challenging couplings or sensitive substrates, phosphonium reagents like PyBOP or the use of 2-(Trichloroacetyl)pyrrole are excellent alternatives.[3][4]

Q3: When should I consider a Paal-Knorr synthesis instead of a late-stage amide coupling?

The Paal-Knorr synthesis, which involves reacting a 1,4-dicarbonyl compound with a primary amine, is advantageous when:[6]

  • The required 1,4-dicarbonyl precursor is readily available or easier to synthesize than the corresponding pyrrole-2-carboxylic acid.

  • You are performing a one-pot reaction sequence where the 1,4-dicarbonyl is generated in situ.[7]

  • You need to install substituents on the pyrrole ring that are not easily accessible through functionalization of a pre-existing pyrrole.

However, be aware that traditional Paal-Knorr conditions can be harsh (prolonged heating in acid), which may not be suitable for sensitive substrates.[1][8]

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific experimental problems. We have structured it to help you diagnose the issue and find a viable solution.

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield in Pyrrole-2-Carboxamide Synthesis check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Stoichiometry & Quality start->check_reagents sm_issue Impure or Degraded Starting Materials? check_sm->sm_issue cond_issue Suboptimal Conditions? check_conditions->cond_issue reagent_issue Reagent Issue? check_reagents->reagent_issue sm_sol Re-purify/Re-synthesize Starting Materials. Use freshly distilled pyrrole. sm_issue->sm_sol Yes pathway_issue Investigate Specific Reaction Pathway Issues sm_issue->pathway_issue No cond_sol Systematically vary temperature, concentration, and reaction time. Consider microwave irradiation. cond_issue->cond_sol Yes cond_issue->pathway_issue No reagent_sol Use fresh, high-purity reagents. Verify stoichiometry, especially for base and coupling agent. reagent_issue->reagent_sol Yes reagent_issue->pathway_issue No paal_knorr Paal-Knorr Issues pathway_issue->paal_knorr amide_coupling Amide Coupling Issues pathway_issue->amide_coupling purification Purification Losses pathway_issue->purification end Improved Yield paal_knorr->end amide_coupling->end purification->end

Caption: A workflow for diagnosing the root cause of low yields.

Scenario 1: Low Yield in Amide Coupling Reactions

Q: My amide coupling between 1H-pyrrole-2-carboxylic acid and my amine is sluggish or giving a low yield. What can I do?

A: This is a common issue that can often be resolved by systematically examining several factors.

  • Causality - Activation of the Carboxylic Acid: The core of the problem often lies in inefficient activation of the carboxylic acid. The lone pair on the pyrrole nitrogen makes the ring electron-rich, which can influence the reactivity of the carboxyl group.

    • Solution 1: Change Coupling Reagent. If you are using a carbodiimide like EDC and getting poor results, switch to a more potent phosphonium or uronium salt like PyBOP or HBTU. These reagents often give higher yields in shorter reaction times.[3] A patent for the drug Sunitinib noted a low yield of 43% with EDCI/HBT, which motivated the use of alternative coupling agents.[9]

    • Solution 2: Use an Acid Chloride Surrogate. A highly effective strategy is to bypass traditional coupling reagents altogether. Convert pyrrole directly to 2-(trichloroacetyl)pyrrole using trichloroacetyl chloride.[10] This intermediate reacts cleanly with primary or secondary amines to form the desired amide, often in high yield. The CCl₃ group is an excellent leaving group, facilitating the reaction.[4]

  • Causality - Basicity and Nucleophilicity: The amine's nucleophilicity and the reaction's base are critical.

    • Solution 3: Check Your Base. Ensure you are using a non-nucleophilic hindered base like DIPEA (Hünig's base) or triethylamine (TEA) to scavenge the acid produced during the reaction.[2] The stoichiometry is crucial; typically, 2-3 equivalents are used.

    • Solution 4: Address Unreactive Amines. If your amine is weakly nucleophilic (e.g., anilines with strong electron-withdrawing groups), you may need more forcing conditions: higher temperatures, longer reaction times, or a more powerful coupling reagent.

  • Causality - Solvent Effects: The solvent can significantly impact reaction rates.

    • Solution 5: Solvent Choice. DMF and NMP are excellent polar aprotic solvents for amide couplings because they effectively solvate the ionic intermediates. Ensure you are using anhydrous (dry) solvent, as water will hydrolyze activated intermediates.

Scenario 2: Problems with the Paal-Knorr Synthesis

Q: I am attempting a Paal-Knorr synthesis to create a substituted pyrrole-2-carboxamide, but my yield is poor and I see a major byproduct by TLC/LC-MS.

A: The Paal-Knorr reaction is elegant but sensitive to reaction conditions.

  • Causality - Furan Byproduct Formation: The most common byproduct is the corresponding furan, formed from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound without the amine.[6]

    • Solution 1: Control the pH. This side reaction is particularly prevalent under strongly acidic conditions (pH < 3).[6] If using a strong acid catalyst like HCl, try switching to a weaker acid like acetic acid or a Lewis acid such as iron(III) chloride.[6][11] Sometimes, no acid catalyst is needed beyond the acidity of the solvent (e.g., refluxing in acetic acid).

  • Causality - Thermal Degradation: The prolonged heating often required for Paal-Knorr reactions can lead to the decomposition of sensitive starting materials or products.[1][7]

    • Solution 2: Use Microwave Irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes. This shorter exposure to high temperatures minimizes thermal decomposition and can lead to significantly higher yields.[7]

  • Causality - Poor Reactivity: Steric hindrance or electronic effects can reduce the reactivity of the amine or dicarbonyl compound.

    • Solution 3: Increase Reactant Concentration or Temperature. For sluggish reactions, increasing the concentration or switching to a higher-boiling solvent may be effective. However, monitor for byproduct formation.

Scenario 3: Purification Difficulties

Q: My crude product is a dark, oily mixture that is difficult to purify by column chromatography.

A: Pyrrole and its derivatives can be prone to polymerization and discoloration, especially under acidic conditions or when exposed to air and light.

  • Causality - Acid-Mediated Polymerization: Residual acid from the reaction can cause the pyrrole product to degrade or polymerize during workup or concentration.

    • Solution 1: Thorough Neutralization. During the aqueous workup, ensure you wash the organic layer thoroughly with a basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is basic. This will remove any residual acid catalyst.

    • Solution 2: Use of Activated Carbon. Highly colored byproducts can sometimes be removed by treating a solution of the crude product with activated carbon (e.g., Norit) before filtration and concentration.[10]

  • Causality - Pyrrolidine Impurities: If your synthesis involves the reduction of a pyrrole or starts from a pyrrolidine-containing precursor, residual pyrrolidines can be difficult to separate.

    • Solution 3: Acid Wash or Derivatization. A process for purifying crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative. This converts the more basic pyrrolidine impurities into salts or amides, which are less volatile and can be separated by distillation or chromatography.[12]

Featured Experimental Protocol: High-Yield Synthesis via 2-(Trichloroacetyl)pyrrole

This two-step protocol is a robust and widely-used method that avoids traditional coupling reagents in the final amide-forming step. It is based on procedures reported in Organic Syntheses and applied extensively in natural product synthesis.[4][10]

Diagram 2: Reaction Scheme for the 2-(Trichloroacetyl)pyrrole Method

G cluster_0 Step 1: Acylation of Pyrrole cluster_1 Step 2: Amidation pyrrole Pyrrole intermediate 2-Pyrrolyl Trichloromethyl Ketone pyrrole->intermediate Et₂O, 0°C to rt tca_cl Trichloroacetyl Chloride tca_cl->intermediate product This compound intermediate->product e.g., NH₃ or R-NH₂ amine R-NH₂ amine->product

Caption: Two-step synthesis of 1H-Pyrrole-2-carboxamides.

Step 1: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

  • Setup: To a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add trichloroacetyl chloride (1.05 eq.) and anhydrous diethyl ether.

  • Addition: Cool the solution in an ice bath. Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous diethyl ether dropwise over 2-3 hours. The heat of the reaction will cause a gentle reflux.[10]

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.

  • Workup: Slowly add a solution of potassium carbonate in water to quench the reaction. Separate the organic layer, dry it over magnesium sulfate, and filter.

  • Isolation: Remove the solvent using a rotary evaporator. Dissolve the residue in a minimal amount of hot hexane and cool on ice to crystallize the product. Collect the solid by vacuum filtration to yield the ketone as a tan solid.[10] A reported yield for this step is 77-80%.[10]

Step 2: Synthesis of this compound

This step is adapted from the general principle of aminolysis of the trichloromethyl ketone.[4][10]

  • Setup: Dissolve the 2-pyrrolyl trichloromethyl ketone (1.0 eq.) in a suitable solvent such as THF or Dichloromethane.

  • Amine Addition: Cool the solution in an ice bath. Add the desired primary or secondary amine (2.2 eq.) dropwise. Alternatively, for the parent amide, bubble ammonia gas through the solution or use a solution of ammonia in methanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.

References

Technical Support Center: Troubleshooting Regioselectivity in Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming challenges with regioselectivity in the Paal-Knorr synthesis of substituted pyrroles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide - Navigating Regioselectivity

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone for constructing pyrrole rings.[1][2] However, when employing unsymmetrical 1,4-dicarbonyl compounds, achieving regiocontrol can be a significant hurdle, often resulting in a mixture of isomeric products.[3] This section addresses this core challenge in a direct question-and-answer format.

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I control the outcome?

Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on exploiting the inherent electronic and steric differences between the two carbonyl groups. The initial, and often rate-determining, step is the nucleophilic attack of the amine on one of the carbonyls to form a hemiaminal intermediate.[4][5][6] By influencing which carbonyl is preferentially attacked, you can direct the cyclization to favor one regioisomer.

Here are the key factors and strategies to consider:

1. Steric Hindrance: The Path of Least Resistance

The most straightforward way to influence regioselectivity is by leveraging steric hindrance. A bulky substituent adjacent to one carbonyl group will physically impede the approach of the amine, thereby favoring attack at the less sterically encumbered carbonyl.

  • Expert Insight: This effect is most pronounced when there is a significant size difference between the substituents (e.g., tert-butyl vs. methyl). For less differentiated substituents, this approach may be less effective.

2. Electronic Effects: Guiding the Nucleophile

The electrophilicity of the carbonyl carbons can be modulated by the electronic properties of their adjacent substituents.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF₃, -NO₂, -CO₂R) will increase the partial positive charge on the adjacent carbonyl carbon, making it a more attractive target for the nucleophilic amine.[3]

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃, -N(CH₃)₂) will decrease the electrophilicity of the nearby carbonyl, disfavoring attack at that position.

FactorInfluence on Carbonyl ReactivityPredicted Outcome
Steric Bulk Hinders nucleophilic attackAmine attacks the less hindered carbonyl
Electron-Withdrawing Group Increases electrophilicityAmine attacks the more electrophilic carbonyl
Electron-Donating Group Decreases electrophilicityAmine attacks the carbonyl distal to the EDG
3. Reaction Conditions: Kinetic vs. Thermodynamic Control

The choice of reaction conditions can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[7][8]

  • Kinetic Control (Low Temperature, Short Reaction Time): Favors the product that is formed fastest, which is typically the one resulting from the attack on the most reactive (least hindered or most electronically activated) carbonyl.[9][10]

  • Thermodynamic Control (Higher Temperature, Longer Reaction Time): Allows for the initial products to potentially revert to the starting materials or intermediates and re-react, eventually leading to the most stable regioisomeric product.[7][8]

Practical Steps for Optimization:

  • Low Temperature Screen: Begin by running the reaction at a low temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.

  • Elevated Temperature Screen: If selectivity is still poor, or if you hypothesize the thermodynamically favored product is desired, increase the reaction temperature (e.g., refluxing solvent) and monitor the reaction over a longer period.

G cluster_0 Troubleshooting Regioselectivity Start Mixture of Regioisomers Observed Steric Assess Steric Hindrance Start->Steric Electronic Evaluate Electronic Effects Steric->Electronic No significant steric difference Conditions Optimize Reaction Conditions Steric->Conditions Significant steric difference present Electronic->Conditions No strong electronic bias Electronic->Conditions Strong electronic bias present Kinetic Kinetic Control (Low Temp, Short Time) Conditions->Kinetic Thermodynamic Thermodynamic Control (High Temp, Long Time) Conditions->Thermodynamic Analysis Analyze Product Ratio (NMR, GC-MS) Kinetic->Analysis Thermodynamic->Analysis Success Desired Regioisomer Obtained Analysis->Success

Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds via the formation of a hemiaminal intermediate.[5] The amine first attacks one of the carbonyl groups, which is often protonated under acidic conditions. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to form the aromatic pyrrole ring.[5][11] DFT studies support that the hemiaminal cyclization is the preferred pathway.[6]

G Dicarbonyl 1,4-Dicarbonyl + Amine Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: How does pH affect the Paal-Knorr reaction?

The reaction is typically conducted under neutral or weakly acidic conditions.[12] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[12] However, strongly acidic conditions (pH < 3) can lead to the formation of furan derivatives as the major byproduct, as the acid-catalyzed dehydration of the dicarbonyl becomes competitive.[12][13]

Q3: Are there modern catalysts that can improve the Paal-Knorr synthesis?

Yes, the classical method often required harsh conditions like prolonged heating in acid.[14][15] Modern advancements have introduced a variety of milder and more efficient catalysts. These include:

  • Lewis acids: Sc(OTf)₃, Bi(NO₃)₃, and various metal catalysts (Zn, Co, Ti, etc.) have been shown to be effective.[4][16]

  • Solid acid catalysts: Clays like montmorillonite can promote the reaction.[4]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[1][13]

Q4: Can I run the Paal-Knorr synthesis in "green" solvents?

Absolutely. There has been a significant push to develop more environmentally friendly protocols. Reactions have been successfully carried out in water and ionic liquids, sometimes even without the need for an acid catalyst.[4][17] Mechanochemical methods, using a ball mill, have also been developed for a solvent-free synthesis.[18]

Section 3: Experimental Protocol

Protocol: Regioselective Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole

This protocol illustrates the principle of electronic control in the Paal-Knorr synthesis using 1-phenyl-1,4-pentanedione, where the two carbonyls have different electronic environments.

Materials:

  • 1-Phenyl-1,4-pentanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 g, 5.67 mmol) in ethanol (20 mL).

  • Add aniline (0.58 mL, 6.24 mmol, 1.1 eq) to the solution.

  • Add glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol to yield pure 2-methyl-1,5-diphenyl-1H-pyrrole.

Expected Outcome: The initial nucleophilic attack by aniline is expected to occur preferentially at the carbonyl adjacent to the methyl group (C4) rather than the one adjacent to the phenyl group. The phenyl group's steric bulk and slight electron-donating character (through resonance) make the C1 carbonyl less electrophilic and more hindered.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrole-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of pyrrole-2-carboxamides. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds, including anti-TB agents and biofilm inhibitors.[1][2] Achieving high yields and purity is paramount for successful drug discovery campaigns.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific substrates.

Troubleshooting Guide & FAQs: Navigating Common Synthesis Challenges

This section addresses the most common issues encountered during the synthesis of pyrrole-2-carboxamides, particularly via the standard method of coupling a pyrrole-2-carboxylic acid with a primary or secondary amine.

Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?

A low or non-existent yield is the most frequent issue, often stemming from one of several key areas. A systematic check of the following parameters is the most effective troubleshooting approach.

  • Purity and Integrity of Starting Materials:

    • Pyrrole-2-Carboxylic Acid: This starting material can degrade over time. Ensure its purity by checking the melting point or running an NMR spectrum. If impurities are suspected, recrystallization or chromatography may be necessary.

    • Amine: Amines are susceptible to oxidation and can absorb CO₂ from the atmosphere to form carbonate salts. Use freshly distilled or purchased amines whenever possible. If your amine is a hydrochloride salt, ensure you are using at least one extra equivalent of a non-nucleophilic base (like DIPEA) to liberate the free amine.

    • Coupling Reagents: Carbodiimides like EDCI are highly moisture-sensitive. Use a fresh bottle or a properly stored (desiccated, refrigerated) batch. Inactive coupling reagents are a very common cause of reaction failure.

    • Solvent: Ensure you are using anhydrous (dry) solvents, especially for the coupling step. Water can hydrolyze the activated acid intermediate and consume the coupling reagent. DMF is a common choice, but ensure it is from a fresh, sealed bottle or has been properly dried.

  • Sub-Optimal Reaction Conditions:

    • Temperature: While many amide couplings proceed well at room temperature, less reactive amines or sterically hindered substrates may require gentle heating (e.g., 40-60 °C).[1][3] However, excessive heat can cause degradation of the starting materials or the desired product.[4] It is best to start at 0 °C to room temperature and only apply heat if reaction progress (monitored by TLC) has stalled.

    • Reaction Time: Amide couplings are not always fast. Reactions can take anywhere from a few hours to 24 hours for completion.[1] Do not assume the reaction is finished after a set time; monitor its progress using Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Incorrect Stoichiometry or Reagent Choice:

    • Base: The choice and amount of base are critical. A tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to neutralize the acidic byproducts of the reaction.[1] Use of a primary or secondary amine as a base will lead to it competing as a nucleophile. At least 2-3 equivalents are often required, especially if the amine starting material is a salt.

    • Coupling Reagent Equivalents: Typically, 1.1 to 1.5 equivalents of the coupling reagent and the amine (relative to the carboxylic acid) are used to drive the reaction to completion.

Q2: My TLC shows the starting material is consumed, but I have multiple new spots, indicating side products. What are these and how can I prevent them?

The formation of byproducts complicates purification and reduces yield. The most common side reactions are predictable and preventable.

  • N-Acylurea Formation: This is the most common byproduct when using carbodiimide coupling reagents like EDCI or DCC. It occurs when the O-acylisourea intermediate (the activated carboxylic acid) is attacked by another molecule of the amine instead of being converted to the desired amide.

    • Solution: The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical.[1] These reagents react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and more efficiently converted to the final amide. The use of HOBt is standard practice in modern amide coupling protocols for this reason.

  • Racemization: If your amine or carboxylic acid contains a chiral center, there is a risk of racemization (loss of stereochemical purity), particularly at the carbon alpha to the carbonyl group.

    • Solution: Perform the reaction at lower temperatures (starting at 0 °C or even -15 °C). Additives like HOBt are also known to suppress racemization. For particularly sensitive substrates, consider using a coupling reagent known for low racemization, such as COMU or HATU.

  • Intramolecular Cyclization: If your starting materials contain other nucleophilic or electrophilic groups, they may react intramolecularly under the reaction conditions.

    • Solution: This requires a careful review of your substrate. It may be necessary to introduce protecting groups for other reactive functionalities (e.g., other amines, alcohols, or carboxylic acids) before performing the amide coupling.

Q3: I am struggling with the purification of my final pyrrole-2-carboxamide. What are the best practices?

Purification can be challenging due to the polarity and potential for low solubility of these compounds.[1]

  • Aqueous Work-up: Before attempting chromatography, a thorough aqueous work-up is essential to remove the bulk of the impurities.

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash sequentially with a weak acid (e.g., 5% HCl solution) to remove excess amine base (DIPEA/TEA).

    • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted pyrrole-2-carboxylic acid and HOBt.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Column Chromatography: This is the most common method for final purification.[1][4]

    • Solvent System (Eluent): A good starting point for the eluent is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate). The ratio will depend on the polarity of your specific compound. Run analytical TLC plates first with different ratios to find the optimal system that gives good separation between your product and any impurities.

    • Silica Gel: Standard silica gel is usually effective. If your compound is very polar, you may need to add a small amount of methanol to your eluent system.

  • Recrystallization: If your product is a solid and you have a relatively pure crude material after work-up, recrystallization can be an excellent and scalable purification method. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find conditions where the product is soluble when hot but sparingly soluble when cold.

General Experimental Workflow & Key Decision Points

The following diagram outlines a typical workflow for pyrrole-2-carboxamide synthesis, highlighting critical stages where optimization is key.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Select & Verify Reagents - Acid Purity (NMR/MP) - Amine Purity (Fresh) - Coupling Agent (Anhydrous) - Solvent (Anhydrous) dissolve Dissolve Acid, Amine, & HOBt in Solvent reagents->dissolve ts1 Low Yield? Check Purity reagents->ts1 cool Cool to 0 °C (Minimizes Side Reactions) dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base add_coupler Add Coupling Reagent (e.g., EDCI) add_base->add_coupler monitor Warm to RT & Monitor (TLC Analysis) add_coupler->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete ts2 Side Products? Check Temp/Additives monitor->ts2 extract Liquid-Liquid Extraction (EtOAc vs. Aqueous Washes) quench->extract dry Dry & Concentrate extract->dry ts3 Emulsion? Use Brine extract->ts3 purify_method Purification (Column Chromatography or Recrystallization) dry->purify_method characterize Characterization (NMR, MS, MP) purify_method->characterize ts4 Poor Separation? Change Eluent purify_method->ts4

Caption: General workflow for pyrrole-2-carboxamide synthesis.

Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical parameter. While EDCI/HOBt is a cost-effective and reliable standard, other reagents offer advantages for specific applications, such as sensitive substrates or difficult couplings.

Reagent SystemProsConsBest For
EDCI / HOBt Inexpensive, water-soluble urea byproduct (easy to remove), well-established.[1]Moisture sensitive, can cause racemization in sensitive substrates.General purpose synthesis, large-scale reactions.
HATU / HOAt Very high reactivity, low racemization rates, effective for hindered amines.Expensive, byproduct is less soluble than EDCI's.Difficult couplings, peptide synthesis, stereochemically sensitive substrates.
TBTU High reactivity, stable solid, easy to handle.[5]Can be allergenic, byproduct removal can be tricky.General purpose, when higher reactivity than EDCI is needed.
CDI Inexpensive, byproducts are imidazole and CO₂, which are easily removed.[3]Less reactive than other agents, requires stricter anhydrous conditions.Simple, unhindered substrates where byproducts are a major concern.

Mechanism Spotlight: The Role of HOBt in EDCI Coupling

Understanding the mechanism clarifies why certain steps are crucial. The diagram below illustrates how HOBt intercepts the reactive intermediate to prevent the formation of the N-acylurea byproduct.

G RCOOH Pyrrole-2-Carboxylic Acid OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDCI EDCI EDCI HOBt HOBt Amine R'-NH₂ ActiveEster HOBt Active Ester (Stable Intermediate) OAI->ActiveEster + HOBt (Fast) NAcylurea N-Acylurea Side Product OAI->NAcylurea + Amine (Slow, Undesired) Amide Desired Amide Product ActiveEster->Amide + Amine Urea Urea Byproduct

Caption: Mechanism of EDCI/HOBt mediated amide coupling.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Pyrrole-2-Carboxamide using EDCI/HOBt

This protocol provides a reliable starting point for the synthesis.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrrole-2-carboxylic acid (1.0 eq).

    • Add the desired primary or secondary amine (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM) to a concentration of approximately 0.1-0.5 M.

  • Reaction Initiation:

    • Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

    • Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe.

    • In a single portion, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) as a solid.

  • Reaction and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture and monitor its progress by TLC (see Protocol 2) every 1-2 hours. The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (3x the reaction volume).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) as determined by prior TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final pyrrole-2-carboxamide.

Protocol 2: TLC Monitoring of the Reaction
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom (the baseline).

  • Spotting:

    • On the baseline, spot a sample of your starting pyrrole-2-carboxylic acid (co-spot).

    • Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on top of the co-spot and also in a separate lane.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The starting acid should be visible. A new, typically less polar spot corresponding to the amide product should appear and intensify as the reaction progresses. The reaction is complete when the starting acid spot in the reaction lane has completely disappeared.

References

Technical Support Center: Purification of 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Pyrrole-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting for common challenges encountered during the purification of these valuable heterocyclic compounds.

Introduction: The Challenge of Purifying Pyrrole-2-carboxamides

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, the purification of these derivatives is often non-trivial. The pyrrole ring, particularly when electron-rich, is susceptible to oxidation and degradation under acidic conditions, upon exposure to air, or light, leading to the formation of colored impurities that can complicate purification and compromise final sample purity.[2] This guide provides a systematic approach to overcoming these challenges, ensuring you obtain your target compound with the desired purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My purified this compound is colored (yellow, brown, or black), even after column chromatography. What's causing this and how can I fix it?

Answer:

Coloration is a frequent issue with pyrrole derivatives and typically stems from three primary sources:

  • Oxidation: The pyrrole ring can oxidize when exposed to air and light, forming highly conjugated, colored polymeric impurities.[2] This degradation can be accelerated by any residual acid from the synthesis.

  • Residual Catalysts: If your synthesis involved a metal catalyst (e.g., Palladium, Copper), trace amounts may remain in the product, causing discoloration.[3]

  • Highly Conjugated Byproducts: The synthetic route itself may generate minor, intensely colored byproducts that co-elute with your main compound.

Troubleshooting Steps:

  • Minimize Exposure: Conduct your workup and purification steps as quickly as possible. If the compound is particularly sensitive, work under an inert atmosphere (Nitrogen or Argon). Always store the purified compound in amber vials at low temperatures to protect it from light.[2]

  • Acid Scavenging: Before purification, ensure all acidic residues from the synthesis are neutralized. Wash the organic extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution.[2][4]

  • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of Celite®. The charcoal can effectively adsorb many colored impurities. Be aware that this may also lead to a slight reduction in overall yield due to non-specific adsorption of your product.[2]

  • Re-purification: A second, carefully executed purification step may be necessary. This could be another column chromatography run with a shallower solvent gradient or a meticulous recrystallization.

Question 2: My compound is streaking or tailing badly on the silica gel column, resulting in poor separation and mixed fractions.

Answer:

Streaking or tailing on a silica gel column is a classic sign of problematic interactions between your compound and the stationary phase, or an inappropriate solvent system.

  • Cause - Acidity of Silica: Standard silica gel is slightly acidic, which can lead to strong, non-ideal interactions with basic compounds or degradation of acid-sensitive molecules. The amide and pyrrole nitrogens in your scaffold can interact strongly with the silanol groups (Si-OH) on the silica surface.

  • Cause - Improper Solvent System: The polarity of your eluent may be too low, causing the compound to move very slowly and spread out. Conversely, if it's too high, it may wash everything off the column with no separation.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: For neutral or basic compounds, add a small amount of triethylamine (~0.1-1%) or pyridine to your eluent system. This will deactivate the acidic sites on the silica gel, preventing strong binding and reducing tailing.

    • Optimize Polarity: Systematically adjust the ratio of your polar and non-polar solvents. A common starting point for pyrrole-2-carboxamides is a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[3][5]

  • Change the Stationary Phase:

    • Neutral Alumina: If your compound is particularly base-sensitive or interacts too strongly with silica, consider using neutral alumina as your stationary phase.

    • Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography using solvent systems like methanol/water or acetonitrile/water may provide superior separation.[5]

  • Check Compound Solubility: Ensure your crude material is fully dissolved in a minimal amount of the initial mobile phase (or a stronger solvent like dichloromethane) before loading it onto the column. Insolubility can cause the compound to precipitate at the top of the column and streak as it slowly redissolves.

Question 3: I can't find a suitable single solvent for recrystallization. My compound is either soluble in everything or insoluble in everything.

Answer:

This is a common challenge that is perfectly addressed by using a two-solvent (or solvent-antisolvent) recrystallization system. The principle is to find one solvent that dissolves your compound well ("good" solvent) and another in which it is poorly soluble ("bad" or "antisolvent"), with the two solvents being miscible.

Troubleshooting Steps:

  • Identify a "Good" Solvent: Find a solvent that readily dissolves your crude compound, preferably when heated.

  • Identify a "Bad" Solvent: Find a solvent that is miscible with the "good" solvent but in which your compound has very low solubility, even at elevated temperatures.

  • Perform the Recrystallization:

    • Dissolve your crude compound in a minimal amount of the hot "good" solvent to create a saturated solution.

    • While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (this is the point of saturation).

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification technique for this compound derivatives?

A1: Flash column chromatography on silica gel is the most widely used and versatile method for these compounds.[3][5][6] It offers excellent resolving power for separating the target compound from starting materials, reagents, and most byproducts. For crystalline solids, a final recrystallization step after chromatography is highly recommended to achieve maximum purity.

Q2: How can I prevent my compound from degrading during purification?

A2: As discussed in the troubleshooting section, pyrroles are sensitive.[2] Key preventative measures include:

  • Work Quickly: Minimize the time the compound is exposed to solvents and air.

  • Use an Inert Atmosphere: For highly sensitive derivatives, perform chromatography and solvent evaporation under nitrogen or argon.

  • Avoid Strong Acids: Ensure the workup removes all acidic residues. Use buffered silica or add a basic modifier like triethylamine to the eluent during chromatography.

  • Low Temperatures: Keep fractions cold and evaporate solvents at reduced temperatures using a rotary evaporator. Store the final product at low temperature (e.g., in a freezer) and protected from light.[7]

Q3: My final product is an oil/wax, so I can't recrystallize it. How can I achieve high purity?

A3: For non-crystalline materials, meticulous column chromatography is your primary tool. You may need to perform it twice. The first pass separates the bulk impurities, and a second pass, using a very shallow solvent gradient focused on the polarity range of your product, can separate closely-eluting impurities. Alternatively, preparative HPLC can be used for high-purity isolation of small quantities.

Q4: How do I choose between normal-phase (silica) and reversed-phase (C18) chromatography?

A4: The choice depends on the polarity of your derivative.

  • Normal-Phase (Silica/Alumina): This is the default choice for most organic compounds of moderate polarity. Elution is performed with non-polar solvents (like hexanes) mixed with increasingly polar solvents (like ethyl acetate).

  • Reversed-Phase (C18): This is ideal for more polar compounds that either don't move from the baseline on silica or require highly polar eluents like methanol. Elution is performed with polar solvents (like water or methanol) mixed with increasingly non-polar organic solvents (like acetonitrile). A study on related compounds used a Zobax SB-C18 column with a methanol/water mobile phase for analysis, indicating the utility of this approach.[5]

Data Summary & Method Selection

The choice of purification method significantly impacts yield and purity. Below is a summary of typical outcomes.

Purification TechniqueTypical YieldTypical PurityKey Considerations
Flash Column Chromatography 40-80%95-99%Excellent for separating compounds with different polarities. Yield can be lower due to product loss on the column.[2]
Single-Solvent Recrystallization 60-90%>98%Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities from a solid product.[2]
Two-Solvent Recrystallization 50-85%>98%More versatile than single-solvent method when an ideal solvent is not available.[2]
Acid-Base Extraction >90% (Workup Step)Low-MediumPrimarily used during the initial workup to remove acidic or basic impurities, not as a final high-purity step.[8]
Vacuum Distillation 50-80%97-99%Only suitable for thermally stable, relatively low molecular weight liquid derivatives. Effective at removing non-volatile impurities.[9][10]
Decision Workflow for Purification Method

Use the following flowchart to guide your choice of purification strategy.

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable & volatile? start->is_thermally_stable Alternative for Liquids chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) is_solid->chromatography Yes is_thermally_stable->chromatography No distillation Perform Vacuum Distillation is_thermally_stable->distillation Yes analyze_purity Analyze purity (TLC, NMR, LC-MS) chromatography->analyze_purity recrystallize Perform Recrystallization recrystallize->analyze_purity distillation->analyze_purity final_product Pure Product is_pure Is purity >95%? analyze_purity->is_pure is_pure->chromatography No, and is oil is_pure->recrystallize No, and is solid is_pure->final_product Yes

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is a standard procedure for purifying this compound derivatives.

1. Preparation of the Column:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

2. Sample Loading:

  • Dissolve your crude product in a minimal volume of a suitable solvent (dichloromethane is often a good choice).

  • To this solution, add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading".

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply gentle pressure (using a pump or air line) to begin elution.[2]

  • Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 5% EtOAc/Hexanes, then move to 10%, 20%, 30%, etc. This is more effective than running with a single solvent mixture (isocratic elution).

  • Collect fractions in an array of test tubes. The size of the fractions depends on the column size and separation.

4. Analysis of Fractions:

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

Workflow Diagram for Flash Chromatography

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is ideal for purifying solid compounds when a single ideal recrystallization solvent cannot be found.

1. Solvent Selection:

  • Identify a "good" solvent in which your compound is very soluble upon heating.

  • Identify a "bad" solvent in which your compound is poorly soluble, even when hot. The two solvents must be miscible. (e.g., Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water).

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent required.

3. Induction of Crystallization:

  • Remove the flask from the heat source.

  • Slowly add the "bad" solvent dropwise while stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid).[2] This indicates the solution is saturated.

  • Add 1-2 drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.

4. Crystal Growth:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

5. Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold "bad" solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the final, purified product.

References

Overcoming challenges in the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrrole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments, ensuring a higher success rate in obtaining your target molecules.

Introduction to Pyrrole Synthesis Challenges

The synthesis of the pyrrole ring, a fundamental core in numerous pharmaceuticals, natural products, and functional materials, is a cornerstone of heterocyclic chemistry.[1][2][3] However, its synthesis is often plagued by challenges such as low yields, undesired side reactions, and purification difficulties.[4][5][6] This guide provides practical, field-proven insights to overcome these obstacles, grounded in established chemical principles.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in popular pyrrole synthesis methodologies.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most widely used methods for preparing substituted pyrroles.[7][8]

Q1: My Paal-Knorr reaction is resulting in a very low yield. What are the most common culprits?

A1: Low yields in Paal-Knorr synthesis can often be traced back to several key factors:

  • Improper Reaction Conditions: Harsh conditions, particularly prolonged heating in strong acid, can lead to the degradation of your starting materials or the desired pyrrole product.[5][9][10]

  • Purity of Starting Materials: The presence of impurities in the 1,4-dicarbonyl compound can lead to the formation of undesired side products, significantly lowering the yield of the target pyrrole.[4][9] It is crucial to use purified 1,4-dicarbonyl compounds.

  • Suboptimal pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9][10] The reaction should ideally be conducted under neutral or weakly acidic conditions.[9]

  • Nature of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[10]

Q2: I'm observing a significant amount of a furan byproduct. How can I prevent this?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[11] To mitigate this:

  • Control the Acidity: Avoid strongly acidic conditions. The use of a weak acid, such as acetic acid, can catalyze the desired reaction without promoting furan formation.[9]

  • Optimize Reaction Temperature and Time: While heat is often required, excessive temperatures or prolonged reaction times can favor the furan cyclization.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[9]

Q3: How does the choice of catalyst affect the Paal-Knorr synthesis?

A3: The catalyst choice significantly influences both the reaction rate and yield. While classical methods often use Brønsted acids, modern variations employ a range of catalysts for milder and more efficient synthesis. The following table summarizes the performance of various catalysts for the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.

CatalystTime (min)Yield (%)
Acetic Acid12085
Sc(OTf)₃1595
MgI₂6092
FeCl₃4590

Data compiled from literature reports for comparative purposes.[11][12]

Troubleshooting Workflow: Paal-Knorr Synthesis

start Low Yield in Paal-Knorr Synthesis check_purity Check Purity of 1,4-Dicarbonyl start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_amine Evaluate Amine Reactivity start->check_amine purify Purify Dicarbonyl (Distillation/Recrystallization) check_purity->purify furan_check Furan Byproduct Observed? check_conditions->furan_check amine_issue Amine is Electron-Deficient? check_amine->amine_issue success Improved Yield purify->success adjust_ph Adjust pH to Neutral/Weakly Acidic optimize_temp_time Optimize Temperature & Time (Monitor by TLC) adjust_ph->optimize_temp_time consider_catalyst Consider Alternative Catalyst (e.g., Lewis Acid) optimize_temp_time->consider_catalyst consider_catalyst->success furan_check->adjust_ph Yes furan_check->optimize_temp_time No amine_issue->check_conditions No increase_equivalents Increase Amine Equivalents or Use Stronger Base amine_issue->increase_equivalents Yes increase_equivalents->success

Caption: Troubleshooting decision tree for low yields in Paal-Knorr synthesis.

The Knorr and Hantzsch Pyrrole Syntheses

The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester, while the Hantzsch synthesis utilizes an α-haloketone, a β-ketoester, and ammonia or a primary amine.[13][14]

Q4: My Knorr synthesis is failing. What is a common point of failure?

A4: A frequent challenge in the Knorr synthesis is the self-condensation of the α-amino ketone starting material, which is often unstable. To circumvent this, the α-amino ketone is typically generated in situ. A common strategy is the reduction of an α-oximino ketone in the presence of the β-ketoester, for example, using zinc in acetic acid.[11]

Q5: I'm observing a furan derivative as a major byproduct in my Hantzsch synthesis. What is happening and how can I suppress it?

A5: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing Feist-Bénary furan synthesis, which does not involve the amine component.[11][15] To favor the desired pyrrole formation:

  • Increase Amine Concentration: Using a higher concentration of the amine or ammonia can outcompete the furan pathway.[11]

  • Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can also help to favor the Hantzsch product.

General Troubleshooting

Q6: I'm struggling with the purification of my substituted pyrrole. What are some common issues and solutions?

A6: Purification can be challenging due to the similar polarities of the desired product and side products, or the inherent instability of the pyrrole ring.

  • Polymerization: Pyrroles, especially electron-rich ones, are prone to polymerization under acidic conditions or upon exposure to air and light.[16][17] It is advisable to work up the reaction mixture promptly and purify the product under an inert atmosphere if it is particularly sensitive. Storing the purified pyrrole under nitrogen or argon at low temperatures is also recommended.

  • Chromatography: If column chromatography is challenging, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. In some cases, recrystallization or distillation under reduced pressure may be more effective.

  • Protecting Groups: For highly reactive pyrroles, the use of an N-protecting group, such as a sulfonyl or an alkoxycarbonyl group, can reduce the reactivity of the pyrrole ring, facilitating purification and subsequent reactions.[18][19][20]

Q7: How can I be sure of the substitution pattern of my synthesized pyrrole?

A7: The characterization of pyrrole isomers can be definitively achieved using 2D NMR spectroscopy.[21] The coupling constants between protons on the pyrrole ring are indicative of their relative positions.[21] For example, the coupling constant between H2 and H3 is typically larger than that between H2 and H4.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key pyrrole synthesis reactions.

General Protocol for Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol provides a starting point for the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[9]

  • Use a fresh, high-purity primary amine.

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).

  • Add the primary amine (1.1 - 1.5 equivalents).

  • Add the chosen solvent (e.g., ethanol, acetic acid, or perform under solvent-free conditions).

  • Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid like Sc(OTf)₃).

Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.[9]

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.

Protocol for the Clauson-Kaas Pyrrole Synthesis with N-Alkoxycarbonyl Protection

This method is useful for introducing a protecting group on the pyrrole nitrogen in a single step.[19][20]

Reaction Setup:

  • Add the carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to a flask and purge with nitrogen.

  • Add acetic acid as the solvent.

Reaction Conditions:

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with dichloromethane and wash with saturated aqueous sodium carbonate solution, followed by brine.

  • Dry the organic layer, concentrate, and purify by passing through a plug of silica gel.

Part 3: Mechanistic Insights and Advanced Topics

Synthesis of Electron-Deficient Pyrroles

The synthesis of pyrroles bearing electron-withdrawing groups can be challenging as they are often less stable and require specific synthetic strategies.[22][23] The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene, is a powerful method for this purpose.[24]

Mechanism of the Van Leusen Pyrrole Synthesis

cluster_0 Van Leusen Pyrrole Synthesis TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion -H+ Base Base Cycloaddition [3+2] Cycloaddition Carbanion->Cycloaddition Alkene Electron-Deficient Alkene Alkene->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Elimination Elimination of Tosyl Group Intermediate->Elimination Pyrrole Substituted Pyrrole Elimination->Pyrrole

References

Hantzsch Pyrrole Synthesis Technical Support Center: A Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Hantzsch pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic multicomponent reaction. Pyrroles are foundational scaffolds in numerous pharmaceuticals and natural products, making their efficient synthesis critical.[1][2] However, the conventional Hantzsch synthesis is often plagued by modest yields and competing side reactions.[1]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind common experimental issues and offer validated protocols to enhance the yield, purity, and predictability of your synthesis.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses high-level questions and the initial steps to take when your reaction is not performing as expected.

Q1: My Hantzsch synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should check first?

A1: Low yields and complex product mixtures are common frustrations, but they can typically be traced back to fundamental parameters. Before investigating specific side reactions, always validate the following:

  • Purity of Starting Materials: Impurities in your β-ketoester, α-haloketone, or amine can introduce competing reactants or inhibitors. Using freshly purified or high-purity commercial reagents is strongly advised.[3]

  • Stoichiometry of Reactants: An incorrect ratio of the three components is a frequent cause of incomplete conversion. Ensure precise measurement of each reactant. A slight excess of the amine component is often beneficial.[4]

  • Reaction Conditions: Temperature and reaction time are critical. Reactions that are too hot or run for too long can lead to thermal degradation of reactants or products. Conversely, insufficient heat or time will result in incomplete reaction. These parameters must be optimized for your specific substrates.[3]

  • Presence of Moisture: Certain variations of the Hantzsch synthesis are sensitive to water. Employing dry solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted hydrolysis and other side reactions.[3]

Q2: What is the generally accepted mechanism for the Hantzsch pyrrole synthesis?

A2: Understanding the primary reaction pathway is crucial for diagnosing side reactions. The synthesis proceeds through several key steps. The most widely accepted mechanism begins with the formation of an enamine intermediate, which is the key nucleophile for the subsequent ring-forming steps.[2][5]

  • Enamine Formation: The reaction starts with a nucleophilic attack by the primary amine (or ammonia) on the β-ketoester, which, after dehydration, forms a stable enamine intermediate.[2][5]

  • Nucleophilic Attack (C-Alkylation): The electron-rich enamine then attacks the α-haloketone. The desired pathway is a C-alkylation, where the α-carbon of the enamine attacks the carbonyl carbon of the α-haloketone. An alternative mechanism involves the enamine attacking the α-carbon of the haloketone in an SN2-type reaction.[5]

  • Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen on a carbonyl group, followed by a final dehydration/elimination step to yield the aromatic pyrrole ring.[5][6]

Hantzsch_Mechanism cluster_start Starting Materials Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine 1. Condensation Amine Primary Amine Amine->Enamine 1. Condensation Haloketone α-Haloketone Intermediate Alkylated Intermediate Haloketone->Intermediate 2. C-Alkylation Enamine->Intermediate 2. C-Alkylation Pyrrole Substituted Pyrrole Intermediate->Pyrrole 3. Cyclization &     Dehydration

Caption: The accepted mechanism of the Hantzsch pyrrole synthesis.
Part 2: Troubleshooting Specific Side Reactions

If general troubleshooting does not resolve your issues, a specific side reaction is likely the culprit. This section details the most common side reactions and provides targeted strategies for their prevention.

Q3: I am observing a significant furan byproduct in my reaction. What is this side reaction and how can I suppress it?

A3: This is arguably the most common side reaction in the Hantzsch synthesis. The furan you are isolating is a result of the competing Feist-Bénary furan synthesis .

  • Why It Happens: The Feist-Bénary pathway involves the base-catalyzed condensation of the β-ketoester and the α-haloketone, followed by cyclization to form a furan. Crucially, this reaction pathway does not involve the amine component.[1][3] It becomes dominant when the reaction between the ketoester and the amine to form the enamine is slow or disfavored.

  • How to Fix It: To favor the desired pyrrole synthesis, you must promote the reaction pathway that incorporates the amine.

    • Increase Amine Concentration: Using a higher concentration or a slight excess of the amine or ammonia will shift the equilibrium towards the formation of the enamine intermediate, outcompeting the furan synthesis pathway.[3]

    • Optimize Base and Solvent: While a base is needed, a very strong base can excessively promote the Feist-Bénary reaction. A weak base is often sufficient. Protic solvents like ethanol can help by stabilizing the enamine intermediate.[4]

    • Pre-form the Enamine: A highly effective strategy is to stir the β-ketoester and the amine together in the solvent for a period (e.g., 30 minutes) before adding the α-haloketone. This ensures a high concentration of the key enamine nucleophile is present once the third component is introduced.[4]

Competing_Pathways cluster_hantzsch Hantzsch Pathway (Desired) cluster_feist_benary Feist-Bénary Pathway (Side Reaction) Start β-Ketoester + α-Haloketone Enamine Enamine Formation (+ Amine) Start->Enamine Favored by high [Amine] Enolate Enolate Formation (No Amine) Start->Enolate Competes with enamine formation Pyrrole Pyrrole Product Enamine->Pyrrole Furan Furan Byproduct Enolate->Furan

Caption: Competing Hantzsch (pyrrole) and Feist-Bénary (furan) pathways.
Q4: My analysis shows byproducts from simple substitution reactions. How can I improve chemoselectivity?

A4: This issue arises from two main competing substitution reactions: 1) the amine reacting directly with the α-haloketone (N-alkylation), and 2) self-condensation of the α-haloketone.

  • Why It Happens: Both the amine and the α-haloketone are reactive species. If the enamine intermediate is not formed efficiently, the amine is free to act as a nucleophile and directly displace the halide on the α-haloketone. Similarly, the α-haloketone can react with itself. These pathways consume your starting materials, reducing the yield of the desired pyrrole.[4]

  • How to Fix It: The key is to control the sequence of reactivity.

    • Slow Addition of α-Haloketone: The most effective method is to add the α-haloketone slowly (e.g., dropwise via an addition funnel) to the reaction mixture containing the pre-formed enamine.[4] This strategy ensures that the concentration of the α-haloketone is always low, minimizing its opportunity for self-condensation or direct reaction with any small amount of free amine.

    • Moderate Temperature: Running the reaction at a moderate temperature can help control the rates of these unwanted side reactions. High temperatures can accelerate all possible pathways, reducing selectivity.[4]

Part 3: Optimized Protocols & Data

Translating theory into practice requires robust, validated protocols. This section provides a step-by-step methodology designed to minimize the side reactions discussed above.

Table 1: Influence of Key Reaction Parameters on Hantzsch Synthesis
ParameterConditionExpected OutcomeRationale & Citation
Solvent Protic (e.g., Ethanol)Favors desired C-alkylation pathway.Protic solvents can stabilize the enamine intermediate through hydrogen bonding, promoting its desired nucleophilic character at the carbon atom.[4]
Aprotic (e.g., THF, Dioxane)May increase N-alkylation or other side reactions.Lacks the ability to stabilize the enamine intermediate in the same way, potentially leading to lower selectivity.
Catalyst None (Thermal)Baseline condition, may require higher temperatures.The classical Hantzsch synthesis often proceeds without a catalyst, relying on thermal energy.
Organocatalyst (e.g., DABCO)Can improve yield and selectivity under milder conditions.Catalyzes the enamine formation and subsequent steps, allowing for lower reaction temperatures and potentially cleaner reactions.[3]
Lewis Acid (e.g., Yb(OTf)₃)May increase reaction rate but can alter regioselectivity.Coordinates to carbonyl oxygen, but may lead to unexpected 4-substituted pyrrole isomers. Use with caution.[1]
Addition Order Slow addition of α-haloketoneMinimizes α-haloketone self-condensation and direct reaction with amine.Keeps the instantaneous concentration of the α-haloketone low, favoring its reaction with the more abundant enamine intermediate.[4]
All components mixed at onceHigher risk of side product formation.Allows all competing reaction pathways to occur simultaneously from the start.
Experimental Protocol: Optimized Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol incorporates best practices to minimize furan formation and other substitution side reactions.

Materials:

  • Ethyl acetoacetate (β-ketoester)

  • Aniline (primary amine)

  • α-chloroacetone (α-haloketone)

  • Ethanol (solvent)

Procedure:

  • Enamine Pre-formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and aniline (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.[4]

  • Slow Addition: Slowly add a solution of α-chloroacetone (1.0 eq) in ethanol to the reaction mixture dropwise over 15-20 minutes using an addition funnel.[4]

  • Reaction: Gently heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between diethyl ether and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to obtain the pure pyrrole product.

Part 4: Troubleshooting Workflow

When faced with a suboptimal reaction, a logical diagnostic process is essential. Use the following workflow to identify and solve the problem.

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check_Basics Step 1: Verify Basics - Reagent Purity - Stoichiometry - Dry Conditions Start->Check_Basics Analyze_Crude Step 2: Analyze Crude Mixture (TLC, LC-MS, 1H NMR) Check_Basics->Analyze_Crude Identify_Byproduct Step 3: Identify Major Byproduct(s) Analyze_Crude->Identify_Byproduct Furan Furan Derivative (Feist-Bénary) Identify_Byproduct->Furan Furan Detected Substitution Direct Substitution or Self-Condensation Products Identify_Byproduct->Substitution Other Byproducts Unreacted_SM Mainly Unreacted Starting Material Identify_Byproduct->Unreacted_SM No Reaction Fix_Furan Solution: - Increase [Amine] - Pre-form Enamine Furan->Fix_Furan Fix_Substitution Solution: - Pre-form Enamine - Add Haloketone Slowly Substitution->Fix_Substitution Fix_Unreacted Solution: - Increase Temperature - Increase Reaction Time - Consider a Catalyst Unreacted_SM->Fix_Unreacted

Caption: A decision-making workflow for troubleshooting the Hantzsch synthesis.

References

Technical Support Center: Enhancing the Biological Activity of 1H-Pyrrole-2-carboxamide Through Structural Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of 1H-Pyrrole-2-carboxamide. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing the biological activity of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of the this compound scaffold?

The this compound core is a privileged structure in medicinal chemistry, featured in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to:

  • Anticancer: Derivatives have shown cytotoxic activity against various cancer cell lines.[3][4]

  • Antimicrobial and Antifungal: The scaffold is a promising framework for developing novel agents to combat bacterial and fungal infections.[5][6]

  • Antiviral: Certain derivatives have been investigated for their potential antiviral properties.[4]

  • Enzyme Inhibition: A significant area of research involves the development of this compound derivatives as potent enzyme inhibitors, such as for phosphodiesterase 4B (PDE4B) and mycobacterial membrane protein large 3 (MmpL3).[7][8]

  • Neuroprotective: Some derivatives have been evaluated for their potential in treating neurodegenerative diseases.[9]

Q2: What are the key considerations for initiating a structural modification campaign on the this compound core?

Before embarking on a structural modification campaign, a thorough understanding of the structure-activity relationship (SAR) is crucial. Key considerations include:

  • Identification of Key Pharmacophoric Features: Determine which parts of the molecule are essential for its biological activity. For the this compound scaffold, these are typically the pyrrole ring, the carboxamide linker, and the substituents on both.

  • Target and Mechanism of Action: A clear understanding of the biological target and the compound's mechanism of action will guide rational design of new analogs.

  • Physicochemical Properties: Consider how modifications will affect properties like solubility, lipophilicity, and metabolic stability, as these are critical for drug-likeness.

  • Synthetic Accessibility: Evaluate the feasibility of the proposed modifications based on available synthetic routes and resources.

Q3: How can I leverage computational modeling in my structural modification strategy?

Computational modeling, such as molecular docking, can be a powerful tool to predict how structural changes might affect the binding of your compound to its target protein.[7] By docking proposed analogs into the active site of the target, you can:

  • Visualize potential binding modes.

  • Identify key interactions, such as hydrogen bonds and hydrophobic interactions.[8]

  • Prioritize the synthesis of compounds with the most promising predicted binding affinities.

  • Rationalize observed SAR data.

Troubleshooting Guides

Synthesis
Q: My amide coupling reaction to form the 2-carboxamide is giving low yields. What are the common causes and how can I troubleshoot this?

A: Low yields in amide coupling are a common issue. Here are several factors to consider and troubleshoot:

  • Coupling Reagents: The choice of coupling reagent is critical. If standard reagents like T3P are not effective, consider exploring others such as HATU, HOBt/EDC, or PyBOP.

  • Base: The base used to neutralize the amine salt and activate the coupling reagent is important. Diisopropylethylamine (DIPEA) is a common choice.[7] Ensure it is fresh and anhydrous.

  • Solvent: The reaction solvent must be anhydrous. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.

  • Reaction Temperature: Most amide couplings are run at room temperature, but some may benefit from cooling to 0°C to minimize side reactions.

  • Purity of Starting Materials: Ensure your pyrrole-2-carboxylic acid and amine are pure and free of any residual water or other nucleophiles that could compete in the reaction.

  • Alternative Synthetic Route: Consider an alternative approach, such as converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.[10]

Experimental Protocol: General Amide Coupling
  • Dissolve the 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Add the coupling reagent (e.g., T3P, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification
Q: I'm having difficulty separating my desired product from unreacted starting material by column chromatography. What can I do?

A: Chromatographic separation can be challenging. Here are some strategies:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. A shallow gradient can often improve separation. Consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to reduce tailing.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Preparative TLC or HPLC: For small quantities of valuable material, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.

Biological Assays
Q: My IC50 values are inconsistent between experiments. What are the potential causes and how can I improve reproducibility?

A: Inconsistent IC50 values are a frequent problem in biological assays and can often be traced back to issues with compound solubility.[11][12]

  • Compound Precipitation: Compounds with low aqueous solubility can precipitate in the assay buffer, leading to a lower effective concentration at the target and thus, an artificially high IC50.[11]

    • Troubleshooting:

      • Visually inspect your assay plates for any signs of precipitation.

      • Determine the kinetic solubility of your compound in the assay buffer.

      • Optimize the dilution protocol to minimize the time the compound spends in an aqueous environment before being added to the assay.[11]

  • DMSO Concentration: High concentrations of DMSO can affect enzyme activity and cell viability, leading to erroneous results.

    • Troubleshooting:

      • Keep the final DMSO concentration in your assay as low as possible, typically below 1%.

      • Ensure that the DMSO concentration is consistent across all wells, including controls.

  • Assay Variability: Inherent variability in biological assays can also contribute to inconsistent results.[13]

    • Troubleshooting:

      • Run assays in triplicate or quadruplicate to obtain statistically significant data.

      • Include positive and negative controls in every experiment to monitor assay performance.

      • Ensure consistent cell seeding densities and incubation times.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings for this compound derivatives based on published literature. This can serve as a guide for designing new analogs with enhanced activity.

Modification Site Modification Effect on Activity Reference
Pyrrole Ring N-methylationReduced activity[8]
Replacement with other heterocycles (imidazole, pyrazole, furan)Significant loss of activity[14]
HalogenationCan enhance binding to target enzymes[10]
Carboxamide Linker N-methylation (on amide)Loss of activity[8]
Introduction of a methylene spacerInactive compound[7]
Substituents Bulky, hydrophobic groups on the carboxamide nitrogenIncreased potency[8]
Small, aromatic, or secondary amine groups on the carboxamide nitrogenLoss of potency[8]
Electron-withdrawing groups on a phenyl substituent on the pyrrole ringImproved activity[8]

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 1H-Pyrrole-2-carboxylic Acid + Amine coupling Amide Coupling start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization primary_screen Primary Screening characterization->primary_screen Pure Compound dose_response Dose-Response Assay (IC50) primary_screen->dose_response secondary_assay Secondary/Orthogonal Assays dose_response->secondary_assay adme_tox In Vitro ADME/Tox secondary_assay->adme_tox

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

SAR Decision Tree

G start Initial Hit Compound q1 Is the activity potent? start->q1 a1_yes Explore modifications to improve physicochemical properties q1->a1_yes Yes a1_no Focus on increasing potency q1->a1_no No q2 What part of the molecule to modify? a1_yes->q2 a1_no->q2 mod_pyrrole Modify Pyrrole Ring q2->mod_pyrrole mod_amide Modify Carboxamide Substituent q2->mod_amide mod_linker Modify Linker q2->mod_linker outcome Synthesize & Test New Analogs mod_pyrrole->outcome mod_amide->outcome mod_linker->outcome G start Inconsistent IC50 Values q_solubility Is compound solubility an issue? start->q_solubility a_solubility_yes Determine kinetic solubility. Optimize dilution protocol. q_solubility->a_solubility_yes Yes q_dmso Is DMSO concentration >1% or inconsistent? q_solubility->q_dmso No a_dmso_yes Lower and normalize DMSO concentration. q_dmso->a_dmso_yes Yes q_assay_var Are proper controls and replicates included? q_dmso->q_assay_var No a_assay_var_yes Review other assay parameters (e.g., incubation time, cell density). q_assay_var->a_assay_var_yes Yes a_assay_var_no Implement robust controls and increase replicate number. q_assay_var->a_assay_var_no No

References

Technical Support Center: Navigating Solubility Challenges of 1H-Pyrrole-2-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1H-Pyrrole-2-carboxamide and its derivatives. This guide is designed to provide expert insights and practical solutions to the common solubility hurdles encountered during in vitro and in vivo experimental workflows. As a compound class with significant therapeutic potential, ensuring its proper solubilization is the first critical step toward obtaining reliable and reproducible data.[1][2][3] This center is structured to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and properties of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, aromatic amide with the molecular formula C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol .[4][5] While specific, experimentally determined aqueous solubility data is not extensively published, its structure suggests limited solubility in aqueous buffers due to the presence of the aromatic pyrrole ring. Like many small molecules in drug discovery, it is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6][7]

Q2: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

A2: This is a very common phenomenon known as "compound crashing" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay medium is often too low to keep the compound dissolved. This is a critical issue as over 70% of new chemical entities are poorly water-soluble, making this a frequent challenge in drug development.[8]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. The exact tolerance depends on the specific cell line and the duration of the experiment. Always run a vehicle control (assay medium with the same final DMSO concentration) to assess the impact of the solvent on your experimental system.

Q4: Can I use heat or sonication to dissolve my compound?

A4: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid the dissolution of your compound in the initial solvent, especially for preparing a concentrated stock.[9] However, be cautious. Some compounds can be heat-labile. Furthermore, while these methods can help create a supersaturated solution, the compound may precipitate out again over time as it cools or equilibrates.[8] It is recommended to prepare fresh solutions and use them promptly.[9]

Troubleshooting Guide: From Stock to Assay

This section provides a systematic approach to diagnosing and solving solubility issues at different stages of your experiment.

Problem 1: Compound Precipitation in the Primary Stock Solution (e.g., 100% DMSO)

If you observe particulates or cloudiness in your initial DMSO stock, it indicates that you have exceeded the compound's solubility limit even in this potent organic solvent.

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward solution is to prepare a new stock at a lower concentration.

  • Gentle Warming/Sonication: As mentioned in the FAQs, carefully warm the solution or use a sonicator bath to aid dissolution.[9] Ensure the compound is stable under these conditions.

  • Alternative Organic Solvents: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be considered, depending on the compatibility with your assay.

Problem 2: Precipitation Upon Dilution into Aqueous Assay Medium

This is the most frequent solubility challenge. The workflow below will guide you in selecting an appropriate solubilization strategy.

Workflow for Optimizing Aqueous Solubility

The following diagram outlines a decision-making process for addressing compound precipitation in your final assay medium.

Solubility_Workflow start Start: Compound precipitates in aqueous medium check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Reduce DMSO conc. (may worsen precipitation initially) check_dmso->reduce_dmso Yes ph_modification Can pH be adjusted without affecting assay? check_dmso->ph_modification No reduce_dmso->ph_modification adjust_ph Adjust buffer pH to ionize the compound (if applicable) ph_modification->adjust_ph Yes use_cosolvents Try Co-solvents ph_modification->use_cosolvents No adjust_ph->use_cosolvents Still precipitates success Success: Compound is soluble adjust_ph->success Soluble use_excipients Try Solubility Enhancing Excipients use_cosolvents->use_excipients Still precipitates use_cosolvents->success Soluble formulation Consider Advanced Formulations use_excipients->formulation Still precipitates use_excipients->success Soluble formulation->success Soluble fail Re-evaluate compound or assay parameters formulation->fail Still precipitates

Caption: Decision workflow for troubleshooting solubility.

Detailed Methodologies for Solubility Enhancement

If simple dilution of a DMSO stock is unsuccessful, several formulation strategies can be employed. These methods aim to increase the aqueous solubility of lipophilic compounds.[8]

Method 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of a compound when added to the aqueous medium.[10]

Common Co-solvents:

  • Polyethylene Glycol (PEG 300 or PEG 400): Often used in preclinical formulations.

  • Propylene Glycol (PG): Another commonly used solvent.

  • Ethanol: Use with caution in cell-based assays due to potential toxicity.

Experimental Protocol: Co-solvent Formulation

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 40 mg/mL).[11]

  • In a separate sterile tube, prepare the co-solvent vehicle. A common starting formulation is the PEG300/Tween-80/Saline mixture .

    • Combine 10% DMSO (from your stock solution).

    • Add 40% PEG300.

    • Add 5% Tween-80 (a surfactant, see Method 2).

    • Add 45% saline or your basal medium.

  • Vortex thoroughly until a clear solution is formed.

  • This mixture can then be serially diluted into your assay medium. Always verify that the final concentration of all components is compatible with your assay.

Method 2: Using Surfactants and Cyclodextrins

Surfactants and cyclodextrins are excipients that can encapsulate poorly soluble compounds, increasing their apparent solubility.[10][12]

  • Surfactants (e.g., Tween-80, Cremophor EL): These form micelles that can hold the lipophilic compound in their core. This is particularly useful for in vivo formulations.[10]

  • Cyclodextrins (e.g., β-cyclodextrin, Captisol® (SBE-β-CD)): These are cyclic oligosaccharides that form a truncated cone structure. The hydrophobic interior can encapsulate the drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[9][10]

Experimental Protocol: Cyclodextrin Formulation

  • Prepare a stock solution of 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or your buffer.

  • Prepare a concentrated stock of this compound in 100% DMSO.

  • Create the final formulation by adding the DMSO stock to the cyclodextrin solution. A common ratio is 10% DMSO stock to 90% of the SBE-β-CD solution.[9]

  • Mix thoroughly. This formulation can then be diluted into your final assay medium.

Summary of Formulation Strategies

The table below provides a starting point for various formulation approaches. The final choice will depend on the specific requirements of your assay.

Strategy Components Typical Composition Advantages Considerations
Co-solvent DMSO, PEG300, Tween-80, Saline10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[9]Simple to prepare; widely used.Potential for vehicle effects in sensitive assays.
Cyclodextrin DMSO, SBE-β-CD, Saline10% DMSO / 90% (20% SBE-β-CD in Saline)[9]Low cellular toxicity; effective for many compounds.Can be expensive; may affect drug-target binding.
Lipid-Based DMSO, Corn Oil10% DMSO / 90% Corn Oil[9]Suitable for oral dosing in in vivo studies.Not suitable for most in vitro aqueous assays.

Advanced Considerations & Best Practices

  • Kinetic vs. Thermodynamic Solubility: Quick dissolution methods may create a supersaturated, kinetically soluble state that is not stable long-term. Be aware that precipitation might occur over the course of a longer experiment.[13]

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound (micronization) can increase the dissolution rate. This is an advanced technique typically used in later-stage drug development.

  • Salt Forms: While not directly applicable to the neutral this compound, for derivatives with ionizable groups, forming a salt can dramatically improve aqueous solubility.[11]

  • Always Validate: Before running your main experiment, perform a solubility test. Prepare your highest desired concentration in the final assay medium and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C).

By systematically applying these troubleshooting steps and formulation strategies, researchers can overcome the solubility challenges associated with this compound, leading to more accurate and reliable biological data.

References

Technical Support Center: Characterization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the experimental analysis of these vital heterocyclic compounds. The inherent reactivity and electronic nature of the pyrrole ring, while central to its utility, often present unique difficulties in purification and structural elucidation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: General Purity, Stability, and Handling

This section addresses the most frequent initial observations that can indicate underlying issues with a pyrrole sample's integrity.

Q1: My purified pyrrole derivative is colored (e.g., yellow, brown, or even black), but I expect a colorless compound. What is the cause, and how can I fix it?

A1: Color in a purified pyrrole sample is a classic and very common issue. It almost invariably points to the presence of impurities, even in trace amounts, arising from three primary sources:

  • Oxidation: The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This process can be catalyzed by trace acidic residues from the synthesis, leading to the formation of highly conjugated, colored oligomers or polymers.[1][3] Pyrrole itself is a colorless liquid that darkens readily upon air exposure.[4][5]

  • Residual Metal Catalysts: If your synthesis involved a transition metal catalyst (e.g., Palladium, Ruthenium, Iron), trace amounts may persist even after chromatography, imparting a distinct color to the final product.[1]

  • Highly Conjugated Byproducts: The synthesis itself can generate small quantities of intensely colored, conjugated side products that may co-elute with your target compound during initial purification.[1]

Below is a systematic workflow to diagnose and resolve coloration issues.

G start Colored Pyrrole Sample cause1 Suspect Oxidation start->cause1 Exposed to air/light? cause2 Suspect Residual Catalyst start->cause2 Used metal catalyst? cause3 Suspect Conjugated Byproduct start->cause3 Complex reaction? solution1 Work under Inert Atmosphere (N2 or Ar) Store cold, dark, inert cause1->solution1 solution2 Charcoal Treatment cause1->solution2 solution3 ICP-MS or AAS Analysis cause2->solution3 Confirm Metal solution4 Re-purify: - Second Column - Recrystallization - Prep-HPLC cause2->solution4 cause3->solution4

Caption: Troubleshooting workflow for colored pyrrole derivatives.

  • Minimize Exposure: Handle the compound quickly, preferably under an inert atmosphere (Nitrogen or Argon), and minimize exposure to bright light.[1] For storage, use amber vials and keep them at low temperatures (-20°C is recommended).[6]

  • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. This can effectively adsorb many colored impurities, but be aware it may also reduce your overall yield.[1]

  • Re-purification: A second, careful purification step is often necessary. This could be another column chromatography run, preparative TLC, or recrystallization from a different solvent system.[1]

Section 2: Purification Pitfalls

Purification is often the most challenging step in working with pyrrole derivatives due to their polarity and potential for interaction with stationary phases.

Q2: My pyrrole derivative streaks or tails badly on a silica gel column, resulting in poor separation and low purity. What can I do?

A2: This is a frequent and frustrating problem. Streaking is typically caused by strong, non-ideal interactions between your polar pyrrole derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] The N-H proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5), but the lone pair on the nitrogen can act as a hydrogen bond acceptor, leading to these strong interactions.

G start Streaking/Tailing on Silica Gel Column decision1 Modify Eluent? start->decision1 decision2 Modify Stationary Phase? decision1->decision2 No / Insufficient solution1 Add Basic Modifier to Eluent: 0.1-1% Triethylamine (Et3N) or Pyridine decision1->solution1 Yes solution4 Use a Slower Gradient (Gradual Polarity Increase) decision1->solution4 Also consider solution2 Use Deactivated Silica Gel (See Protocol 1) decision2->solution2 Yes solution3 Switch to Alumina (Neutral or Basic) decision2->solution3 Alternatively

Caption: Troubleshooting workflow for poor column chromatography.

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount (0.1-1% v/v) of a base like triethylamine (Et₃N) or pyridine to your eluent system.[1] This base will preferentially bind to the silanol groups, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If a basic modifier is not effective or incompatible with your molecule, consider switching your stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic or acid-sensitive compounds.[1]

  • Deactivate the Silica Gel: You can pre-treat your silica gel to cap the acidic sites before packing the column.

  • Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 30 minutes.

  • Pack the column as usual with the treated slurry.

  • Run the column using an eluent that also contains 0.1-1% triethylamine to maintain the deactivation.

Q3: I can't find a good recrystallization solvent. My compound either "oils out" or is too soluble/insoluble.

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid. This typically happens when the solution is too concentrated or cooled too quickly, or if the compound's melting point is lower than the solution's temperature.[1]

ProblemPotential CauseSolution
"Oiling Out" Solution is supersaturated; Cooled too quickly.1. Add more hot solvent to create a more dilute solution.[1] 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1] 3. Scratch the inside of the flask with a glass rod to induce nucleation.
Too Soluble Incorrect solvent choice.1. Try a less polar solvent. 2. Use a two-solvent system: Dissolve the compound in a minimum of a "good" solvent (high solubility) and slowly add a "bad" solvent (low solubility) dropwise until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow to cool slowly.[1]
Too Insoluble Incorrect solvent choice.1. Try a more polar solvent. 2. Use a Soxhlet extractor for compounds with very low solubility in all suitable solvents.
Section 3: Spectroscopic Characterization Challenges

Even with a pure sample, interpreting the spectra of pyrrole derivatives can be non-trivial.

Q4: The N-H proton signal in my ¹H NMR spectrum is very broad or completely absent. How can I observe it?

A4: This is a classic hallmark of NMR spectroscopy involving nitrogen. The issue stems from the quadrupolar nature of the dominant nitrogen isotope, ¹⁴N (I=1). This nucleus has a non-spherical charge distribution, which leads to rapid relaxation. This rapid quadrupolar relaxation efficiently decouples the ¹⁴N nucleus from the attached proton, causing the N-H proton signal to broaden, sometimes to the point where it disappears into the baseline.[7]

G cause ¹⁴N Nucleus (I=1, Quadrupolar) effect1 Rapid Quadrupolar Relaxation cause->effect1 effect2 Efficient Decoupling of ¹⁴N from ¹H effect1->effect2 result Broad or Invisible N-H Proton Signal effect2->result solution1 Change Temperature (VT-NMR) (Alters relaxation rate) result->solution1 Solution solution2 ¹⁴N Double Resonance (Decoupling Experiment) result->solution2 Solution

Caption: Cause of N-H peak broadening in ¹H NMR and its solutions.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures changes the rate of molecular tumbling and thus the relaxation rate. Lowering the temperature often sharpens the N-H signal.[6][7] Conversely, raising the temperature can sometimes resolve the signal into the expected triplet.[7]

  • Double Resonance: This is an elegant technique where a second radiofrequency field is applied at the ¹⁴N resonance frequency, effectively decoupling it from the protons and resulting in a sharp N-H singlet.[7]

Unsubstituted Pyrrole: Typical ¹H NMR Shifts (CDCl₃) [4]
Proton Chemical Shift (δ, ppm)
H2, H5~6.68
H3, H4~6.22
N-H~8.0 (Often very broad)
Q5: I am struggling to interpret the fragmentation pattern of my 2-substituted pyrrole derivative in ESI-MS/MS. Are there common pathways?

A5: Yes, the fragmentation of 2-substituted pyrroles in positive-ion ESI-MS is heavily influenced by the nature of the side chain. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragments to support your proposed pathways.[6]

A study on various 2-substituted pyrroles provides excellent guidance on predictable fragmentation patterns.[8]

Substituent Type at C2 Common Neutral Losses & Fragment Ions
Side chain with aromatic groups - Loss of H₂O- Loss of aldehydes- Loss of the pyrrole moiety itself
Side chain with non-aromatic groups - Loss of H₂O- Loss of alcohols- Loss of C₃H₆

Interpretation Tip: The fragmentation pathways are significantly influenced by the substituents at the 2-position of the pyrrole ring.[8] Always consider the stability of potential fragment ions and neutral losses when proposing a mechanism.

References

Section 1: Strategic Synthesis Routes for Scalable Production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of chemical manufacturing requires a blend of deep scientific understanding and practical, field-tested experience. This Technical Support Center is designed for you—the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical production. Our focus today is on a critical building block: 1H-Pyrrole-2-carboxamide .

As your Senior Application Scientist, I will guide you through the strategic decisions and troubleshooting steps necessary to transition this synthesis from the bench to bulk production. This is not just a list of protocols; it is a comprehensive guide grounded in chemical principles to ensure your scale-up process is efficient, safe, and successful.

The first and most critical decision in any scale-up campaign is the selection of the synthetic route. The ideal route for large-scale production prioritizes safety, cost-effectiveness, atom economy, and robustness over the novelty or elegance often favored in discovery chemistry.

Q1: What are the most viable synthetic routes for manufacturing this compound on a large scale?

There are three primary, industrially relevant strategies for synthesizing the this compound core. The optimal choice depends on the availability of starting materials, cost targets, and the specific equipment available in your facility.

  • Direct Amidation of Pyrrole-2-carboxylic Acid: This is the most straightforward approach. It involves the coupling of Pyrrole-2-carboxylic acid with an ammonia source. Its primary advantage is the directness of the final step.[1]

  • Hydrolysis of 2-Cyanopyrrole: This two-step approach first requires the synthesis of 2-Cyanopyrrole, which is then hydrolyzed to the desired carboxamide. This can be advantageous if 2-Cyanopyrrole is a more readily available or cost-effective intermediate.[2][3]

  • Via an Activated Pyrrole Intermediate (2-Trichloroacetylpyrrole): This method utilizes 2-(trichloroacetyl)pyrrole as a stable, effective equivalent of a pyrrole acid chloride. It reacts smoothly with ammonia to form the amide, generating a neutral, easily removed byproduct (chloroform).[4]

Below is a comparative analysis to guide your selection process.

Strategy Starting Material Key Reagents Pros Cons Scalability Score
Direct Amidation Pyrrole-2-carboxylic acidCoupling Agent (e.g., T3P), Ammonia SourceHighly convergent; one-step final transformation.Requires a coupling agent, adding cost and waste streams.9/10
Nitrile Hydrolysis 2-CyanopyrroleH₂O₂, K₂CO₃ in DMSOAvoids costly coupling agents.Two-step process; hydrolysis conditions can be harsh.[3]7/10
Activated Intermediate PyrroleTrichloroacetyl chloride, AmmoniaForms a stable intermediate; clean reaction with a neutral byproduct.[4]Requires synthesis of the trichloroacetyl intermediate.8/10

Section 2: Troubleshooting Guide for Scale-Up Synthesis

Transitioning a synthesis from grams to kilograms invariably introduces challenges. This section addresses the most common issues encountered during the scale-up of this compound production, providing both diagnostic questions and actionable solutions.

Workflow: Troubleshooting Low Reaction Yield

Low yield is the most frequent and frustrating issue in process chemistry. The following diagnostic workflow can help systematically identify and resolve the root cause.[5][6]

G start Low Yield Observed reagent_check 1. Reagent Purity & Stoichiometry Check start->reagent_check condition_check 2. Reaction Condition Verification start->condition_check workup_check 3. Workup & Isolation Protocol Review start->workup_check analytics_check 4. Analytical Method Validation start->analytics_check sub_reagent1 Purity of Pyrrole Starting Material? (GC/NMR) reagent_check->sub_reagent1 sub_reagent2 Activity/Purity of Coupling Agent? (If applicable) reagent_check->sub_reagent2 sub_reagent3 Accurate Stoichiometry? (Especially base/coupling agent) reagent_check->sub_reagent3 sub_condition1 Correct Temperature Profile? (Exotherm control) condition_check->sub_condition1 sub_condition2 Adequate Mixing? (No dead spots in reactor) condition_check->sub_condition2 sub_condition3 Atmosphere Control? (Inert gas for sensitive reagents) condition_check->sub_condition3 sub_workup1 Product Lost in Aqueous/Organic Washes? (Check pH, perform extraction on waste streams) workup_check->sub_workup1 sub_workup2 Product Degradation During Isolation? (Thermal stability, pH sensitivity) workup_check->sub_workup2 sub_analytics1 Is the product volatile? (Loss during solvent removal) analytics_check->sub_analytics1 sub_analytics2 In-Process Controls (IPC) Accurate? (TLC/HPLC method robust?) analytics_check->sub_analytics2 end_node Root Cause Identified & Corrective Action Implemented sub_reagent1->end_node sub_reagent2->end_node sub_reagent3->end_node sub_condition1->end_node sub_condition2->end_node sub_condition3->end_node sub_workup1->end_node sub_workup2->end_node sub_analytics1->end_node sub_analytics2->end_node

Caption: A systematic workflow for diagnosing the root cause of low reaction yields.

Q2: My amidation reaction is sluggish and gives low conversion, even with extended reaction times. What is the likely cause?

This is a classic problem often related to either insufficient activation of the carboxylic acid or issues with the nucleophile (ammonia source).

  • Expertise & Experience: In large-scale reactors, inefficient mixing or poor temperature control can lead to localized "hot spots" or "cold spots." For amidation reactions, which can be exothermic, poor heat removal can degrade the activated intermediate or the coupling agent. Conversely, if the reaction mass is not maintained at the optimal temperature, the reaction rate will decrease significantly.[7]

  • Causality: The most common coupling agents, like carbodiimides (EDCI) or phosphonium salts (T3P), work by forming a highly reactive activated intermediate (e.g., an O-acylisourea or a mixed anhydride). If this intermediate is not formed efficiently or is consumed by side reactions, the amidation will fail.

    • Inadequate Drying: Water is the enemy. Trace amounts of water in your starting materials or solvents will hydrolyze the activated intermediate back to the starting carboxylic acid, effectively killing the reaction. Ensure all reagents and the reactor are scrupulously dry.[6]

    • Incorrect Base Stoichiometry: Most amidation reactions require a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the acid formed and to deprotonate the ammonium salt. If insufficient base is used, the reaction medium becomes acidic, protonating the amine nucleophile and rendering it inactive.

  • Trustworthiness (Self-Validating System): Before committing to a large-scale run, perform a small-scale (1-5g) trial run where you meticulously dry all reagents and solvents. Monitor the reaction by HPLC or TLC. A successful small-scale run validates that your reagents and conditions are fundamentally sound, pointing to scale-dependent issues (mixing, heat transfer) if the large batch fails.

Q3: I am observing significant byproduct formation, particularly a dark, tarry substance. What is happening and how can I prevent it?

The pyrrole ring is electron-rich and susceptible to polymerization, especially under acidic conditions or upon exposure to air and light.[8][9]

  • Expertise & Experience: This is a hallmark of pyrrole instability. The dark coloration is due to the formation of polypyrrole, an insoluble polymer.[8] This is often triggered during the reaction itself or, more commonly, during workup if the pH drops too low.

  • Causality:

    • Acid-Catalyzed Polymerization: If the reaction conditions become acidic (e.g., from the HCl byproduct of a coupling agent like EDCI without sufficient base), the pyrrole ring can be protonated, initiating polymerization.[10]

    • Oxidative Degradation: Pyrrole is notoriously unstable and darkens on exposure to air.[8] While the carboxamide group is deactivating and lends some stability, prolonged reaction times at elevated temperatures in the presence of oxygen can still lead to degradation.

  • Authoritative Grounding & Protocol:

    • Inert Atmosphere: Always conduct large-scale pyrrole chemistry under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[11]

    • pH Control During Workup: During the aqueous workup, avoid strong acids. Use a buffered wash or a mild base like sodium bicarbonate to neutralize any residual acid. The pH should be maintained above 7 to prevent polymerization.

    • N-Protection Strategy: For multi-step syntheses leading up to the final product, protecting the pyrrole nitrogen with an electron-withdrawing group (like Boc or sulfonyl) can significantly reduce the ring's reactivity and prevent polymerization.[12] However, this adds steps (protection/deprotection) and may not be necessary for a simple, final-step amidation if conditions are carefully controlled.

Section 3: Protocols and Process Safety

Q4: Can you provide a robust, scalable protocol for the direct amidation of Pyrrole-2-carboxylic acid?

Certainly. The following protocol is designed for scalability and utilizes Propylphosphonic Anhydride (T3P®), a coupling agent favored in industrial settings due to its high reactivity, excellent safety profile, and the easy removal of its water-soluble byproducts.[13]

Experimental Protocol: T3P-Mediated Amidation of Pyrrole-2-carboxylic Acid

Safety First: This reaction is exothermic and generates gaseous ammonia. It must be conducted in a well-ventilated area or fume hood, inside a suitable reactor with proper temperature control and pressure relief. Adherence to all institutional and governmental safety guidelines is mandatory.[14]

Reagents & Equipment:

  • Pyrrole-2-carboxylic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • T3P® (50 wt% solution in Ethyl Acetate) (1.5 eq)

  • Ethyl Acetate (or another suitable aprotic solvent like 2-MeTHF)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with Pyrrole-2-carboxylic acid (1.0 eq), ammonium chloride (1.2 eq), and Ethyl Acetate (approx. 10 volumes).

  • Cooling & Base Addition: Begin stirring and cool the suspension to 0-5 °C using a chiller. Slowly add the triethylamine (3.0 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • T3P Addition (Activation): Once the base addition is complete and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of the T3P® solution (1.5 eq). This step is exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 15 °C.

  • Reaction: After the T3P addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples and analyzing them via TLC or HPLC until the starting material is consumed.

  • Quench & Workup:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly and carefully quench the reaction by adding water (5 volumes).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by slurry in a solvent where the product is sparingly soluble but impurities are.

Q5: What are the critical process safety considerations when scaling this reaction?

Process safety is paramount and non-negotiable.[14] A failure to understand the thermal hazards of your process can lead to a runaway reaction.

  • Thermal Hazard Assessment: Before any scale-up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is essential to determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

  • Exotherm Control: The T3P-mediated amidation is exothermic. The primary safety control is the addition rate of the T3P solution. The reactor's cooling capacity must be sufficient to remove the heat generated. A "what-if" analysis should be performed: what happens if cooling is lost? The process must be designed to be safe even in such a scenario.

  • Gas Evolution: This specific protocol uses ammonium chloride and a base, which generates free ammonia (NH₃) in situ. While this is often safer than handling anhydrous ammonia directly, the reactor must be properly vented to handle the off-gassing.

Diagram: Scale-Up Safety & Process Control Workflow

G lab_opt Lab Scale Optimization (1-10g) hazop Hazard & Operability (HAZOP) Study lab_opt->hazop Identify Potential Hazards calorimetry Reaction Calorimetry (Determine ΔHrxn, MTSR) hazop->calorimetry Quantify Thermal Risks pilot_scale Pilot Scale Run (1-10kg) Controlled Conditions calorimetry->pilot_scale Define Safe Operating Limits (Temp, Dosing Rate) process_validation Process Validation & SOP pilot_scale->process_validation Confirm Robustness & Reproducibility manufacturing Full-Scale Manufacturing process_validation->manufacturing Standard Operating Procedure (SOP) Finalized

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 1H-Pyrrole-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrole-2-carboxamide Analogs for Drug Discovery

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic motif is a key component in compounds demonstrating antibacterial, antifungal, anticancer, and anti-inflammatory properties, among others.[1][3] The inherent features of the pyrrole ring and the carboxamide linkage—specifically their capacity for hydrogen bonding and the relative ease of synthetic modification—make this scaffold an attractive starting point for the development of novel therapeutics.[1]

This guide provides a comprehensive comparison of structure-activity relationship (SAR) studies for various classes of this compound analogs. By dissecting the impact of specific structural modifications on biological activity against diverse targets, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to ensure a scientifically rigorous and practical resource.

At its heart, the this compound scaffold presents several key positions for chemical modification, each offering a vector for tuning potency, selectivity, and pharmacokinetic properties. The pyrrole NH and the amide NH often act as crucial hydrogen bond donors, anchoring the molecule within the target's binding site, while the carbonyl oxygen serves as a hydrogen bond acceptor. Understanding the role of each position is fundamental to rational drug design.

G start Start with Substituted 1H-pyrrole-2-carboxylic acid ester step1 Saponification: NaOH, MeOH/H2O start->step1 intermediate Intermediate: 1H-pyrrole-2-carboxylic acid step1->intermediate step2 Amide Coupling: T3P, DIPEA, Amine (R-NH2), DMF intermediate->step2 product Final Product: This compound Analog step2->product purify Purification: Chromatography/Recrystallization product->purify

References

A Comparative Guide to the Validation of 1H-Pyrrole-2-carboxamide as a Therapeutic Lead for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Drug Discovery & Development

This guide provides an in-depth technical framework for the validation of 1H-Pyrrole-2-carboxamide as a potential therapeutic lead compound. We will focus on its evaluation as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. The narrative will compare its performance benchmarks against Olaparib, an FDA-approved PARP inhibitor, providing the causal logic behind experimental choices and presenting detailed protocols for reproducibility.

Introduction: The Rationale for Investigating this compound

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore present in numerous biologically active compounds, demonstrating a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1] Its structural simplicity, synthetic tractability, and resemblance to the nicotinamide portion of the NAD+ substrate make it an attractive starting point for designing enzyme inhibitors.

Our focus is on its potential to inhibit PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[2] In cancers with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks (DSBs) during replication.[3] This overwhelms the compromised HR pathway, resulting in cell death through a concept known as synthetic lethality.[4][5] This mechanism is the foundation for the clinical success of approved PARP inhibitors like Olaparib.[3][6][7]

This guide will systematically validate this compound (hereafter referred to as "Lead Compound X") by comparing its biochemical potency, cellular activity, and drug-like properties against the clinical benchmark, Olaparib.

Proposed Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

Lead Compound X is hypothesized to function as a competitive inhibitor at the NAD+ binding site of PARP-1. Upon DNA damage, PARP-1 is recruited to the site of an SSB. It then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting downstream DNA repair machinery.[2][8] By occupying the NAD+ pocket, PARP inhibitors prevent this PARylation step, effectively "trapping" the PARP enzyme on the DNA.[9] This stalled PARP-DNA complex obstructs DNA replication, leading to the formation of toxic DSBs. In HR-deficient cells (e.g., BRCA1/2 mutant), these DSBs cannot be efficiently repaired, triggering apoptosis.[10][11]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates DNA_Repaired_Normal DNA Repaired BER->DNA_Repaired_Normal leads to Apoptosis Apoptosis DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP-1 Activation DNA_SSB_Cancer->PARP1_Cancer PARP_Trap PARP Trapping & SSB Accumulation PARP1_Cancer->PARP_Trap leads to Lead_X Lead Compound X (or Olaparib) Lead_X->PARP1_Cancer inhibits Replication DNA Replication DSB Double-Strand Breaks (DSBs) Replication->DSB causes HR_Deficient Deficient Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by HR_Deficient->Apoptosis results in

Caption: Proposed mechanism of synthetic lethality induced by Lead Compound X.

Comparative In Vitro Validation: Potency and Selectivity

The primary validation step is to quantify the compound's ability to inhibit the PARP-1 enzyme and to elicit a cytotoxic response in a relevant cancer cell line.

Biochemical Potency: PARP-1 Enzymatic Assay

An in vitro enzymatic assay is crucial to determine the direct inhibitory effect of Lead Compound X on purified PARP-1, allowing for a head-to-head comparison of potency with Olaparib. We will use a fluorometric assay that measures the consumption of NAD+.[12][13]

Comparative Data Summary:

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)
Lead Compound X [Experimental Value][Experimental Value][Calculated Value]
Olaparib 51~0.2
3-Aminobenzamide (Negative Control)>10,000>10,000~1

Note: Olaparib IC50 values are literature-based for comparative purposes. Experimental values should be determined under identical assay conditions.

Cellular Potency: Cytotoxicity in BRCA-Deficient Cells

To validate the synthetic lethality mechanism, we must assess the compound's ability to kill cancer cells with a compromised HR pathway. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cell viability.[14][15] We will use the BRCA1-mutant breast cancer cell line, MDA-MB-436.

Comparative Data Summary:

CompoundMDA-MB-436 IC50 (µM)MCF-7 (BRCA-WT) IC50 (µM)Selectivity Index (WT/Mutant)
Lead Compound X [Experimental Value][Experimental Value][Calculated Value]
Olaparib ~0.01>10>1000
Doxorubicin (Positive Control) ~0.05~0.1~2

Note: The inclusion of a BRCA wild-type (WT) cell line like MCF-7 is critical to demonstrate selectivity. A high selectivity index indicates the compound is preferentially targeting the BRCA-mutant cells, which is the desired outcome of synthetic lethality.

Experimental Protocols

Reproducibility is the cornerstone of scientific validation. The following detailed protocols are provided to ensure consistent experimental execution.

Protocol: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This protocol is adapted from standard fluorometric kits that quantify NAD+ consumption.[12][13]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test Compounds (Lead Compound X, Olaparib) dissolved in DMSO

  • NAD+ detection kit (containing developer and nicotinamidase)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Lead Compound X and Olaparib in PARP Assay Buffer containing a final DMSO concentration of 1%. Include a DMSO-only vehicle control.

  • Enzyme/DNA Mixture: Prepare a working solution of PARP-1 enzyme and activated DNA in cold PARP Assay Buffer.

  • Assay Plating: To the wells of a 384-well plate, add 5 µL of the compound serial dilutions or vehicle control.

  • Enzyme Addition: Add 10 µL of the PARP-1/DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the developer and nicotinamidase reagents as per the detection kit manufacturer's instructions.

  • Measurement: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 544/590 nm).

  • Data Analysis: Convert fluorescence values to % inhibition relative to the vehicle control. Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing cytotoxicity in adherent cell lines.[14][15]

Materials:

  • MDA-MB-436 (BRCA1-mutant) and MCF-7 (BRCA-WT) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (Lead Compound X, Olaparib) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against compound concentration and determine the IC50 value from the dose-response curve.

Lead-likeness: Early ADME/Tox Profile

A potent compound is of little therapeutic value if it cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity properties is essential.[16][17] Profiling these characteristics early helps to identify potential liabilities and guides future optimization efforts.[18][19]

Lead_Validation_Workflow Start Start: 1H-Pyrrole-2- carboxamide Scaffold Biochem Biochemical Assay: PARP-1 Enzymatic IC50 Start->Biochem Cellular Cell-Based Assay: Cytotoxicity IC50 (BRCA-mut vs WT) Biochem->Cellular Decision1 Potent & Selective? Cellular->Decision1 ADME Early ADME/Tox Profile: Solubility, Permeability, Metabolic Stability Decision2 Good Drug-like Properties? ADME->Decision2 Decision1->ADME Yes Optimize Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Decision1->Optimize No Decision2->Optimize No Advance Advance to In Vivo Efficacy Models Decision2->Advance Yes Optimize->Biochem New Analogs Stop Stop or Re-design

Caption: A logical workflow for the validation and optimization of a lead compound.

Comparative ADME/Tox Profile:

ParameterAssay TypeLead Compound XOlaparib (Reference)Desired Outcome
Solubility Kinetic Solubility[Experimental Value]~50 µg/mL>50 µg/mL
Permeability Caco-2 Permeability (Papp A->B)[Experimental Value]High>10 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsome Stability (% remaining after 30 min)[Experimental Value]Moderate-High>50%
Plasma Protein Binding Equilibrium Dialysis[Experimental Value]~90%<95%
hERG Inhibition Patch Clamp Assay[Experimental Value]Low (IC50 >10 µM)IC50 >10 µM

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the initial validation of this compound as a PARP inhibitor lead. The cornerstone of this process is the direct comparison of its biochemical and cellular potency against an established clinical drug, Olaparib.

  • Favorable Outcome: If Lead Compound X demonstrates potent PARP-1 inhibition (low nM IC50), selective cytotoxicity against BRCA-mutant cells, and a promising early ADME/Tox profile, it should be advanced to in vivo efficacy studies in relevant xenograft models.

  • Unfavorable Outcome: If the compound shows poor potency, lack of selectivity, or significant ADME liabilities (e.g., poor solubility, high metabolic clearance), the data gathered will be invaluable for guiding a medicinal chemistry campaign. Structure-activity relationship (SAR) studies can be initiated to systematically modify the pyrrole-carboxamide scaffold to improve its properties while retaining the core pharmacophore.

By following this self-validating, data-driven approach, research teams can make informed decisions, efficiently allocate resources, and increase the probability of translating a promising chemical starting point into a viable therapeutic candidate.

References

A Senior Application Scientist's Guide to the Synthesis of 1H-Pyrrole-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The strategic selection of a synthetic route is paramount, as it directly influences yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.[3] This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound, blending classical name reactions with modern catalytic methodologies. We will dissect the mechanistic underpinnings, provide actionable experimental data, and offer field-proven insights to empower you in selecting the optimal pathway for your research and development endeavors.

Classical Approaches to the Pyrrole Core

The construction of the pyrrole ring itself is the foundational challenge. Several classical methods have been the workhorses of heterocyclic chemistry for over a century, each with distinct advantages and limitations.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring.[4] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[5] The reaction's simplicity and generally high yields have cemented its popularity.[6]

Mechanism and Rationale: The reaction proceeds via the formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate.[5] This intermediate then undergoes sequential dehydration to yield the aromatic pyrrole ring.[7] The use of an acid catalyst is crucial as it accelerates the reaction by protonating the carbonyls, rendering them more electrophilic.[4] However, excessively harsh acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH2 Intermediate1 Hemiaminal Intermediate Start->Intermediate1 + H+ Intermediate2 Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) Intermediate1->Intermediate2 Intramolecular Cyclization Product N-Substituted Pyrrole Intermediate2->Product - 2H2O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Application to this compound: Direct synthesis of this compound via the Paal-Knorr reaction requires a 1,4-dicarbonyl precursor bearing a latent or protected carboxamide group. More commonly, a precursor like a 1,4-dicarbonyl-ester is used, which is then converted to the target amide in a subsequent step. Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and improve yields, particularly in the synthesis of complex pyrrole-2-carboxamide derivatives.[8][9][10]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multi-component reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia or a primary amine.[11] This method is particularly valuable for creating highly substituted pyrroles.[12]

Mechanism and Rationale: The reaction typically begins with the formation of an enamine intermediate from the β-ketoester and the amine.[11] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular condensation and dehydration lead to the final pyrrole product.[11] The sequence of bond formations allows for the assembly of complex pyrroles from simple, readily available starting materials.

Hantzsch_Mechanism A β-Ketoester Enamine Enamine Intermediate A->Enamine B α-Haloketone Alkylated_Int Alkylated Intermediate B->Alkylated_Int C Amine (R-NH2) C->Enamine Enamine->Alkylated_Int Nucleophilic Attack Cyclized_Int Cyclized Intermediate Alkylated_Int->Cyclized_Int Intramolecular Condensation Pyrrole Substituted Pyrrole Cyclized_Int->Pyrrole Dehydration

Caption: General workflow of the Hantzsch Pyrrole Synthesis.

Application to this compound: By selecting a β-ketoester that already contains the desired ester functionality at the 2-position, the Hantzsch synthesis can produce pyrrole-2-carboxylates, which are immediate precursors to the target carboxamides. Solid-phase variations have been developed where a resin-bound enaminone reacts with an α-bromoketone, yielding pyrrole-3-carboxamides upon cleavage.[13]

The Knorr Pyrrole Synthesis

The Knorr synthesis and its variations are powerful methods for preparing pyrroles, particularly those bearing electron-withdrawing groups.[6] The classical Knorr reaction involves the condensation of an α-amino-ketone with a β-ketoester or other β-dicarbonyl compound.[14]

Mechanism and Rationale: A key challenge is the instability of α-amino-ketones, which tend to self-condense.[6] Therefore, they are often generated in situ, for example, by the reduction of an α-oximino-ketone. The mechanism involves the formation of an enamine from the α-amino-ketone, which then attacks the carbonyl of the β-dicarbonyl partner. Cyclization followed by dehydration affords the pyrrole ring.

Application to this compound: This method is well-suited for synthesizing pyrrole-2-carboxylates, which can then be amidated. The use of a β-ketoester as the coupling partner directly installs the required functional group at the 2-position.

Modern Synthetic Strategies

While classical methods are robust, modern chemistry offers more direct, efficient, and often milder routes to this compound through functional group manipulation and novel catalytic systems.

Amidation of Pyrrole-2-carboxylic Acid

This is the most direct approach, assuming the availability of the corresponding carboxylic acid. Standard peptide coupling reagents can be employed for this transformation.

Workflow Rationale: This strategy decouples the synthesis of the pyrrole ring from the formation of the amide bond. This allows for late-stage diversification, where a common pyrrole-2-carboxylic acid intermediate can be reacted with a library of amines to quickly generate a wide range of target carboxamides. This is highly advantageous in drug discovery for SAR exploration.[3]

Amidation_Workflow Start 1H-Pyrrole-2-carboxylic acid Activation Acid Activation (e.g., T3P, HATU) Start->Activation Coupling Amine Coupling (R1R2NH) Activation->Coupling Product This compound Coupling->Product

Caption: Workflow for direct amidation of pyrrole-2-carboxylic acid.

Oxidative Amidation of Pyrrole-2-carboxaldehyde

A recently developed non-traditional approach allows for the synthesis of pyrrole carboxamides directly from the corresponding aldehydes.[15] This method utilizes catalytic amounts of n-butyltetrammonium iodide (nBu₄NI) with tert-butyl hydroperoxide (TBHP) as the oxidant, providing access to primary, secondary, and tertiary amides from formamides or amines.[15]

Mechanism and Rationale: This method is notable because it proceeds through a pyrrole acyl radical intermediate, a departure from traditional ionic amidation pathways.[15] This radical pathway offers a mild and operationally simple alternative, avoiding the need for pre-activation of a carboxylic acid. The versatility of this method was demonstrated in the synthesis of a drug-like compound.[15]

One-Pot Synthesis from Chalcones and Glycine Derivatives

An efficient one-pot method has been developed for the synthesis of pyrrole-2-carboxylates and -carboxamides starting from chalcones (enones) and glycine esters or amides.[16]

Mechanism and Rationale: The key step is an electrocyclic ring closure of an intermediate formed from the initial condensation. The resulting 3,4-dihydro-2H-pyrrole is then oxidized in situ to the aromatic pyrrole.[16] This oxidation can be achieved with stoichiometric oxidants like DDQ or, more efficiently, with catalytic copper(II) and air, offering a greener alternative.[16] The procedure tolerates a wide range of functional groups and can be performed using either conventional heating or microwave irradiation.[16]

Comparative Performance Data

The choice of a synthetic route is often a pragmatic decision based on available resources, desired scale, and the specific substitution pattern of the target molecule. The following table summarizes the key characteristics of the discussed methods.

Synthetic Route Typical Starting Materials Key Reagents/Catalysts Typical Yield (%) Advantages Limitations
Paal-Knorr 1,4-Dicarbonyls, Primary amines/AmmoniaAcetic acid, p-TsOH, HCl[17]>60, often 80-95[4][17]Simple, high yields, versatile.[6]1,4-dicarbonyl precursors can be complex to synthesize; harsh conditions may degrade sensitive substrates.[4][6]
Hantzsch α-Haloketones, β-Ketoesters, AminesBase[17]Moderate, can be <50[17]Multi-component, good for highly substituted pyrroles.[11]Yields can be variable; regioselectivity can be an issue.
Knorr α-Amino-ketones, β-DicarbonylsZinc, Acetic acid[6]57-80[17]Good for pyrroles with electron-withdrawing groups.[6]α-Amino-ketones are often unstable and generated in situ.[6]
Direct Amidation Pyrrole-2-carboxylic acid, AminesT3P, HATU, DCCHigh (>80)Excellent for late-stage diversification; mild conditions.Requires synthesis of the pyrrole carboxylic acid precursor.
Oxidative Amidation Pyrrole-2-carboxaldehyde, Amines/FormamidesnBu₄NI (cat.), TBHP[15]Good to Excellent[15]Operationally simple, mild conditions, novel radical mechanism.[15]Relies on the availability of the aldehyde precursor.
One-Pot from Chalcones Chalcones, Glycine amidesPyridine, Cu(OAc)₂[16]Moderate to High[16]One-pot efficiency, tolerates many functional groups.Can require microwave conditions for optimal results.[16]

Detailed Experimental Protocols

To provide a practical context, two representative protocols are detailed below.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-Carboxamide Derivative

This protocol is adapted from methodologies used in the synthesis of complex pyrrole libraries.[8][18]

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.

Materials:

  • Substituted 1,4-diketone precursor (e.g., 20.0 mg, 0.0374 mmol)

  • Primary amine (3 equivalents)

  • Ethanol (400 µL)

  • Glacial Acetic Acid (40 µL)

  • Ethyl acetate, Water, Brine

  • Magnesium sulfate (anhydrous)

  • Microwave vial and reactor

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.[18]

  • Add glacial acetic acid and the primary amine to the vial.[8]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. Monitor the reaction progress by TLC. (Microwave irradiation has been shown to be 3-5 times faster and give higher yields than conventional heating for this reaction).[9]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.[18]

  • Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[18]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[18]

Protocol 2: Oxidative Amidation of 1H-Pyrrole-2-carboxaldehyde

This protocol is based on the novel radical-mediated amidation developed by Laha et al.[15]

Objective: To synthesize a secondary this compound from the corresponding aldehyde and an amine.

Materials:

  • 1H-Pyrrole-2-carboxaldehyde (1.0 equiv)

  • Amine (e.g., morpholine, 1.5 equiv)

  • n-Butyltetrammonium iodide (nBu₄NI) (0.2 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (3.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ and NaHCO₃ solutions

Procedure:

  • In a reaction vial, dissolve 1H-pyrrole-2-carboxaldehyde and the amine in dichloromethane.

  • Add nBu₄NI to the solution.

  • Add TBHP dropwise to the stirring mixture at room temperature.

  • Allow the reaction to stir at room temperature for the required time (monitor by TLC, typically a few hours).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be approached from multiple angles, each with its own strategic value. Classical methods like the Paal-Knorr and Hantzsch syntheses remain highly relevant for constructing the core pyrrole ring from basic building blocks. However, for applications in drug discovery and process development, modern methods that allow for late-stage functionalization, such as the direct amidation of pyrrole-2-carboxylic acid or the innovative oxidative amidation of pyrrole-2-carboxaldehyde, offer superior flexibility and efficiency. One-pot procedures starting from simple precursors like chalcones are also gaining prominence due to their step-economy.

The future of synthesizing these valuable scaffolds will likely focus on developing even more sustainable and atom-economical catalytic methods. The use of bio-based starting materials, as demonstrated in the synthesis of pyrrole derivatives from d-glucarate, points towards a greener future for heterocyclic chemistry.[19] For the medicinal chemist, the continued development of robust, versatile, and scalable routes will be crucial for accelerating the discovery of next-generation therapeutics built upon the privileged this compound core.

References

A Comparative Guide to the In Vivo Validation of 1H-Pyrrole-2-carboxamide's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of 1H-Pyrrole-2-carboxamide, a foundational heterocyclic scaffold, against established anti-inflammatory agents. As a Senior Application Scientist, my goal is to present a scientifically rigorous guide that not only outlines experimental protocols but also explains the rationale behind these choices, ensuring a self-validating system for researchers. We will explore the in vivo validation of its anti-inflammatory properties, compare its potential efficacy with standard-of-care alternatives, and delve into the mechanistic underpinnings of its action.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound serves as a key starting point for the synthesis of more complex derivatives. Its simple structure offers numerous points for chemical modification, allowing for the fine-tuning of its pharmacological profile. While many derivatives have been explored, this guide focuses on establishing a baseline for the in vivo validation of the parent compound's anti-inflammatory potential, a crucial step in the journey from a promising scaffold to a clinical candidate.[2][3]

In Vivo Validation of Anti-inflammatory Activity: A Head-to-Head Comparison

To objectively assess the anti-inflammatory potential of this compound, a well-established preclinical animal model is essential. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible method for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[4][5]

Comparative Efficacy Data

The following table summarizes representative in vivo data comparing the anti-inflammatory effect of this compound with two standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)Paw Edema Inhibition (%)
Vehicle (Saline)-Oral (p.o.)30
This compound 50 Oral (p.o.) 3 45.8
Indomethacin10Oral (p.o.)368.2[4]
Celecoxib30Oral (p.o.)355.7[6]

Note: The data for this compound is hypothetical for illustrative purposes, while the data for Indomethacin and Celecoxib are representative of findings in the literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a detailed, step-by-step methodology for the in vivo validation of anti-inflammatory activity.

1. Animal Acclimatization and Grouping:

  • Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are randomly divided into four groups (n=6 per group): Vehicle control, this compound, Indomethacin, and Celecoxib.

2. Compound Administration:

  • Test compounds and the vehicle are administered orally (p.o.) via gavage one hour before the induction of inflammation.

3. Induction of Inflammation:

  • A 0.1 mL injection of 1% w/v carrageenan solution in sterile saline is administered into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Paw volume is measured immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vt) using a plethysmometer.

  • The percentage of paw edema is calculated using the formula: Edema (%) = ((Vt - V0) / V0) * 100.

5. Calculation of Inhibition:

  • The percentage inhibition of paw edema for each treated group is calculated relative to the vehicle control group at the time of peak inflammation (typically 3 hours) using the formula: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100.

6. Statistical Analysis:

  • Data are expressed as mean ± SEM. Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of < 0.05 is considered statistically significant.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimatization Animal Acclimatization (Wistar Rats, 1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Test Compounds) grouping->dosing induction Inflammation Induction (0.1 mL 1% Carrageenan) dosing->induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Edema and % Inhibition measurement->calculation analysis Statistical Analysis (ANOVA) calculation->analysis

In Vivo Anti-inflammatory Experimental Workflow

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many small molecules, including certain pyrrole derivatives and selective COX-2 inhibitors like Celecoxib, are often linked to their ability to modulate key inflammatory signaling pathways.[7][8] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or bacterial products, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[10][11]

Small molecule inhibitors can interfere with this pathway at various points, such as by preventing the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state. This leads to a downstream reduction in the expression of inflammatory mediators.[10][12]

NF-κB Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases IkB_p P-IκB (Phosphorylated) IkB_NFkB->IkB_p degradation Proteasomal Degradation IkB_p->degradation targets for inhibitor This compound (Hypothesized) inhibitor->IKK inhibits DNA DNA NFkB_n->DNA binds to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->transcription stimuli Pro-inflammatory Stimuli (e.g., TNF-α) stimuli->receptor

Hypothesized Inhibition of the NF-κB Pathway

Conclusion and Future Directions

This guide establishes a framework for the in vivo validation of this compound as a potential anti-inflammatory agent. The comparative data, while illustrative for the parent compound, highlights its potential as a scaffold for the development of novel therapeutics that may rival or exceed the efficacy of established drugs like Indomethacin and Celecoxib. The proposed mechanism of action via the NF-κB pathway provides a clear direction for further mechanistic studies, such as Western blot analysis for IκB phosphorylation and NF-κB nuclear translocation. Future research should focus on synthesizing and testing derivatives of this compound to improve its potency and pharmacokinetic profile, with the ultimate goal of developing a new generation of effective and safe anti-inflammatory drugs.

References

A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from bench to bedside is paved with rigorous evaluation. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's selectivity. A molecule that potently engages its intended target is promising, but one that simultaneously avoids a multitude of off-targets is a true candidate for clinical success. This guide provides an in-depth analysis of the cross-reactivity and selectivity profiling of the versatile 1H-Pyrrole-2-carboxamide scaffold, a chemical moiety present in a variety of potent and selective inhibitors targeting diverse protein classes.

We will delve into the causality behind experimental choices for selectivity profiling, present comparative data for representative this compound derivatives against their therapeutic targets and known off-targets, and provide detailed, field-proven protocols for key assays. Our focus is to equip you with the knowledge and methodologies to design and interpret robust selectivity profiling campaigns for your own small molecule inhibitors.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. The this compound core is a privileged scaffold, meaning it can be decorated with various functional groups to achieve high affinity for a specific target. However, this chemical versatility also necessitates a thorough investigation of potential cross-reactivity with other proteins, especially those within the same family (e.g., kinases, GPCRs) or those that share structural similarities in their ligand-binding sites.

This guide will use four distinct classes of this compound-based inhibitors as case studies to illustrate the principles and practices of selectivity profiling:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: For inflammatory diseases.

  • Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: For tuberculosis.

  • Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibitors: For oncology.

  • Serotonin 5-HT6 Receptor Antagonists: For cognitive disorders.

Methodologies for Comprehensive Selectivity Assessment

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. No single assay can provide a complete picture. Here, we detail three critical and widely adopted methodologies.

In Vitro Kinase Profiling

For kinase inhibitors, a broad panel screen is the industry standard for determining selectivity. This involves testing the compound against a large number of purified kinases to identify potential off-target interactions.

Experimental Rationale: The human kinome consists of over 500 kinases, many of which share a conserved ATP-binding pocket. Kinase profiling at a high compound concentration (e.g., 1-10 µM) can quickly identify potential off-target liabilities. Hits from this initial screen are then followed up with dose-response studies to determine their IC50 values.

Workflow Diagram:

G cluster_0 Kinase Profiling Workflow A Compound of Interest (e.g., this compound derivative) B High-Throughput Screen (Single concentration, e.g., 10 µM) against a broad kinase panel A->B C Identify 'Hits' (Kinases with significant inhibition) B->C D Dose-Response Assays (Generate IC50 values for hits) C->D E Selectivity Analysis (Compare IC50 for on-target vs. off-targets) D->E

Caption: A typical workflow for in vitro kinase selectivity profiling.

Detailed Protocol: In Vitro Kinase Selectivity Profiling (Luminescent Assay) [1][2][3]

This protocol is adapted for a 384-well plate format and utilizes a luminescent readout to measure kinase activity.

Materials:

  • Purified kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound test compound and competitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series in DMSO to be used for dose-response curves.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Prepare a master mix of kinase and substrate in kinase reaction buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][5]

Experimental Rationale: By heating cell lysates or intact cells to various temperatures, one can assess the temperature at which a target protein denatures and aggregates. If a compound binds to the target protein, the protein will be stabilized, resulting in a higher melting temperature (Tm). This provides direct evidence of target engagement in a physiological context.

Workflow Diagram:

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle (DMSO) B Heat cell lysate or intact cells at a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Analyze soluble fraction by Western blot or other methods C->D E Plot protein levels vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Receptor Binding Assays

For G protein-coupled receptors (GPCRs) like the 5-HT6 receptor, radioligand binding assays are a gold standard for determining a compound's affinity.

Experimental Rationale: These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

Detailed Protocol: Radioligand Binding Assay for 5-HT6 Receptor [6][7][8][9]

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • Radiolabeled ligand (e.g., [3H]-LSD)

  • This compound test compound and known 5-HT6 antagonists

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding control (e.g., 10 µM methiothepin)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the radiolabeled ligand and cell membranes to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of test compound dilution or buffer.

    • 50 µL of radiolabeled ligand.

    • 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Comparative Selectivity Profiles of this compound Derivatives

The following tables summarize the selectivity profiles of representative this compound derivatives against their intended targets and key off-targets.

Case Study 1: PDE4B Inhibitor

Target: Phosphodiesterase 4B (PDE4B) Therapeutic Area: Inflammatory Diseases Lead Compound: A 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative. Competitor: Rolipram (a well-characterized, first-generation PDE4 inhibitor)[10][11]

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (PDE4D/PDE4B)Reference
Pyrrolo-carboxamide 11h 110>10,000>90-fold[12]
Rolipram 130240~2-fold[13]

Interpretation: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative 11h demonstrates significantly greater selectivity for PDE4B over the PDE4D isoform compared to rolipram. Inhibition of PDE4D has been linked to emetic side effects, suggesting that the improved selectivity of 11h may translate to a better safety profile.[14]

Signaling Pathway:

cluster_0 PDE4B Signaling in Inflammation ProInflammatory Pro-inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase ProInflammatory->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP degrades cAMP to CREB CREB PKA->CREB phosphorylates NFkB NF-κB PKA->NFkB inhibits AntiInflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->AntiInflammatory promotes ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes promotes Inhibitor This compound PDE4B Inhibitor Inhibitor->PDE4B inhibits

Caption: PDE4B hydrolyzes cAMP, a key second messenger in inflammatory signaling.[15][16][17][18][19]

Case Study 2: MmpL3 Inhibitor

Target: Mycobacterial Membrane Protein Large 3 (MmpL3) Therapeutic Area: Tuberculosis Lead Compound: A diaryl pyrrole-2-carboxamide derivative. Competitor: SQ109 (an MmpL3 inhibitor in clinical trials)

CompoundM. tuberculosis MIC (µg/mL)Cytotoxicity (IC50, µM)Selectivity Index (IC50/MIC)Reference
Pyrrole-carboxamide 32 <0.016>64>4000[20]
SQ109 0.16>50>312[21][22]

Interpretation: The pyrrole-2-carboxamide derivative 32 exhibits potent anti-mycobacterial activity and a very high selectivity index, indicating a wide therapeutic window. Its primary mechanism involves the inhibition of MmpL3, which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.[23][24][25]

Mechanism of Action:

cluster_0 MmpL3 Function and Inhibition TMM_cyto Trehalose Monomycolate (TMM) (in cytoplasm) MmpL3 MmpL3 Transporter (in inner membrane) TMM_cyto->MmpL3 transported by TMM_peri TMM (in periplasm) MmpL3->TMM_peri CellWall Mycolic Acid Layer (in outer membrane) TMM_peri->CellWall incorporated into Inhibitor This compound MmpL3 Inhibitor Inhibitor->MmpL3 blocks transport

Caption: MmpL3 is a transporter essential for building the mycobacterial cell wall.[23][26][27]

Case Study 3: ERK5 Inhibitor

Target: Extracellular Signal-Regulated Kinase 5 (ERK5) Therapeutic Area: Oncology Lead Compound: A pyrrole carboxamide derivative. Competitor: XMD8-92 (a widely used ERK5 inhibitor)[28][29]

CompoundERK5 IC50 (nM)BRD4 IC50 (nM)Selectivity (BRD4/ERK5)Reference
Pyrrole carboxamide 32a 86>10,000>116-fold[18]
XMD8-92 80190~2.4-fold[28][29]

Interpretation: While both compounds are potent ERK5 inhibitors, the pyrrole carboxamide32a shows superior selectivity against the bromodomain-containing protein 4 (BRD4), a known off-target of some kinase inhibitors that can lead to confounding biological effects.

Signaling Pathway:

cluster_0 ERK5 Signaling Pathway in Cancer GrowthFactors Growth Factors, Stress MEKK23 MEKK2/3 GrowthFactors->MEKK23 MEK5 MEK5 MEKK23->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates Nucleus Nucleus ERK5->Nucleus translocates to MEF2 MEF2, c-Myc, AP-1 (Transcription Factors) ERK5->MEF2 phosphorylates Nucleus->MEF2 GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) MEF2->GeneExpression regulates Inhibitor This compound ERK5 Inhibitor Inhibitor->ERK5 inhibits cluster_0 5-HT6 Receptor Signaling in Cognition Serotonin Serotonin (5-HT) HT6R 5-HT6 Receptor Serotonin->HT6R activates Gs Gs protein HT6R->Gs Cholinergic Cholinergic System HT6R->Cholinergic modulates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP increases Cognition Cognitive Function Cholinergic->Cognition Antagonist This compound 5-HT6 Antagonist Antagonist->HT6R blocks

References

Benchmarking 1H-Pyrrole-2-carboxamide Derivatives Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2] PARP inhibitors function by blocking the repair of DNA single-strand breaks, which in rapidly dividing cancer cells with compromised homologous recombination, leads to the accumulation of double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[2] While several PARP inhibitors have gained regulatory approval, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains a key focus of drug discovery.

The 1H-Pyrrole-2-carboxamide scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, demonstrating activities such as antibacterial, antifungal, and anticancer effects.[3] Its structural features, particularly the amide linkage, bear resemblance to the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This has led to the exploration of pyrrole-2-carboxamide derivatives as potential PARP inhibitors. This guide provides an in-depth technical comparison of a representative this compound derivative, herein designated as PRC-01, with Olaparib, a well-established, FDA-approved PARP inhibitor.[4] We will delve into the experimental protocols for evaluating inhibitory activity, present comparative data, and discuss the underlying signaling pathways.

The Rationale for Experimental Design: Choosing the Right Assay

To quantitatively assess the inhibitory potential of PRC-01 against PARP1, a robust and reproducible assay is paramount. A homogenous, fluorescence-based assay is often preferred in a screening setting for its simplicity and high-throughput compatibility. However, for a detailed comparative analysis, an ELISA-based chemiluminescent assay provides a sensitive and specific method to measure the enzymatic activity of PARP1.[5] This assay quantifies the poly(ADP-ribosyl)ation (PARylation) of histone proteins, a direct downstream effect of PARP1 activation.

The core principle of this assay involves the incubation of purified PARP1 enzyme with a DNA-damage mimicking agent (activated DNA), a biotinylated NAD+ substrate, and the inhibitor of interest (PRC-01 or Olaparib). The resulting biotinylated PAR chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The intensity of the light signal is directly proportional to the PARP1 activity.

Experimental Workflow: A Step-by-Step Protocol for PARP1 Inhibition Assay

The following protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of PRC-01 and Olaparib against PARP1.

1. Reagent Preparation:

  • PARP1 Enzyme: Recombinant human PARP1 should be diluted to a working concentration of 1 ng/µL in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100).
  • Activated DNA: DNA should be activated to create single-strand breaks, which are necessary for PARP1 activation. A stock solution is typically provided in commercially available kits.
  • Biotinylated NAD+: Prepare a working solution of biotinylated NAD+ in PARP assay buffer. The final concentration in the reaction should be optimized based on the enzyme's Km for NAD+.
  • Inhibitors (PRC-01 and Olaparib): Prepare a serial dilution of each inhibitor in DMSO, followed by a further dilution in PARP assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-induced inhibition.[6]
  • Wash Buffer: A buffered saline solution with a mild detergent (e.g., PBS with 0.05% Tween-20).
  • Streptavidin-HRP: Dilute in an appropriate blocking buffer.
  • Chemiluminescent Substrate: Prepare according to the manufacturer's instructions immediately before use.

2. Assay Procedure:

  • Plate Coating: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer to remove unbound histones.
  • Reaction Setup: In each well, add the following components in order:
  • PARP assay buffer
  • Activated DNA
  • Inhibitor (PRC-01, Olaparib, or vehicle control)
  • Biotinylated NAD+
  • Enzyme Addition: Initiate the enzymatic reaction by adding the diluted PARP1 enzyme to each well.
  • Incubation: Incubate the plate at 30°C for 1 hour to allow for PARylation to occur.
  • Washing: Stop the reaction by washing the plate five times with wash buffer to remove unreacted biotinylated NAD+ and other reaction components.
  • Detection:
  • Add the diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
  • Wash the plate five times with wash buffer.
  • Add the chemiluminescent substrate to each well.
  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

3. Data Analysis:

  • Subtract the background luminescence (wells with no enzyme) from all other readings.
  • Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100%.
  • Plot the normalized PARP1 activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each inhibitor.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis plate Coat Plate with Histones reaction Set up Reaction (Buffer, DNA, Inhibitor, NAD+) plate->reaction reagents Prepare Reagents (Enzyme, DNA, NAD+, Inhibitors) reagents->reaction start_reaction Add PARP1 Enzyme reaction->start_reaction incubation Incubate at 30°C start_reaction->incubation wash1 Wash Plate incubation->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubation2 Incubate at RT add_strep->incubation2 wash2 Wash Plate incubation2->wash2 add_sub Add Chemiluminescent Substrate wash2->add_sub read Measure Luminescence add_sub->read analysis Calculate IC50 Values read->analysis

Caption: Workflow for PARP1 enzymatic inhibition assay.

Comparative Performance Data

The following table summarizes the hypothetical inhibitory activities of PRC-01 and Olaparib against PARP1, as determined by the previously described assay.

InhibitorIC50 (nM)Hill Slope
PRC-01 25.3-1.10.992
Olaparib 5.8-1.20.995

Interpretation of Results:

The data indicates that both PRC-01 and Olaparib effectively inhibit PARP1 activity in a dose-dependent manner. Olaparib, the established clinical inhibitor, demonstrates a higher potency with an IC50 value of 5.8 nM. PRC-01, while less potent with an IC50 of 25.3 nM, still exhibits significant inhibitory activity in the nanomolar range, marking it as a promising lead compound for further optimization. The Hill slopes for both compounds are close to -1, suggesting a competitive binding mode with respect to the NAD+ substrate, which is typical for this class of inhibitors.[7]

Contextualizing Inhibition: The DNA Damage Response Pathway

The therapeutic efficacy of PARP inhibitors is intrinsically linked to their role within the broader DNA Damage Response (DDR) pathway. In healthy cells, DNA damage is efficiently repaired by a network of pathways, including Base Excision Repair (BER), in which PARP1 plays a critical role, and Homologous Recombination (HR), which accurately repairs double-strand breaks.

Diagram of the PARP-mediated DNA Damage Response

ddr_pathway cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_ber Base Excision Repair (BER) cluster_hr Homologous Recombination (HR) cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp1 PARP1 Activation ssb->parp1 dsb Double-Strand Break (DSB) ssb->dsb Replication Fork Collapse par_chain PAR Chain Formation parp1->par_chain parp1->dsb PARP Inhibition (e.g., PRC-01) recruitment Recruitment of Repair Proteins par_chain->recruitment ber_completion SSB Repair recruitment->ber_completion survival Cell Survival ber_completion->survival brca BRCA1/2 hr_repair DSB Repair brca->hr_repair apoptosis Apoptosis brca->apoptosis HR Deficiency (e.g., BRCA mutation) hr_repair->survival dsb->brca dsb->apoptosis Unrepaired DSBs

Caption: Role of PARP1 in the DNA damage response.

In cancer cells with deficient HR pathways (e.g., due to BRCA mutations), the inhibition of PARP1-mediated BER leads to the accumulation of unrepaired single-strand breaks.[1] During DNA replication, these breaks are converted into toxic double-strand breaks.[4] Without a functional HR pathway to repair these lesions, the cell undergoes apoptosis. This selective killing of cancer cells while sparing healthy cells with intact HR pathways is the cornerstone of synthetic lethality in PARP inhibitor therapy.

Conclusion and Future Directions

This guide has provided a framework for the comparative benchmarking of a novel this compound derivative, PRC-01, against the established PARP inhibitor, Olaparib. The detailed experimental protocol and comparative data highlight the potential of the pyrrole-2-carboxamide scaffold as a starting point for the development of new PARP inhibitors. While PRC-01 demonstrates lower potency than Olaparib in this hypothetical study, its significant activity warrants further investigation.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of PRC-01. This would involve the synthesis and evaluation of a library of derivatives with modifications to the pyrrole ring and carboxamide moiety. Additionally, cell-based assays using cancer cell lines with and without BRCA mutations would be crucial to validate the synthetic lethality mechanism and assess the on-target efficacy of these novel compounds. Ultimately, the goal is to develop next-generation PARP inhibitors with superior clinical profiles, and the versatile this compound scaffold represents a promising avenue for achieving this objective.

References

A Senior Application Scientist's Guide to Comparative Docking of 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing inhibitors against a wide array of biological targets.[2] This guide provides a comparative overview of molecular docking studies involving these derivatives, offering insights into their performance against various protein targets, a detailed methodology for conducting such studies, and the critical steps for validating the computational results.

The power of in silico molecular docking lies in its ability to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein (receptor).[3][4] This computational technique serves as an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the rational design of more potent and selective drug candidates.

Comparative Docking Performance: A Multi-Target Analysis

The versatility of the this compound scaffold is evident from the breadth of protein targets against which its derivatives have been successfully docked. These studies reveal crucial structure-activity relationships (SAR) that guide further optimization. The following table summarizes the performance of various derivatives against key therapeutic targets.

Derivative Class/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Score (Unit)Key Interacting ResiduesReference
Phenylpyrimidine-carboxamidesc-Met KinaseNot SpecifiedIC₅₀ (µM) of 0.02 for compound 15e Not specified in abstract[5]
Pyrrole-2-carboxamidesMycobacterial MmpL3 (6AJJ)CDOCKER (Discovery Studio)Not specified, validated by RMSD (0.56 Å)Hydrogen bond with ASP645[6]
SR9009 (Pyrrole derivative)HER2AutoDock Tools 1.5.7Binding Energy (kJ/mol) of -158.44 (MD)Not specified in abstract
Pyrrole-2-carbohydrazidesEnoyl-acyl carrier protein reductase (2IDZ)GLIDE (Schrödinger)Docking ScoreNot specified in abstract
Substituted Pyrrole DerivativesCOX-1 / COX-2Not SpecifiedIC₅₀ (µM)Interaction with Arg120[7]
Pyrrolyl Pyrazole DerivativesEnoyl-acyl carrier protein reductase (InhA) (4TZK)SYBYL-X 2.0 (Surflex-Dock)Consensus Score (5.45-1.43)TYR158, NAD500[8]

Expert Insights: The data clearly indicates that substitutions on the pyrrole ring and the carboxamide nitrogen are critical for potency and selectivity. For instance, in the study against Mycobacterial Membrane Protein Large 3 (MmpL3), bulky substituents on the carboxamide and electron-withdrawing groups on the phenyl ring attached to the pyrrole core significantly enhanced anti-TB activity.[6] The hydrogen bonds formed by the pyrrole and amide N-H groups were found to be crucial for potency, demonstrating the importance of this core scaffold.[6] Similarly, studies on c-Met inhibitors showed that replacing a phenylpicolinamide scaffold with a phenylpyrimidine fragment was beneficial for activity.[5]

The Workflow of a Comparative Docking Study

To ensure reproducibility and scientific rigor, a molecular docking study must follow a systematic and validated workflow. The causality behind each step is crucial for obtaining meaningful results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & Retrieval (e.g., from PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Clean structure Lig_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Grid Active Site Definition (Grid Box Generation) Prot_Prep->Grid Define binding pocket Dock Molecular Docking (e.g., Genetic Algorithm) Lig_Prep->Dock Grid->Dock Set search space Analysis Pose Analysis & Scoring (Binding energy, interactions) Dock->Analysis Generate poses Validation Docking Validation (Re-docking, RMSD calculation) Analysis->Validation Verify accuracy MD_Sim Molecular Dynamics (Optional) (Assess complex stability) Validation->MD_Sim Confirm stability Final Final MD_Sim->Final Final Candidate Selection

Caption: A generalized workflow for a molecular docking study.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for a typical docking study using widely accepted tools like AutoDock.[3][4] The protocol is designed to be self-validating by incorporating a re-docking procedure.

Part A: System Preparation
  • Target Protein Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider the MmpL3 protein (PDB ID: 6AJJ).

  • Protein Preparation (Using AutoDock Tools):

    • Causality: The raw PDB file contains information not required for docking (e.g., water molecules, co-factors) and lacks information that is required (e.g., hydrogen atoms, charges). This step cleans the protein and prepares it for force field calculations.

    • Load the PDB file into AutoDock Tools (ADT).

    • Remove all water molecules. Water can interfere with ligand docking unless a specific water-mediated interaction is being studied.

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Add Kollman united atomic charges to the protein atoms. This assigns partial charges necessary for calculating electrostatic interactions.[3][4]

    • Save the prepared protein in the required PDBQT format, which includes charge and atom type information.

  • Ligand Preparation:

    • Causality: The ligand structure must be converted to a 3D format and its geometry optimized to a low-energy state to be a realistic representation.

    • Draw the this compound derivative in a 2D chemical drawing tool and save it (e.g., as a MOL file).

    • Use a program like Avogadro or Open Babel to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[9]

    • Load the 3D ligand structure into ADT to assign torsions and save it in the PDBQT format.

Part B: Docking and Validation
  • Grid Box Generation:

    • Causality: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses. It focuses the computational effort on the region of interest, typically the active site.

    • Identify the active site of the protein. This can be done by referring to the literature or by using the coordinates of a co-crystallized ligand if available.[3]

    • In ADT, set the grid box dimensions to encompass the entire active site with some buffer space (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å).[4]

    • Generate the grid parameter file (.gpf).

  • Docking Execution:

    • Causality: A search algorithm is used to explore the conformational space of the ligand within the defined grid box, and a scoring function evaluates the fitness of each generated pose. The Lamarckian Genetic Algorithm (LGA) is a common choice that combines a global search with local optimization.

    • Configure the docking parameter file (.dpf) in ADT. Set the search algorithm to LGA and specify the number of runs (e.g., 25-50 runs) to ensure a thorough search.[3]

    • Execute AutoGrid and then AutoDock to perform the docking simulation.

  • Validation by Re-docking:

    • Causality: The most fundamental validation technique is to prove that your docking protocol can reproduce experimentally observed binding modes.[10][11] This builds confidence that the protocol is reliable for screening unknown compounds.

    • If the downloaded PDB structure contains a co-crystallized inhibitor, extract this inhibitor from the protein structure.

    • Prepare the extracted inhibitor as a ligand (Part A, Step 3).

    • Dock this native ligand back into the protein's active site using the exact same protocol (Part B, Steps 1-2).

    • Analysis: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol is accurate.[6][12]

Part C: Analysis of Results
  • Pose Clustering and Selection: The docking results will consist of multiple binding poses clustered by conformational similarity. Analyze the lowest-energy pose from the most populated cluster.

  • Interaction Analysis: Use visualization software like PyMOL or Discovery Studio to view the docked complex. Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the pyrrole-carboxamide derivative and the protein's active site residues. This analysis is crucial for understanding the structural basis of binding and for guiding the next cycle of drug design.

Advanced Validation: Beyond Re-docking

While re-docking is a primary validation step, a truly robust study employs additional layers of verification to ensure the results are not an artifact of a single software or scoring function.

  • Cross-Software Validation: Re-score the best poses obtained from one program (e.g., AutoDock) using a different docking software or scoring function (e.g., GLIDE, GOLD, XSCORE).[13] Consistent ranking of compounds across different scoring functions increases confidence in the predicted binding affinities.[13]

  • Correlation with Experimental Data: The ultimate validation is the correlation of docking scores with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) for a series of derivatives.[14] A good docking protocol should yield a statistically significant correlation where lower (more favorable) docking scores correspond to higher experimental potency.[14]

  • Molecular Dynamics (MD) Simulation: For high-priority candidates, MD simulations can be performed on the docked protein-ligand complex.[10] These simulations assess the stability of the predicted binding pose and interactions over time (e.g., 50-100 nanoseconds), providing a more dynamic and realistic view of the complex.[3][4][11]

By integrating these comparative analyses, rigorous protocols, and multi-layered validation techniques, researchers can confidently leverage molecular docking to accelerate the discovery of novel and effective therapeutics based on the versatile this compound scaffold.

References

A Head-to-Head Comparison of 1H-Pyrrole-2-carboxamide and Its Bioisosteres: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. The 1H-Pyrrole-2-carboxamide scaffold is a privileged motif, present in numerous biologically active molecules across diverse therapeutic areas, including infectious diseases, oncology, and neurology.[1][2][3] Its utility stems from its ability to engage in key hydrogen bonding interactions and serve as a rigid linker between different pharmacophoric elements. However, like any scaffold, it possesses inherent physicochemical and pharmacokinetic properties that may require fine-tuning to achieve a desirable drug-like profile.

This guide provides a comprehensive head-to-head comparison of this compound with its common five-membered heterocyclic bioisosteres: furan-2-carboxamide, thiophene-2-carboxamide, oxazole-2-carboxamide, and thiazole-2-carboxamide. We will delve into the nuanced differences in their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic outcomes, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their lead optimization efforts.

The Rationale for Bioisosteric Replacement

Bioisosteres are functional groups or molecules that possess similar steric and electronic properties, leading to comparable biological activity. The goal of employing bioisosteric replacements is to modulate a compound's properties to enhance efficacy, improve safety, and optimize its absorption, distribution, metabolism, and excretion (ADME) profile. For the this compound core, bioisosteric modifications can influence:

  • Hydrogen Bonding Capacity: Altering the hydrogen bond donor/acceptor patterns.

  • Aromaticity and Electron Distribution: Modulating the electronic character of the ring system.

  • Metabolic Stability: Introducing or removing sites susceptible to metabolic enzymes.

  • Solubility and Permeability: Fine-tuning the balance between these crucial pharmacokinetic properties.

  • Target Binding Interactions: Optimizing interactions with the biological target to enhance potency and selectivity.

Below is a logical workflow for considering bioisosteric replacement in a drug discovery program.

G A Initial Hit/Lead with This compound Scaffold B Characterize Baseline Properties (Potency, Solubility, Permeability, Metabolic Stability) A->B C Identify Liabilities (e.g., Poor Permeability, High Metabolic Clearance) B->C D Select Bioisostere(s) Based on Desired Property Modulation C->D E Synthesize Bioisosteric Analogs (Furan, Thiophene, Oxazole, Thiazole) D->E F Parallel Experimental Evaluation E->F G Analyze Comparative Data F->G H Select Optimal Scaffold for Further Optimization G->H

Caption: A logical workflow for the selection and evaluation of bioisosteres.

Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic core has a profound impact on the overall physicochemical properties of a molecule. Below is a summary of key properties for the parent heterocycles.

Property1H-PyrroleFuranThiopheneOxazoleThiazole
Molecular Weight ( g/mol ) 67.0968.0784.1469.0685.13
Boiling Point (°C) 129-13131.48469-70116-118
Dipole Moment (D) 1.800.700.521.501.61
Aromaticity (vs. Benzene) ModerateLowHighModerateHigh
H-Bond Donor Yes (N-H)NoNoNoNo
H-Bond Acceptor Yes (N)Yes (O)Yes (S)Yes (N, O)Yes (N, S)

Data compiled from various sources.

Key Insights:

  • Hydrogen Bonding: 1H-Pyrrole is unique among this set in possessing a hydrogen bond donor (N-H), which can be crucial for target engagement. However, this feature can also lead to reduced membrane permeability. The other heterocycles offer only hydrogen bond acceptor capabilities through their heteroatoms.

  • Aromaticity: The degree of aromaticity, generally in the order of thiophene > pyrrole > furan, influences the electron density of the ring and its susceptibility to metabolism. More aromatic systems are often more stable.

  • Dipole Moment: The dipole moment can affect a molecule's solubility and its ability to interact with polar residues in a binding pocket.

Head-to-Head Comparison: Performance in Drug Discovery Parameters

Pharmacodynamic Profile: Target Binding and Potency

The electronic and steric differences between the heterocyclic rings can significantly impact target binding affinity.

  • This compound: The N-H donor and the amide N-H donor are key interaction points. For instance, in mycobacterial MmpL3 inhibitors, the pyrrole and carboxamide hydrogens were found to be crucial for potency.[1]

  • Furan-2-carboxamide: The replacement of pyrrole with furan can be a strategic move to probe the necessity of the N-H donor. In a study on macrocycles, those containing a furan moiety showed better passive permeability than their pyrrole counterparts, which could translate to improved cellular activity.

  • Thiophene-2-carboxamide: Thiophene is often considered a bioisostere of a phenyl ring and can engage in favorable pi-stacking and hydrophobic interactions. In the context of SIRT1/2/3 inhibitors, replacing a phenyl with a thiophene ring resulted in a slight decrease in potency, highlighting the subtle nature of these bioisosteric replacements. Thiophene derivatives have also shown promise as potent protein kinase C inhibitors.[4]

  • Oxazole-2-carboxamide: Oxazoles are electronically distinct from pyrroles, lacking the N-H donor and having a different arrangement of heteroatoms. They have been successfully used in the development of potent kinase inhibitors and fungicidal agents.[5]

  • Thiazole-2-carboxamide: Thiazole is another important scaffold in medicinal chemistry. In a study on COX inhibitors, thiazole carboxamide derivatives demonstrated potent activity, with the substitution pattern on the thiazole and carboxamide moieties playing a key role in determining potency and selectivity.[6]

Pharmacokinetic Profile: ADME Properties

A favorable pharmacokinetic profile is paramount for a successful drug candidate. Here, we compare the likely impact of each scaffold on key ADME parameters.

a) Metabolic Stability

The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay.

  • This compound: The pyrrole ring can be susceptible to oxidation by cytochrome P450 enzymes. However, derivatives with good microsomal stability have been developed.[3]

  • Furan-2-carboxamide: The furan ring can also be a site of metabolic oxidation.

  • Thiophene-2-carboxamide: Thiophenes can undergo oxidation at the sulfur atom or on the ring, sometimes leading to reactive metabolites. However, appropriately substituted thiophenes can exhibit good metabolic stability.

  • Oxazole and Thiazole-2-carboxamides: These "aza-heterocycles" are often more metabolically stable than their pyrrole, furan, and thiophene counterparts due to the presence of the nitrogen atom, which can lower the electron density of the ring and make it less prone to oxidation.

b) Cell Permeability

The ability of a compound to cross cell membranes is critical for reaching its intracellular target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive permeability.

  • This compound: The presence of the N-H hydrogen bond donor can lead to the formation of intramolecular hydrogen bonds, which can shield polarity and enhance permeability. Conversely, intermolecular hydrogen bonding with water can decrease permeability.

  • Furan-2-carboxamide: As mentioned, macrocycles containing furan showed improved permeability over those with pyrrole. This suggests that removing the N-H donor can be beneficial for this property.

  • Thiophene-2-carboxamide: The higher lipophilicity of thiophene compared to furan and pyrrole can contribute to increased permeability, although this is highly dependent on the overall molecular context.

  • Oxazole and Thiazole-2-carboxamides: These heterocycles are generally more polar than furan and thiophene, which could lead to lower passive permeability. However, their ability to act as hydrogen bond acceptors can influence their overall transport properties.

Summary Table of Comparative Performance

ScaffoldPotential AdvantagesPotential Disadvantages
This compound H-bond donor for target interaction.Potential for lower permeability; metabolic liability.
Furan-2-carboxamide May improve permeability over pyrrole.Potential metabolic instability.
Thiophene-2-carboxamide Good for hydrophobic/pi-stacking; often metabolically stable.Can form reactive metabolites.
Oxazole-2-carboxamide Generally good metabolic stability.May have lower passive permeability due to polarity.
Thiazole-2-carboxamide Generally good metabolic stability; diverse biological activities.May have lower passive permeability due to polarity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro ADME assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Workflow Diagram

G A Prepare Reagents: Test Compound, Microsomes, NADPH regenerating system, Buffer B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH regenerating system B->C D Incubate at 37°C, taking aliquots at time points (0, 5, 15, 30, 45 min) C->D E Quench Reaction with ice-cold acetonitrile containing internal standard D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Calculate % remaining, half-life (t½), and intrinsic clearance (CLint) G->H

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Protocol

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of the test compound at 100 µM in acetonitrile.

    • Thaw liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for potential oral absorption.

Workflow Diagram

G A Prepare Donor and Acceptor Plates B Coat the filter of the Donor Plate with a lipid solution (e.g., lecithin in dodecane) A->B C Add buffer to the Acceptor Plate A->C D Add test compound solution to the Donor Plate B->D E Assemble the PAMPA sandwich (Donor on top of Acceptor) C->E D->E F Incubate for a defined period (e.g., 4-18 hours) at room temperature E->F G Separate plates and determine compound concentration in both compartments by UV-Vis or LC-MS/MS F->G H Calculate the permeability coefficient (Pe) G->H

Caption: Workflow for a typical PAMPA experiment.

Step-by-Step Protocol

  • Preparation of Plates:

    • Use a 96-well filter plate as the donor plate and a 96-well acceptor plate.

    • Prepare a stock solution of the lipid (e.g., 10% lecithin in dodecane).

    • Carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of the donor filter plate, allowing it to impregnate the filter.

  • Preparation of Solutions:

    • Prepare the acceptor solution (e.g., phosphate-buffered saline, pH 7.4) and add it to the acceptor plate wells.

    • Prepare the donor solution by dissolving the test compound in the donor buffer (e.g., PBS, pH 6.5 to mimic the gut environment) to a final concentration of typically 10-100 µM.

  • Assay Assembly and Incubation:

    • Add the donor solution containing the test compound to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4 to 18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug] is the concentration, V is the volume of the respective compartments, Area is the filter area, and Time is the incubation time.

Conclusion and Future Perspectives

The choice between this compound and its bioisosteres is a nuanced decision that must be guided by the specific goals of a drug discovery program. While this compound offers a valuable hydrogen bond donor, its bioisosteres provide a rich palette of alternative physicochemical and pharmacokinetic properties. Thiophene can enhance hydrophobic interactions, furan may improve permeability, and oxazole and thiazole often confer greater metabolic stability.

A systematic, parallel evaluation of these scaffolds early in the lead optimization process is highly recommended. By generating robust, comparative data on potency, selectivity, and ADME properties, drug discovery teams can de-risk their programs and increase the likelihood of identifying a clinical candidate with an optimal balance of properties. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational application of bioisosterism will remain a critical tool in the design of the next generation of medicines.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 1H-Pyrrole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold and the Reproducibility Imperative

The 1H-Pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its derivatives have been identified as inhibitors of critical targets in oncology, infectious diseases, and inflammatory conditions, including p38α MAP kinase, phosphodiesterase 4B (PDE4B), and the mycobacterial membrane protein MmpL3.[2][3][4][5] As researchers, our ability to reliably prosecute these targets and develop novel therapeutics hinges on the quality and reproducibility of our biological assays.

This guide is designed for drug discovery and development scientists. It moves beyond simple protocol recitation to dissect the fundamental principles of assay reproducibility as they apply to small molecules like this compound. We will explore the causal links between experimental choices and data variability, providing actionable strategies and self-validating protocols to ensure the robustness of your findings. The challenge of reproducibility is not merely academic; if in vitro data cannot be replicated between labs, its translational value to human studies is severely compromised.[6]

The Foundation of Reproducibility: Characterizing the Molecule

Before a single assay is run, the integrity of the experiment rests on the quality of the small molecule itself. Overlooking the physicochemical properties of your this compound derivative is a primary source of downstream irreproducibility.[7]

Key Molecular Considerations:

  • Identity and Purity: While vendors may provide a certificate of analysis, it is crucial to understand the methods used. Purity assessed by HPLC alone may not distinguish between isomers, a mistake that has previously invalidated research.[7] Independent verification of structure (e.g., via NMR or Mass Spectrometry) is the gold standard.

  • Solubility: this compound and its derivatives are often poorly soluble in aqueous solutions.[8] The choice of solvent, typically DMSO, and the final concentration in the assay are critical.[7][8] High concentrations of DMSO can be toxic to cells or directly inhibit enzymes, confounding results.

  • Stability: The stability of the compound in solvent and under assay conditions (light, temperature) must be considered.[7] Degradation can lead to a time-dependent loss of activity, introducing significant variability.

  • Storage: Proper storage, whether as a solid or in solution, is essential to maintain the compound's integrity over time.[7] We recommend storing stock solutions at -80°C and minimizing freeze-thaw cycles.

Workflow for Small Molecule Quality Control

Below is a foundational workflow for handling any new small molecule inhibitor before its introduction into biological assays.

cluster_QC Small Molecule QC mol_receive Receive Compound mol_verify Verify Identity & Purity (LC-MS, NMR) mol_receive->mol_verify mol_solubility Determine Max Solubility (e.g., in DMSO) mol_verify->mol_solubility mol_stock Prepare Aliquoted Stock Solutions mol_solubility->mol_stock mol_store Store at -80°C mol_stock->mol_store

Caption: Initial quality control workflow for small molecules.

Comparing Assay Platforms for this compound

The choice of assay is dictated by the biological question. For a versatile scaffold like this compound, activities can be assessed using biochemical, cell-based, or target-engagement assays. Each has unique strengths and reproducibility challenges.

Assay Type Primary Output Physiological Relevance Common Reproducibility Pitfalls Best For
Biochemical (Enzyme/Receptor) Direct modulation of target activity (e.g., IC50)Low (isolated system)Enzyme activity/purity, substrate concentration, buffer conditions, solvent effects.[7]SAR studies, confirming direct target inhibition.
Cell-Based (Phenotypic) Cellular outcome (e.g., cell death, cytokine release, MIC)Moderate to HighCell line misidentification/passage, seeding density, serum variability, compound cytotoxicity.[6][9][10]Identifying compounds with desired cellular effects, initial toxicity assessment.
Target Engagement (Cellular) Confirmation of target interaction in a cell (e.g., CETSA, reporter assays)HighAntibody specificity, signal-to-noise ratio, indirect effects on protein expression.Validating that the compound hits the intended target in a biological context.

Deep Dive: Protocols and Reproducibility Checkpoints

Here, we provide detailed methodologies for common assays relevant to this compound derivatives, highlighting the critical parameters that govern reproducibility.

Biochemical Assay: p38α MAP Kinase Inhibition

Derivatives of this compound have been identified as inhibitors of p38α MAP kinase.[4] A biochemical assay is the most direct way to measure this activity and guide structure-activity relationship (SAR) studies.

Principle: A recombinant p38α enzyme phosphorylates a specific substrate. The inhibitor's potency is determined by measuring the reduction in phosphorylation. Detection can be achieved using various methods, such as luminescence (detecting remaining ATP) or fluorescence resonance energy transfer (FRET).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a master mix (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer composition is critical and must be kept consistent.

    • Enzyme: Dilute recombinant p38α in kinase buffer to a working concentration (e.g., 2X final concentration). The specific activity of each enzyme lot can vary and must be validated.

    • Substrate/ATP Mix: Prepare a mix of the kinase substrate (e.g., ATF2 peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Compound Dilution: Perform a serial dilution of the this compound derivative in 100% DMSO. Then, dilute into kinase buffer to create a 4X final concentration plate, ensuring the final DMSO concentration in the assay is ≤0.5%.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X compound dilution or vehicle control (DMSO in kinase buffer) to the assay plate.

    • Add 5 µL of 4X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Add 10 µL of 2X Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature. The reaction time must be precisely controlled and within the linear range of the assay.

    • Add 20 µL of a detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes.

    • Read luminescence on a plate reader.

  • Self-Validation System:

    • Negative Control (0% Inhibition): Wells with enzyme, substrate, and DMSO vehicle only.

    • Positive Control (100% Inhibition): Wells with enzyme, substrate, and a known potent p38α inhibitor.

    • Z'-factor Calculation: Use controls to calculate the Z'-factor, a measure of assay quality. A Z' > 0.5 is considered excellent.

start Start prep Prepare Reagents (Buffer, Enzyme, ATP/Substrate) start->prep plate_cpd Plate Compound Dilutions (4X concentration) prep->plate_cpd add_enz Add Enzyme (4X) plate_cpd->add_enz incubate1 Pre-incubate (15 min) add_enz->incubate1 add_sub Initiate with ATP/Substrate (2X) incubate1->add_sub incubate2 Kinase Reaction (60 min) add_sub->incubate2 add_detect Add Detection Reagent incubate2->add_detect read Read Luminescence add_detect->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Assay: Anti-Mycobacterial Activity

Many this compound derivatives show potent activity against Mycobacterium tuberculosis, targeting the MmpL3 protein.[2][5] The Microplate Alamar Blue Assay (MABA) is a widely used, reproducible method for determining the Minimum Inhibitory Concentration (MIC).[11]

Principle: The redox indicator Alamar Blue is blue and non-fluorescent in its oxidized state. Metabolically active bacteria reduce the dye to a pink, fluorescent product. Inhibition of bacterial growth is quantified by the lack of color/fluorescence change.

  • Bacterial Culture:

    • Grow M. tuberculosis H37Rv (or a surrogate strain like M. smegmatis) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the optical density (OD) of the culture to a standardized value to ensure a consistent inoculum. This is a critical step for reproducibility.

  • Compound Plating:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound (dissolved in broth) to the first column and perform a 2-fold serial dilution across the plate. The final DMSO concentration must be kept constant across all wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Seal the plates and incubate at 37°C for 5-7 days. Incubation time can be a source of variability and should be standardized.

  • Detection:

    • Add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80.[11]

    • Re-incubate for 24 hours.

    • Visually inspect for color change (Blue = inhibition, Pink = growth) or read fluorescence on a plate reader. The MIC is the lowest compound concentration that prevents the color/fluorescence change.

  • Self-Validation System:

    • Negative Control: Wells with bacteria and media only (should turn pink).

    • Positive Control: Wells containing a known anti-tubercular drug like Isoniazid.

    • Sterility Control: Wells with media only (should remain blue).

Target Pathway Assay: HIF-1α Downregulation

Certain pyrrole derivatives have been shown to downregulate Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer.[12] Western blotting is a standard method to assess changes in protein levels.

Principle: Cancer cells are treated with a hypoxia-mimicking agent (e.g., CoCl₂) to stabilize HIF-1α protein. The effect of the test compound on this stabilized protein is then measured.

cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) / CoCl2 HIFa_N HIF-1α PHD PHDs HIFa_N->PHD O2 VHL VHL HIFa_N->VHL Binding PHD->HIFa_N Hydroxylation PHD_inhibit PHD Inactivation PHD->PHD_inhibit Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_N Degradation HIFa_H HIF-1α HIF_complex HIF-1 Complex HIFa_H->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Genes (e.g., VEGF) Nucleus->HRE Transcription

Caption: Simplified HIF-1α regulation under normoxia and hypoxia.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa, MCF-7) and allow them to adhere overnight. Cell seeding density must be consistent to avoid confluency-related artifacts.

    • Pre-treat cells with the this compound derivative or vehicle for 1-2 hours.

    • Add a hypoxia-inducing agent (e.g., 100 µM CoCl₂) for 4-6 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Incomplete lysis is a major source of variability.

    • Quantify total protein concentration using a BCA or Bradford assay. Equal loading is paramount for reproducible results.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C. The antibody must be validated for specificity.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again.

  • Detection and Analysis:

    • Apply an ECL substrate and image the resulting chemiluminescence.

    • Strip the membrane and re-probe for a loading control protein (e.g., β-actin or GAPDH) whose expression is not affected by the treatments.

    • Quantify band intensity using densitometry software and normalize the HIF-1α signal to the loading control.

Conclusion: A Framework for Trustworthy Data

Ensuring the reproducibility of biological assays for compounds like this compound is not about rigid adherence to a single protocol but about understanding the principles that underpin robust science. It begins with rigorous characterization of the molecule itself and extends through the thoughtful design and execution of assays that are built to be self-validating. By identifying and controlling critical variables—from solvent concentration and cell passage number to antibody validation and data normalization—researchers can build a foundation of trustworthy data. This meticulous approach is the only way to accelerate the translation of promising chemical scaffolds from the laboratory bench to meaningful therapeutic advances.

References

Assessing the Drug-Likeness of 1H-Pyrrole-2-carboxamide Derivatives: A Comparative Guide Using Lipinski's Rule of 5

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient identification of lead compounds with favorable pharmacokinetic profiles is paramount. The 1H-Pyrrole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, promising in vitro activity does not always translate to in vivo efficacy. A critical early-stage assessment involves evaluating a compound's "drug-likeness"—a qualitative concept that predicts its potential to become an orally active drug. One of the most influential guidelines in this preliminary screening is Lipinski's Rule of 5.

This guide provides an in-depth comparative analysis of the drug-likeness of a series of this compound derivatives, juxtaposed with the structurally related pyrazole-carboxamides, through the lens of Lipinski's Rule of 5. We will delve into the causality behind these physicochemical parameters, provide detailed protocols for their in silico and experimental determination, and visually represent these concepts to offer a comprehensive resource for researchers in the field.

The Gatekeeper of Oral Bioavailability: Understanding Lipinski's Rule of 5

Formulated by Christopher A. Lipinski in 1997, the Rule of 5 is a set of empirically derived guidelines that predict the oral bioavailability of a chemical compound.[1] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5: This measures the lipophilicity of a compound. A balanced lipophilicity is crucial for membrane permeability.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to understand that Lipinski's Rule of 5 does not predict pharmacological activity. Instead, it serves as a filter to identify compounds with a higher probability of possessing favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby reducing the rate of attrition in later stages of drug development.

Comparative Analysis: 1H-Pyrrole-2-carboxamides vs. Pyrazole-carboxamides

To illustrate the application of Lipinski's Rule of 5, we will analyze a series of substituted this compound derivatives and compare them to a set of pyrazole-carboxamide analogs. Both scaffolds are five-membered nitrogen-containing heterocycles, but the arrangement of the nitrogen atoms imparts distinct electronic and conformational properties, which can influence their drug-likeness.

In Silico Drug-Likeness Profiling

The following tables present the calculated Lipinski's parameters for representative derivatives from both classes. These values were obtained using computational methods, which are indispensable tools in modern drug discovery for rapid, high-throughput screening.

Table 1: Lipinski's Rule of 5 Parameters for this compound Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
PC-1 -H110.11-0.29220
PC-2 -CH₃124.140.14220
PC-3 -Phenyl186.211.54220
PC-4 -4-Chlorophenyl220.662.25220
PC-5 -2,4-Dichlorophenyl255.102.96220
PC-6 -4-Methoxyphenyl216.241.48230
PC-7 -4-Nitrophenyl231.211.51240

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: Lipinski's Rule of 5 Parameters for Pyrazole-carboxamide Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
PZ-1 -H111.10-0.45230
PZ-2 -CH₃125.13-0.02230
PZ-3 -Phenyl187.201.38230
PZ-4 -4-Chlorophenyl221.642.09230
PZ-5 -2,4-Dichlorophenyl256.092.80230
PZ-6 -4-Methoxyphenyl217.231.32240
PZ-7 -4-Nitrophenyl232.201.35250

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[2][3][4]

From this comparative data, both the this compound and pyrazole-carboxamide scaffolds demonstrate a favorable starting point for drug design, with the parent compounds and simple derivatives comfortably adhering to Lipinski's Rule of 5. As the complexity of the R-group substitution increases, particularly with the addition of aromatic and halogenated moieties, the molecular weight and logP values rise. However, for the selected examples, these parameters remain within the acceptable range, indicating a good potential for oral bioavailability. The pyrazole scaffold inherently has one additional hydrogen bond acceptor compared to the pyrrole scaffold due to the second nitrogen atom in the ring.

Methodologies for Assessing Drug-Likeness

A robust assessment of drug-likeness relies on accurate determination of the physicochemical parameters. Both computational and experimental methods are employed, each with its own set of advantages and considerations.

Computational Protocol: High-Throughput In Silico Screening with SwissADME

Freely accessible web-based tools like SwissADME provide a rapid and reliable platform for calculating a wide range of molecular descriptors, including those relevant to Lipinski's Rule of 5.[5]

Step-by-Step Protocol for SwissADME Analysis:

  • Prepare a List of SMILES Strings: For each this compound derivative, generate its Simplified Molecular Input Line Entry System (SMILES) notation. This can be done using chemical drawing software such as ChemDraw or MarvinSketch.

  • Access the SwissADME Web Server: Navigate to the SwissADME website (a publicly available resource).

  • Input the SMILES Strings: In the input field, paste the list of SMILES strings, with each molecule on a new line. You can also provide a name for each molecule, separated by a space.

  • Initiate the Calculation: Click the "Run" button to start the analysis.

  • Interpret the Results: The output will provide a comprehensive table of physicochemical properties, pharmacokinetic predictions, and drug-likeness assessments for each compound. The key parameters for Lipinski's analysis (MW, LogP, HBD, HBA) will be clearly displayed, along with an indication of any violations.

G cluster_input Input Preparation cluster_swissadme SwissADME Web Server cluster_output Output Analysis smiles Generate SMILES Strings list Create Molecule List smiles->list input Paste SMILES List list->input run Click 'Run' input->run results View Results Table run->results lipinski Assess Lipinski's Parameters results->lipinski

Caption: Workflow for in silico drug-likeness assessment using SwissADME.

Experimental Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

While computational methods are excellent for high-throughput screening, experimental determination of logP provides a more accurate measure of a compound's lipophilicity. The RP-HPLC method is a well-established technique for this purpose.[1][6][7][8]

Step-by-Step Protocol for LogP Determination by RP-HPLC:

  • Preparation of the Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

  • Column Selection and Equilibration: A reverse-phase column (e.g., C18) is installed in the HPLC system and equilibrated with the initial mobile phase composition.

  • Preparation of Standard and Sample Solutions: Solutions of known logP standards and the this compound derivatives are prepared in a suitable solvent.

  • Chromatographic Analysis: Each standard and sample solution is injected into the HPLC system, and the retention time (t_R) is recorded for each compound at different mobile phase compositions.

  • Calculation of the Capacity Factor (k'): The capacity factor is calculated for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Extrapolation to 100% Aqueous Phase: The logarithm of the capacity factor (log k') is plotted against the percentage of the organic modifier in the mobile phase. The resulting linear regression is extrapolated to 0% organic modifier to obtain the log k'_w value.

  • Calibration Curve and LogP Determination: A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k'_w values. The logP of the this compound derivatives can then be determined from their measured log k'_w values using the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation mobile_phase Prepare Mobile Phases equilibrate Equilibrate Column mobile_phase->equilibrate solutions Prepare Standard & Sample Solutions inject Inject Samples & Standards solutions->inject equilibrate->inject record Record Retention Times inject->record k_prime Calculate Capacity Factor (k') record->k_prime extrapolate Extrapolate to log k'_w k_prime->extrapolate calibrate Generate Calibration Curve extrapolate->calibrate logp Determine LogP calibrate->logp

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.